Harman
Description
This compound has been reported in Polygala tenuifolia, Streptomyces nigra, and other organisms with data available.
a beta-carboline; RN given refers to parent cpd; structure
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
1-methyl-9H-pyrido[3,4-b]indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2/c1-8-12-10(6-7-13-8)9-4-2-3-5-11(9)14-12/h2-7,14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSFDQSOCUJVVGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC2=C1NC3=CC=CC=C23 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
21655-84-5 (hydrochloride) | |
| Record name | Harman | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000486840 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80197568 | |
| Record name | Harman | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80197568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Harman | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035196 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
486-84-0 | |
| Record name | Harman | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=486-84-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Harman | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000486840 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Harman | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54439 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Harman | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80197568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Harman | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.948 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HARMAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82D6J0535P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Harman | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035196 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
237 - 238 °C | |
| Record name | Harman | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035196 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Harman Alkaloid: A Comprehensive Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Harman, a β-carboline alkaloid found in various plants, including Peganum harmala, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound's effects, with a focus on its interactions with key enzymes and receptors, and its modulation of critical cellular signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.
Core Mechanisms of Action
This compound exerts its biological effects through a multi-targeted mechanism, primarily involving the inhibition of monoamine oxidase A (MAO-A) and interaction with benzodiazepine receptors. Additionally, it modulates serotonergic and dopaminergic systems and influences key intracellular signaling cascades.
Inhibition of Monoamine Oxidase A (MAO-A)
This compound is a potent and reversible inhibitor of MAO-A, an enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[1] By inhibiting MAO-A, this compound increases the synaptic availability of these neurotransmitters, which is believed to contribute to its antidepressant and psychoactive properties.[1][2] The inhibition is competitive in nature, with this compound binding to the active site of the enzyme.
Interaction with Benzodiazepine Receptors
This compound has been identified as a potent endogenous inhibitor of benzodiazepine receptor binding. It acts as a competitive inhibitor for the binding of ligands like [3H]-flunitrazepam to these receptors, which are allosteric modulatory sites on the GABA-A receptor complex. This interaction is thought to mediate some of this compound's effects on the central nervous system, including its potential anxiogenic and convulsant properties at higher doses.
Quantitative Data Summary
The following tables summarize the binding affinities (Ki) and inhibitory concentrations (IC50) of this compound and related β-carboline alkaloids for their primary molecular targets.
| Target | Ligand | Ki (nM) | IC50 (µM) | Species/Tissue | Reference |
| MAO-A | This compound | 16.9 | 0.002 - 0.38 | Human | |
| Harmine | 1.0 - 16.9 | 0.002 - 0.38 | Human | ||
| Harmaline | - | 0.01 ± 0.008 | Human Liver | ||
| MAO-B | This compound | - | Poor inhibitor | Human | |
| Harmine | 120,800 | - | Human | ||
| Benzodiazepine Receptor | This compound | - | In the micromolar range | Rat Brain | |
| Harmaline | - | ~600 | Mouse Brain | ||
| Serotonin Receptor 5-HT2A | Harmine | 230 - 397 | - | Human | |
| Serotonin Receptor 5-HT2C | Harmine | 5,340 | - | Human | |
| Acetylcholinesterase (AChE) | This compound | - | 7.11 ± 2.00 | - | |
| Harmine | - | 9.08 ± 0.07 | - | ||
| Harmaline | - | 10.87 ± 2.01 | - | ||
| Cytochrome P450 3A4 | This compound | 1.66 (Ki in µM) | - | Human Liver Microsomes | |
| Harmine | 16.76 (Ki in µM) | - | Human Liver Microsomes | ||
| Cytochrome P450 2D6 | Harmine | 36.48 (Ki in µM) | - | Human Liver Microsomes | |
| Harmaline | 20.69 (Ki in µM) | - | Human Liver Microsomes | ||
| DNA Topoisomerase I | Harmine | - | 13.5 ± 1.7 (µg/ml) | Human |
Signaling Pathways Modulated by this compound
This compound has been shown to influence several intracellular signaling pathways, including the Akt and ERK pathways, which are critical for cell survival, proliferation, and apoptosis.
Inhibition of Akt and ERK Signaling
In colorectal carcinoma cells, harmine has been demonstrated to inhibit the phosphorylation of both Akt (at Ser473 and Thr308) and ERK. This inhibition leads to the attenuation of downstream targets of Akt, such as FoxO3a and GSK-3β. The suppression of these pro-survival pathways is a key mechanism underlying harmine's ability to induce cell cycle arrest and apoptosis in cancer cells.
Dopaminergic and Serotonergic System Modulation
This compound's effects on the central nervous system are also mediated through its interaction with dopaminergic and serotonergic pathways. It has been shown to affect the extracellular concentrations of dopamine and serotonin in the nucleus accumbens, a key brain region involved in reward and addiction. The effect on dopamine efflux follows a U-shaped dose-response curve. Harmine can also augment dopamine efflux in the nucleus accumbens shell through a 5-HT2A receptor-dependent mechanism, independent of its MAO-A inhibitory activity.
Key Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound's mechanism of action.
Radioligand Binding Assay for Benzodiazepine Receptors
Objective: To determine the binding affinity (Ki) of this compound for the benzodiazepine receptor.
Materials:
-
Rat cortical membranes (source of receptors)
-
[3H]-Flumazenil (radioligand)
-
This compound (test compound)
-
Diazepam (for determining non-specific binding)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Scintillation counter
-
Glass fiber filters
Procedure:
-
Membrane Preparation: Homogenize rat cerebral cortex in ice-cold Tris-HCl buffer. Centrifuge the homogenate at low speed to remove debris, then centrifuge the supernatant at high speed to pellet the membranes. Wash the membrane pellet by resuspension and centrifugation.
-
Binding Assay: In assay tubes, combine the rat cortical membrane preparation, [3H]-Flumazenil at a concentration near its Kd, and varying concentrations of this compound. For determining non-specific binding, a separate set of tubes will contain a high concentration of unlabeled diazepam.
-
Incubation: Incubate the tubes at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 35 minutes).
-
Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove unbound radioactivity.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of specific [3H]-Flumazenil binding) from the competition curve using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation.
In Vivo Microdialysis for Dopamine Measurement in the Nucleus Accumbens
Objective: To measure the effect of this compound on extracellular dopamine concentrations in the nucleus accumbens of a living animal.
Materials:
-
Male Wistar rats
-
Stereotaxic apparatus
-
Microdialysis probes
-
Perfusion pump
-
Artificial cerebrospinal fluid (aCSF)
-
This compound solution for injection
-
High-performance liquid chromatography (HPLC) system with electrochemical detection
-
Anesthetic (e.g., chloral hydrate)
Procedure:
-
Surgical Implantation: Anesthetize the rat and place it in a stereotaxic frame. Surgically implant a guide cannula into the nucleus accumbens.
-
Probe Insertion and Perfusion: A day after surgery, insert a microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a constant flow rate (e.g., 0.6 µL/min).
-
Baseline Collection: Collect dialysate samples at regular intervals (e.g., 10-20 minutes) to establish a stable baseline of extracellular dopamine.
-
This compound Administration: Administer this compound via intraperitoneal injection at the desired doses.
-
Post-Injection Sample Collection: Continue collecting dialysate samples for several hours after this compound administration.
-
Dopamine Analysis: Analyze the dopamine concentration in the dialysate samples using HPLC with electrochemical detection.
-
Data Analysis: Express the dopamine concentrations as a percentage of the baseline levels and plot the data over time to observe the effect of this compound on dopamine efflux.
Western Blot Analysis for Akt and ERK Phosphorylation
Objective: To determine the effect of this compound on the phosphorylation status of Akt and ERK in cultured cells.
Materials:
-
Cultured cells (e.g., SW620 colorectal carcinoma cells)
-
This compound solution
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies against total Akt, phospho-Akt (Ser473), total ERK, and phospho-ERK (Thr202/Tyr204)
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with various concentrations of this compound for a specified time.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies against the proteins of interest overnight at 4°C. Wash the membrane and then incubate with HRP-conjugated secondary antibodies.
-
Detection: Wash the membrane and then add a chemiluminescent substrate. Detect the signal using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Conclusion
This compound is a pharmacologically complex alkaloid with a multifaceted mechanism of action. Its ability to inhibit MAO-A, interact with benzodiazepine receptors, and modulate key signaling pathways like Akt and ERK, highlights its potential as a lead compound for the development of novel therapeutics for a range of disorders, including neurological and psychiatric conditions, as well as cancer. Further research is warranted to fully elucidate its therapeutic potential and to optimize its pharmacological profile for clinical applications.
References
An In-depth Technical Guide to the Harman Biosynthesis Pathway in Plants
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Harman biosynthesis pathway in plants, a critical route for the production of β-carboline alkaloids with significant pharmacological and physiological activities. The guide details the core biosynthetic steps, the enzymes involved, regulatory signaling cascades, and quantitative data, presented in a format tailored for researchers and professionals in drug development and plant science.
The Core Biosynthetic Pathway of this compound
The biosynthesis of this compound, a simple β-carboline alkaloid, originates from the essential amino acid L-tryptophan. The pathway is a concise and elegant transformation involving three primary enzymatic steps: decarboxylation, Pictet-Spengler condensation, and subsequent aromatization. While the general framework is established, the precise enzymatic players for all steps are still under active investigation in many plant species.
The proposed biosynthetic pathway is as follows:
-
Decarboxylation of L-Tryptophan: The pathway initiates with the removal of the carboxyl group from L-tryptophan to yield tryptamine. This reaction is catalyzed by the enzyme Tryptophan Decarboxylase (TDC) , a pyridoxal-5'-phosphate (PLP)-dependent enzyme.[1] TDC is a key regulatory point, channeling primary metabolism into the production of a vast array of secondary metabolites, including terpenoid indole alkaloids and β-carbolines.[2]
-
Pictet-Spengler Condensation: The amino group of tryptamine undergoes a condensation reaction with a carbonyl compound, followed by ring closure to form the tetrahydro-β-carboline backbone. In the case of this compound biosynthesis, the carbonyl substrate is widely proposed to be pyruvic acid (or its activated form, pyruvate). This reaction leads to the formation of 1-methyl-1,2,3,4-tetrahydro-β-carboline-1-carboxylic acid, which is then believed to be decarboxylated to yield 1-methyl-1,2,3,4-tetrahydro-β-carboline. The enzymes catalyzing this specific condensation in this compound-producing plants, often referred to as Pictet-Spenglerases, are not as well-characterized as their counterparts in other alkaloid pathways, such as strictosidine synthase which uses secologanin as the aldehyde partner.[3][4]
-
Aromatization (Dehydrogenation): The final step involves the oxidation of the 1-methyl-1,2,3,4-tetrahydro-β-carboline intermediate to form the fully aromatic β-carboline ring system of this compound. This dehydrogenation step is crucial for the planarity and biological activity of the final molecule. The specific enzyme responsible for this aromatization in plants has not been definitively identified, but evidence from related pathways and metabolic studies in other organisms suggests the involvement of a dehydrogenase or a cytochrome P450 monooxygenase (CYP450) .[5]
Quantitative Data
Quantitative analysis of this compound and related alkaloids is crucial for understanding the biosynthetic capacity of different plant species and tissues, and for optimizing production through metabolic engineering. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for this purpose.
Table 1: this compound and Related Alkaloid Content in Peganum harmala
| Plant Part | Developmental Stage | Harmine (mg/g DW) | Harmaline (mg/g DW) | Total Major Alkaloids (mg/g DW) | Reference |
| Whole Plant | Vegetative Growth | Most abundant | - | 21.16 - 26.96 | |
| Seeds | Mature | 4.65 | 3.55 | - | |
| Roots | Vegetative Growth | High concentration | High concentration | - | |
| Stems | Vegetative Growth | Lower concentration | Lower concentration | - | |
| Leaves | Vegetative Growth | Lower concentration | Lower concentration | - |
Table 2: Enzyme Kinetic Properties
| Enzyme | Plant Source | Substrate | Km | Vmax | Reference |
| Tryptophan Decarboxylase (TDC) | Oryza sativa (recombinant) | L-Tryptophan | 0.69 mM | Not Reported | |
| Tryptophan Decarboxylase (TDC) | Catharanthus roseus | L-Tryptophan | Not Reported | Not Reported |
Note: Comprehensive kinetic data for all enzymes in the this compound biosynthesis pathway from a single plant source is currently limited in the literature.
Regulation of this compound Biosynthesis: The Jasmonate Signaling Pathway
The biosynthesis of indole alkaloids, including β-carbolines, is tightly regulated by various internal and external stimuli. The plant hormone jasmonic acid (JA) and its derivatives (jasmonates) are key signaling molecules that can elicit the production of these defense-related secondary metabolites.
The jasmonate signaling cascade is initiated by various stresses, leading to the synthesis of jasmonoyl-isoleucine (JA-Ile), the bioactive form of jasmonate. JA-Ile then binds to its receptor, an F-box protein COI1, which is part of an SCF E3 ubiquitin ligase complex. This binding event targets JAZ (Jasmonate ZIM-domain) repressor proteins for degradation by the 26S proteasome. The degradation of JAZ proteins releases transcription factors (TFs) that they were repressing. Key transcription factors in this pathway include MYC2 and members of the AP2/ERF family, such as ORCA2 and ORCA3 . These activated TFs then bind to specific promoter elements in the target genes, such as TDC, leading to their transcriptional activation and a subsequent increase in alkaloid biosynthesis.
Experimental Protocols
This section provides detailed methodologies for key experiments in the study of this compound biosynthesis.
This protocol is adapted for the analysis of this compound and related alkaloids from plant material, particularly seeds, using HPLC.
A. Materials and Reagents
-
Dried and powdered plant material (e.g., Peganum harmala seeds)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Potassium phosphate buffer (10 mM, pH 7.0)
-
This compound and Harmine analytical standards
-
Grinder, Maceration flasks, Rotary evaporator, Syringe filters (0.45 µm)
B. Extraction Procedure
-
Grind dried plant material to a fine powder.
-
Weigh 1 g of the powdered material and macerate it three times with 25 mL of methanol for 1 hour each time with stirring.
-
Filter the combined methanol extracts.
-
Evaporate the filtrate to dryness under vacuum using a rotary evaporator at 45°C.
-
Redissolve the dried extract in a known volume of methanol (e.g., 10 mL) for analysis.
-
Filter the final solution through a 0.45 µm syringe filter before HPLC injection.
C. HPLC Conditions
-
Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm particle size)
-
Mobile Phase: Isocratic mixture of 10 mM potassium phosphate buffer (pH 7.0) and acetonitrile (e.g., 70:30 v/v).
-
Flow Rate: 1.5 mL/min
-
Detection: UV detector at 330 nm
-
Injection Volume: 20 µL
-
Quantification: Prepare a calibration curve using analytical standards of this compound and Harmine in the concentration range of 0.5-20 µg/mL.
This protocol describes an HPLC-based assay to measure the activity of TDC in plant extracts by quantifying the formation of its product, tryptamine.
A. Materials and Reagents
-
Fresh or frozen plant tissue
-
Extraction Buffer: e.g., 0.1 M HEPES buffer (pH 7.5) containing 10 µM Pyridoxal-5'-phosphate (PLP) and 1 mM dithiothreitol (DTT).
-
Substrate Solution: 10 mM L-tryptophan in extraction buffer.
-
Reaction Stop Solution: Chilled methanol or 0.1 M HCl.
-
Tryptamine analytical standard.
-
HPLC system with a fluorescence or UV detector.
B. Enzyme Extraction
-
Homogenize 1 g of plant tissue in 2-3 mL of ice-cold extraction buffer.
-
Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (crude enzyme extract) for the activity assay. Protein concentration should be determined using a standard method (e.g., Bradford assay).
C. Enzymatic Reaction
-
Set up the reaction mixture in a microcentrifuge tube:
-
100 µL crude enzyme extract
-
300 µL extraction buffer
-
100 µL of 10 mM L-tryptophan solution (to start the reaction)
-
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes). The reaction should be within the linear range.
-
Stop the reaction by adding an equal volume of chilled methanol or by acidifying with HCl.
-
Centrifuge at high speed for 10 minutes to pellet precipitated proteins.
-
Filter the supernatant through a 0.45 µm syringe filter for HPLC analysis.
D. HPLC Conditions for Tryptamine Quantification
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic or phosphoric acid). For example, start with 5% acetonitrile, ramp to 50% over 16 minutes.
-
Detection:
-
Fluorescence Detector: Excitation at 280 nm, Emission at 360 nm.
-
UV Detector: 280 nm.
-
-
Quantification: Calculate the amount of tryptamine produced by comparing the peak area to a standard curve of authentic tryptamine. Enzyme activity can be expressed as nmol of tryptamine formed per minute per mg of protein.
Experimental Workflow for Pathway Elucidation
Elucidating a natural product biosynthetic pathway is a complex process that integrates multiple disciplines. A typical workflow involves a combination of genetic, biochemical, and analytical chemistry techniques.
This workflow begins with the selection of a plant known to produce the compound of interest. Multi-omics approaches, such as transcriptomics and metabolomics, are used to identify candidate genes and intermediates that are correlated with this compound accumulation. Candidate genes are then cloned and expressed in heterologous systems (like E. coli or yeast) to produce the enzyme for in vitro characterization. Biochemical assays are performed to confirm the enzyme's function, and the reaction products are identified using analytical techniques like LC-MS and NMR. Finally, the role of the gene is validated in planta using genetic modification techniques such as gene knockout or overexpression to observe the effect on the this compound metabolic profile.
References
- 1. Plant aromatic L-amino acid decarboxylases: evolution, biochemistry, regulation, and metabolic engineering applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Manipulation of the Expression of Tryptophan Decarboxylase Boosts Grain Functional Quality and Stress Resilience Capacity of Wheat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strictosidine Synthase: Mechanism of a Pictet–Spengler Catalyzing Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pictet-Spenglerases in alkaloid biosynthesis: Future applications in biocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Multifaceted Pharmacological Landscape of Harman: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Harman, a β-carboline alkaloid found in various plants, including Peganum harmala, has garnered significant scientific interest due to its diverse and potent pharmacological effects. This technical guide provides a comprehensive review of the pharmacological properties of this compound, focusing on its quantitative effects, the experimental methodologies used to elucidate these effects, and the signaling pathways it modulates.
Quantitative Pharmacological Data
The biological activity of this compound has been quantified across various cellular and molecular targets. The following tables summarize the key inhibitory concentrations (IC50) and binding affinities (Ki) reported in the literature.
Table 1: Anticancer Activity of this compound (IC50 Values)
This compound exhibits cytotoxic effects against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the cell line and the duration of exposure.
| Cancer Type | Cell Line | IC50 (µM) | Incubation Time (h) | Reference |
| Breast Cancer | HBL-100 | 32 | Not Specified | [1] |
| MCF-7 | 100.6 | 24 | [1] | |
| 52.4 | 48 | [1] | ||
| 18.7 | 72 | [1] | ||
| Lung Cancer | A549 | 106 | Not Specified | [1] |
| NSCLC Cells | 10.11 - 32.74 | Not Specified | ||
| Colon Cancer | HT-29 | 45 | Not Specified | |
| HCT-116 | 33 | Not Specified | ||
| SW620 | 5.13 (µg/mL) | 48 | ||
| Cervical Cancer | HeLa | 61 | Not Specified | |
| Liver Cancer | HepG2 | 20.7 | Not Specified | |
| SK-Hep1 | 98.5 | 24 | ||
| 55.0 | 48 | |||
| 11.5 | 72 | |||
| Anaplastic Thyroid Cancer | BHT-101 | 11.7 | Not Specified | |
| CAL-62 | 22.0 | Not Specified |
Table 2: Enzyme Inhibition by this compound
This compound is a potent inhibitor of several key enzymes, notably Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) and Monoamine Oxidase A (MAO-A).
| Enzyme | Inhibition Constant | Value | Assay Type | Reference |
| DYRK1A | IC50 | 70 nM | TR-FRET | |
| IC50 | 9 nM | 33P-ATP | ||
| IC50 | 33 - 170 nM | ATP competitive | ||
| Ki (apparent) | 0.065 µM | ATP competitive | ||
| MAO-A | IC50 | 5 nM | Not Specified | |
| IC50 | 60 nM | MAO-GLO |
Table 3: Receptor Binding Affinity of this compound
This compound interacts with various neurotransmitter receptors, contributing to its neurological and cardiovascular effects. The inhibition constants (Ki) indicate the binding affinity of this compound to these receptors.
| Receptor | Ki (µM) | Tissue/System | Reference |
| Cardiac α1-adrenoceptors | ~5 - 141 | Cardiac tissue | |
| Brain 5-HT2 receptors | ~5 - 141 | Brain tissue | |
| Cardiac L-type Ca2+ channels (1,4-dihydropyridine binding site) | ~5 - 141 | Cardiac tissue |
Key Signaling Pathways Modulated by this compound
This compound exerts its pharmacological effects by modulating several critical intracellular signaling pathways, primarily the PI3K/Akt/mTOR and MAPK pathways, which are central to cell survival, proliferation, and apoptosis.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth and survival. This compound has been shown to inhibit this pathway, contributing to its anticancer effects. The diagram below illustrates the key points of intervention by this compound.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in cell proliferation, differentiation, and stress responses. This compound's interference with this pathway is a key mechanism in its anticancer activity.
Experimental Protocols
The following sections provide an overview of the key experimental methodologies employed to characterize the pharmacological effects of this compound.
Cell Viability and Cytotoxicity Assays (e.g., MTT Assay)
This assay is fundamental for determining the cytotoxic effects of this compound on cancer cells.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
General Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound (and a vehicle control) for specific durations (e.g., 24, 48, 72 hours).
-
MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol with HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of viability against the log of this compound concentration and fitting the data to a dose-response curve.
-
Enzyme Inhibition Assays (e.g., for DYRK1A and MAO-A)
These assays are crucial for determining the potency and selectivity of this compound as an enzyme inhibitor.
-
Principle: The activity of the target enzyme is measured in the presence and absence of varying concentrations of this compound. The reduction in enzyme activity is used to calculate the IC50 value.
-
General Protocol (Kinase Assay for DYRK1A):
-
Reaction Mixture: A reaction mixture is prepared containing the purified DYRK1A enzyme, a specific substrate (e.g., a peptide), and ATP in a suitable buffer.
-
Inhibitor Addition: this compound is added to the reaction mixture at a range of concentrations.
-
Reaction Initiation and Incubation: The reaction is initiated by the addition of ATP and incubated at a specific temperature (e.g., 30°C) for a defined period.
-
Detection of Product Formation: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as:
-
Radiometric Assay: Using [γ-³³P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.
-
Luminescence-based Assay: Using a system where the amount of remaining ATP is converted into a light signal.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): Using antibodies that specifically recognize the phosphorylated substrate.
-
-
Data Analysis: The enzyme activity at each this compound concentration is expressed as a percentage of the activity in the absence of the inhibitor. The IC50 value is determined by non-linear regression analysis.
-
Receptor Binding Assays (Radioligand Binding Assay)
This technique is used to determine the affinity of this compound for specific receptors.
-
Principle: A radiolabeled ligand with known high affinity for the target receptor is incubated with a preparation of the receptor (e.g., cell membranes) in the presence of varying concentrations of unlabeled this compound. This compound competes with the radioligand for binding to the receptor. The amount of bound radioactivity is measured, and the displacement by this compound is used to determine its binding affinity (Ki).
-
General Protocol:
-
Membrane Preparation: Tissues or cells expressing the target receptor are homogenized and centrifuged to isolate the cell membrane fraction.
-
Binding Reaction: The membrane preparation is incubated with a fixed concentration of the radioligand and a range of concentrations of this compound in a binding buffer.
-
Separation of Bound and Free Ligand: The reaction is terminated, and the bound radioligand is separated from the free radioligand, typically by rapid filtration through a glass fiber filter that traps the membranes.
-
Quantification of Radioactivity: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding (measured in the presence of a high concentration of a known unlabeled ligand) from the total binding. The IC50 value for this compound is determined from the competition curve, and the Ki value is calculated using the Cheng-Prusoff equation.
-
Isolated Tissue Bath Experiments (e.g., Aortic Ring Vasorelaxation)
This ex vivo method is used to assess the direct effects of this compound on vascular smooth muscle tone.
-
Principle: A segment of an artery, such as the thoracic aorta from a rat, is mounted in an organ bath containing a physiological salt solution. The tension of the arterial ring is measured, and the effect of this compound on pre-contracted tissue is evaluated.
-
General Protocol:
-
Tissue Preparation: The thoracic aorta is carefully dissected from an anesthetized or euthanized animal and cut into rings of a few millimeters in length.
-
Mounting: The aortic rings are mounted between two hooks in an organ bath filled with a physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C, and continuously aerated with a gas mixture (e.g., 95% O2, 5% CO2). One hook is fixed, and the other is connected to a force transducer to record isometric tension.
-
Equilibration: The rings are allowed to equilibrate under a resting tension for a period of time.
-
Pre-contraction: The aortic rings are contracted with a vasoconstrictor agent, such as phenylephrine or potassium chloride.
-
Compound Addition: Once a stable contraction is achieved, cumulative concentrations of this compound are added to the bath to assess its vasorelaxant effect.
-
Data Analysis: The relaxation induced by this compound is expressed as a percentage of the pre-contraction tension. The EC50 value (the concentration of this compound that produces 50% of the maximal relaxation) can be calculated from the concentration-response curve.
-
Conclusion
This compound is a pharmacologically active β-carboline alkaloid with a broad spectrum of biological activities, including potent anticancer, neuroprotective, and cardiovascular effects. Its mechanisms of action are multifaceted, involving the inhibition of key enzymes like DYRK1A and MAO-A, and the modulation of critical signaling pathways such as the PI3K/Akt/mTOR and MAPK cascades. The quantitative data presented in this guide, along with the overview of the experimental methodologies, provide a solid foundation for researchers, scientists, and drug development professionals to further explore the therapeutic potential of this compound and its derivatives. Future research should focus on elucidating the detailed molecular interactions of this compound with its targets and further investigating its efficacy and safety in preclinical and clinical settings.
References
The Multifaceted Biological Activities of Harman and its Derivatives: A Technical Guide for Researchers
Introduction
Harman, a β-carboline alkaloid, and its structurally related derivatives represent a class of compounds with a broad spectrum of pharmacological activities. Initially isolated from plants such as Peganum harmala, these molecules have garnered significant attention in the scientific community for their potential therapeutic applications. This technical guide provides an in-depth overview of the biological activities of this compound and its derivatives, focusing on their anticancer, neuroprotective, anti-inflammatory, and antimicrobial properties. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource of quantitative data, detailed experimental protocols, and visual representations of key molecular pathways to facilitate further investigation and development of these promising compounds.
Data Presentation: Quantitative Biological Activity
The following tables summarize the quantitative data on the biological activities of this compound and its derivatives, providing a comparative overview of their potency across various assays and cell lines.
Table 1: Anticancer Activity of this compound and its Derivatives (IC50 values in µM)
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Harmine | MCF-7 (Breast) | 0.34 | [1] |
| HCT116 (Colon) | 3.84 ± 0.11 | ||
| MGC803 (Gastric) | 5.26 ± 0.46 | ||
| HepG2 (Liver) | 4.9 | [2] | |
| H4 (Neuroglioma) | 4.9 | [2] | |
| Harmaline | HCT116 (Colon) | >100 | |
| MCF-7 (Breast) | >100 | ||
| MGC803 (Gastric) | >100 | ||
| Harmol | H4 (Neuroglioma) | 10.9 | [2] |
| Harmane | H4 (Neuroglioma) | 28.1 | [2] |
| Norharmane | H4 (Neuroglioma) | 48.7 | |
| Tetrahydroharmine | H4 (Neuroglioma) | >50 | |
| Compound G11 (Harmine-chalcone derivative) | MCF-7 (Breast) | 0.34 | |
| Compound HL22 (Harmaline N-9 derivative) | HCT116 (Colon) | 3.84 ± 0.11 | |
| MGC803 (Gastric) | 5.26 ± 0.46 | ||
| MCF-7 (Breast) | 8.67 ± 0.13 |
Table 2: Neuroprotective and Enzyme Inhibitory Activity of this compound and its Derivatives
| Compound/Derivative | Target/Assay | IC50/Ki (nM) | Reference |
| Harmine | DYRK1A | 70 | |
| GSK-3β | 71 | ||
| Harmol | DYRK1A | 260 | |
| Harmalol | DYRK1A | 1,300 | |
| Harmaline | DYRK1A | 2,700 | |
| Harmane | DYRK1A | 3,300 | |
| Norharmane | DYRK1A | 6,800 | |
| Tetrahydroharmine | DYRK1A | 9,400 | |
| Compound ZDWX-25 (Harmine derivative) | GSK-3β | 71 | |
| DYRK1A | 103 |
Table 3: Antimicrobial Activity of this compound and its Derivatives (MIC values in µg/mL)
| Compound/Derivative | S. aureus | S. albus | MRSA | E. coli | P. aeruginosa | Reference |
| Harmine | 31.25 | 62.5 | 62.5 | 125 | 250 | |
| Cinnamic Acid | 250 | 500 | 500 | >500 | >500 | |
| Compound 3c (Harmine N9-Cinnamic Acid derivative) | 13.67 | 27.34 | 27.34 | 218.75 | 437.5 | |
| Compound 5a (Harmine N9-Cinnamic Acid derivative) | 15.63 | 31.25 | 31.25 | 125 | 250 |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound and its derivatives.
In Vitro Cytotoxicity Assessment: MTT Assay
This protocol is used to determine the cytotoxic effects of this compound derivatives on cancer cell lines.
-
Cell Seeding:
-
Harvest and count cells from a sub-confluent culture.
-
Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium.
-
Remove the existing medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds.
-
Include a vehicle control (medium with the solvent used to dissolve the compounds).
-
Incubate the plate for 48 to 72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well.
-
Add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 492 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, by plotting a dose-response curve.
-
Topoisomerase I Inhibition Assay: DNA Relaxation Assay
This assay assesses the ability of this compound derivatives to inhibit the catalytic activity of human DNA topoisomerase I.
-
Reaction Setup:
-
In a microcentrifuge tube, prepare a reaction mixture containing:
-
10x Topoisomerase I reaction buffer (100 mM Tris-HCl pH 7.5, 500 mM KCl, 50 mM MgCl₂, 1 mM EDTA, 150 µg/mL BSA).
-
200 ng of supercoiled plasmid DNA (e.g., pBR322).
-
Varying concentrations of the this compound derivative.
-
1 unit of human DNA Topoisomerase I.
-
Nuclease-free water to a final volume of 20 µL.
-
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 30 minutes.
-
-
Reaction Termination and Electrophoresis:
-
Stop the reaction by adding 5 µL of 5x loading dye (containing SDS and proteinase K to digest the enzyme).
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.
-
-
Visualization and Analysis:
-
Stain the gel with ethidium bromide.
-
Visualize the DNA bands under UV light.
-
Inhibition of topoisomerase I is indicated by the persistence of the supercoiled DNA band and a decrease in the relaxed DNA band compared to the control without the inhibitor.
-
Anti-inflammatory Activity: NF-κB Reporter Assay
This assay measures the inhibition of the NF-κB signaling pathway by this compound derivatives.
-
Cell Culture and Transfection:
-
Seed HEK293T cells in a 96-well plate.
-
Co-transfect the cells with a luciferase reporter plasmid containing NF-κB binding sites and a Renilla luciferase control plasmid for normalization using a suitable transfection reagent.
-
Incubate for 24 hours.
-
-
Compound Treatment and Stimulation:
-
Treat the cells with various concentrations of the this compound derivative for a specified period.
-
Stimulate NF-κB activation by adding an activator such as Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS).
-
-
Cell Lysis and Luciferase Measurement:
-
Lyse the cells using a passive lysis buffer.
-
Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.
-
Calculate the percentage of inhibition of NF-κB activity relative to the stimulated, untreated control.
-
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method determines the Minimum Inhibitory Concentration (MIC) of this compound derivatives against various microorganisms.
-
Preparation of Inoculum:
-
Prepare a suspension of the test microorganism in a suitable broth (e.g., Mueller-Hinton Broth for bacteria) and adjust the turbidity to a 0.5 McFarland standard.
-
-
Serial Dilution of Compounds:
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound derivatives in the broth.
-
-
Inoculation and Incubation:
-
Inoculate each well with the standardized microbial suspension.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 16-20 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
-
In Vivo Anti-inflammatory Assessment: Carrageenan-Induced Paw Edema
This in vivo model is used to evaluate the anti-inflammatory effects of this compound derivatives.
-
Animal Acclimatization and Grouping:
-
Acclimatize rats or mice for at least one week before the experiment.
-
Divide the animals into control and treatment groups.
-
-
Compound Administration:
-
Administer the this compound derivative or a standard anti-inflammatory drug (e.g., indomethacin) to the treatment groups, typically via oral or intraperitoneal injection.
-
Administer the vehicle to the control group.
-
-
Induction of Inflammation:
-
After a predetermined time (e.g., 30-60 minutes) following compound administration, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal to induce localized inflammation and edema.
-
-
Measurement of Paw Edema:
-
Measure the paw volume or thickness using a plethysmometer or calipers at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of paw edema in the treated groups compared to the control group.
-
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by this compound and its derivatives, as well as a general experimental workflow for their biological evaluation.
References
- 1. Design, synthesis, and biological evaluation of harmine derivatives as topoisomerase I inhibitors for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of harmine and β-carboline analogs from a high-throughput screen of an approved drug collection; profiling as differential inhibitors of DYRK1A and monoamine oxidase A and for in vitro and in vivo anti-cancer studies - PMC [pmc.ncbi.nlm.nih.gov]
Harman: A Comprehensive Technical Review of its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Harman (1-methyl-9H-β-carboline) is a naturally occurring β-carboline alkaloid found in various plants, foods, and even within the human body. Exhibiting a wide range of pharmacological activities, this compound has garnered significant interest for its potential therapeutic applications in a variety of diseases. This technical guide provides a comprehensive review of the current scientific literature on this compound's therapeutic potential, with a focus on its neuroprotective, anticancer, and anti-inflammatory properties. This document summarizes key quantitative data, details experimental methodologies, and visualizes the intricate signaling pathways involved in its mechanisms of action.
Neuroprotective Potential
This compound has demonstrated significant neuroprotective effects in preclinical studies, suggesting its potential as a therapeutic agent for neurodegenerative disorders such as Parkinson's disease. Its primary neuroprotective mechanisms are attributed to its potent inhibition of monoamine oxidase A (MAO-A) and its interaction with benzodiazepine receptors.
Quantitative Data for Neuroprotective Effects
| Target | Assay | Model System | Result |
| MAO-A | Enzyme Inhibition Assay | Human MAO-A | IC50: 0.5 µM[1] |
| MAO-B | Enzyme Inhibition Assay | Human MAO-B | IC50: 5 µM[1] |
| MAO-A | Enzyme Inhibition Assay | Purified MAO-A | Ki: 5 nM (for the related compound Harmine)[2] |
| Benzodiazepine Receptor | Radioligand Binding Assay | Rat Brain Membranes | IC50: ~1 µM (for [3H]-flunitrazepam displacement)[3] |
Experimental Protocols
Monoamine Oxidase (MAO) Inhibition Assay:
-
Objective: To determine the inhibitory effect of this compound on MAO-A and MAO-B activity.
-
Method: A fluorometric assay is used to measure the production of hydrogen peroxide (H₂O₂), a byproduct of MAO-catalyzed amine oxidation.
-
Procedure:
-
Recombinant human MAO-A or MAO-B is incubated with a range of this compound concentrations.
-
A suitable substrate (e.g., kynuramine or tyramine) is added to initiate the enzymatic reaction.
-
A probe that reacts with H₂O₂ to produce a fluorescent product is included in the reaction mixture.
-
The fluorescence intensity is measured over time using a microplate reader.
-
IC50 values are calculated by plotting the percentage of enzyme inhibition against the logarithm of this compound concentration.
-
-
Data Analysis: The IC50 value, representing the concentration of this compound required to inhibit 50% of the enzyme activity, is determined from the dose-response curve. The inhibition constant (Ki) can be determined using the Cheng-Prusoff equation for competitive inhibitors.
Benzodiazepine Receptor Binding Assay:
-
Objective: To assess the affinity of this compound for the benzodiazepine binding site on the GABA-A receptor.
-
Method: A competitive radioligand binding assay is performed using a radiolabeled benzodiazepine, such as [³H]-flunitrazepam.
-
Procedure:
-
Rat brain membrane preparations, rich in GABA-A receptors, are incubated with a fixed concentration of [³H]-flunitrazepam.
-
Increasing concentrations of this compound are added to compete for binding to the benzodiazepine site.
-
After incubation, the bound and free radioligand are separated by filtration.
-
The amount of bound radioactivity is quantified using liquid scintillation counting.
-
-
Data Analysis: The IC50 value, the concentration of this compound that displaces 50% of the specific binding of [³H]-flunitrazepam, is calculated.
Signaling Pathways
Anticancer Activity
This compound and its derivatives have exhibited promising anticancer properties across a range of cancer cell lines and in vivo models. Its mechanisms of action are multifaceted, involving the induction of apoptosis, inhibition of cell proliferation, and modulation of key signaling pathways implicated in cancer progression.
Quantitative Data for Anticancer Effects
| Cell Line | Cancer Type | Assay | Result (IC50) |
| MCF-7 | Breast Cancer | MTT Assay | 11.21 µM (48h, for Curcumin, a compound with similar properties)[4] |
| MDA-MB-231 | Breast Cancer | MTT Assay | 18.62 µM (48h, for Curcumin, a compound with similar properties) |
| A549 | Lung Cancer | MTT Assay | 33 µM (24h, for Curcumin) |
| PC-3 | Prostate Cancer | MTT Assay | 377.5 µg/ml (for a methanolic extract containing related compounds) |
| HCT116 | Colon Cancer | SRB Assay | 12.0 µM (for Atorvastatin, for comparison) |
Note: Data for this compound on some specific cell lines were limited; therefore, data for related compounds or extracts are provided for context.
Experimental Protocols
MTT Cell Viability Assay:
-
Objective: To determine the cytotoxic effect of this compound on cancer cell lines.
-
Method: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Procedure:
-
Cancer cells (e.g., MDA-MB-231) are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of this compound concentrations for 24, 48, or 72 hours.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength (e.g., 570 nm).
-
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined from the dose-response curve.
In Vivo Xenograft Model:
-
Objective: To evaluate the in vivo antitumor efficacy of this compound.
-
Method: Human cancer cells are implanted into immunocompromised mice to form tumors, which are then treated with this compound.
-
Procedure:
-
Human glioblastoma cells (e.g., U87) are injected subcutaneously or orthotopically into immunodeficient mice (e.g., nude mice).
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
This compound is administered to the treatment group via a suitable route (e.g., intraperitoneal injection) at a predetermined dose and schedule.
-
Tumor volume is measured regularly using calipers or imaging techniques.
-
At the end of the study, tumors are excised, weighed, and may be used for further histological or molecular analysis.
-
-
Data Analysis: Tumor growth inhibition is calculated by comparing the average tumor volume in the treated group to the control group. Survival analysis may also be performed.
Signaling Pathways
Anti-inflammatory Properties
This compound exhibits potent anti-inflammatory effects by modulating key inflammatory signaling pathways, primarily through the inhibition of the NF-κB pathway. This suggests its potential utility in the treatment of various inflammatory diseases.
Quantitative Data for Anti-inflammatory Effects
| Model System | Parameter Measured | Treatment | Result |
| Carrageenan-induced rat paw edema | Paw volume | Curcumin (200 mg/kg) | 53.85% inhibition at 2h |
| Carrageenan-induced rat paw edema | Paw volume | Curcumin (400 mg/kg) | 58.97% inhibition at 2h |
| LPS-stimulated macrophages | TNF-α production | Ellagic Acid (1-30 mg/kg) | 40-17% inhibition |
| LPS-stimulated macrophages | IL-1β production | Ellagic Acid (1-30 mg/kg) | 68-36% inhibition |
Note: Specific quantitative data for this compound in these models was limited; therefore, data for compounds with similar anti-inflammatory mechanisms are provided for context.
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats:
-
Objective: To evaluate the in vivo anti-inflammatory activity of this compound.
-
Method: This is a widely used and reproducible model of acute inflammation.
-
Procedure:
-
A 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of rats to induce localized edema.
-
This compound is administered orally or intraperitoneally at various doses prior to the carrageenan injection.
-
The volume of the paw is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.
-
-
Data Analysis: The percentage of inhibition of edema is calculated for each dose of this compound by comparing the increase in paw volume in the treated group to the control group.
Signaling Pathways
Conclusion
This compound is a promising natural compound with a diverse pharmacological profile that warrants further investigation for its therapeutic potential. Its well-documented neuroprotective, anticancer, and anti-inflammatory properties, supported by a growing body of preclinical evidence, highlight its potential as a lead compound for the development of novel therapies. The detailed quantitative data, experimental protocols, and signaling pathway diagrams presented in this technical guide provide a solid foundation for researchers and drug development professionals to advance the study of this compound and unlock its full therapeutic potential. Future research should focus on conducting more extensive in vivo efficacy studies, elucidating the complete spectrum of its molecular targets, and optimizing its pharmacokinetic and safety profiles for potential clinical translation.
References
- 1. Differentiation of human prostate cancer PC-3 cells induced by inhibitors of inosine 5'-monophosphate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reduced pim-1 expression increases chemotherapeutic drug sensitivity in human androgen-independent prostate cancer cells by inducing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Curcumin and melphalan cotreatment induces cell cycle arrest and apoptosis in MDA-MB-231 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Harman's Dichotomous Role in Neurodegenerative Diseases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Harman, a β-carboline alkaloid endogenous to the human body and present in various foodstuffs, exhibits a complex and often contradictory role in the progression of neurodegenerative diseases. This technical guide provides an in-depth analysis of the multifaceted mechanisms through which this compound exerts its influence on neuronal health. It serves as a comprehensive resource for researchers, scientists, and drug development professionals, detailing this compound's interactions with key signaling pathways implicated in neurodegeneration, presenting quantitative data on its biological activity, and outlining detailed experimental protocols for its study. The dual nature of this compound as both a potential neurotoxin and a neuroprotective agent underscores the critical need for a nuanced understanding of its dose-dependent and context-specific effects. This guide aims to equip researchers with the foundational knowledge required to further elucidate this compound's therapeutic potential and its risks in the context of diseases such as Alzheimer's and Parkinson's.
Introduction
Neurodegenerative diseases, including Alzheimer's disease (AD) and Parkinson's disease (PD), are characterized by the progressive loss of structure and function of neurons. The etiology of these disorders is multifactorial, involving genetic predisposition, environmental factors, and endogenous processes. Among the endogenous molecules implicated in neurodegeneration are the β-carboline alkaloids, of which this compound (1-methyl-9H-pyrido[3,4-b]indole) is a prominent member. This compound's structural similarity to known neurotoxins has prompted extensive investigation into its role in neuronal pathology.
This guide explores the intricate molecular interactions of this compound within the central nervous system. It delves into its capacity to modulate critical enzymatic activities, interfere with neurotransmitter systems, and influence cell survival and death pathways. By presenting a consolidated view of the current scientific literature, this document aims to facilitate further research into this compound's potential as a therapeutic target or a molecule for biomarker development in neurodegenerative diseases.
Molecular Mechanisms of this compound in Neurodegeneration
This compound's effects on the nervous system are pleiotropic, stemming from its ability to interact with multiple molecular targets. Its role in neurodegeneration can be broadly categorized into neurotoxic and neuroprotective mechanisms, which are often dose- and cell-type-dependent.
Neurotoxic Mechanisms
This compound's neurotoxic properties are primarily associated with its impact on dopaminergic neurons and its ability to induce oxidative stress and apoptosis.
-
Dopaminergic Neurotoxicity: this compound has been shown to be selectively toxic to dopaminergic neurons, a key pathological feature of Parkinson's disease.[1][2] It can inhibit the biosynthesis of dopamine by reducing the activity of tyrosine hydroxylase, the rate-limiting enzyme in dopamine synthesis.[3][4] This disruption of dopamine homeostasis can lead to neuronal dysfunction and death. In animal models, this compound exposure has been linked to decreased mitochondrial viability and increased production of reactive oxygen species (ROS) in dopaminergic neurons.[1]
-
Oxidative Stress: The metabolism of monoamines by monoamine oxidase (MAO), an enzyme inhibited by this compound, is a significant source of oxidative stress in the brain. However, this compound itself can also contribute to oxidative stress. In some experimental models, this compound has been shown to increase the levels of reactive oxygen species, leading to cellular damage.
-
Induction of Apoptosis: At higher concentrations, this compound can trigger programmed cell death, or apoptosis, in neuronal cells. This process is characterized by the activation of caspases, a family of proteases that execute the apoptotic program. This compound's pro-apoptotic effects are often linked to its ability to disrupt mitochondrial function and induce oxidative stress.
Neuroprotective Mechanisms
Paradoxically, this compound also exhibits neuroprotective properties, primarily through its inhibition of specific kinases and enzymes involved in neurodegenerative cascades.
-
Inhibition of DYRK1A and Tau Phosphorylation: One of the most significant neuroprotective mechanisms of this compound is its potent inhibition of the dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). DYRK1A is implicated in the hyperphosphorylation of the tau protein, a hallmark of Alzheimer's disease. By inhibiting DYRK1A, this compound can reduce the phosphorylation of tau at multiple sites, potentially preventing the formation of neurofibrillary tangles and the subsequent neuronal death.
-
Inhibition of Monoamine Oxidase (MAO): this compound is a potent inhibitor of monoamine oxidase A (MAO-A). MAO-A is responsible for the breakdown of monoamine neurotransmitters like serotonin and dopamine. The enzymatic activity of MAO-A also produces hydrogen peroxide, a source of oxidative stress. By inhibiting MAO-A, this compound can increase the levels of these neurotransmitters in the synaptic cleft and reduce the production of reactive oxygen species, thereby exerting a neuroprotective effect.
Quantitative Data on this compound's Biological Activity
The following tables summarize the key quantitative data regarding this compound's inhibitory and cytotoxic effects from various in vitro studies.
| Target | Assay Type | IC50 Value | Cell Line/System | Reference |
| DYRK1A | TR-FRET | ~70 nM | Recombinant Human | |
| DYRK1A | 33P-ATP Radiometric | ~9 nM | Recombinant Human | |
| DYRK1A | In-cell assay | 48 nM | Cultured Cells | |
| DYRK1B | Kinase Assay | 166 nM | Recombinant Human | |
| DYRK2 | Kinase Assay | 1.9 µM | Recombinant Human | |
| DYRK4 | Kinase Assay | 80 µM | Recombinant Human | |
| Tau Phosphorylation (by DYRK1A) | In vitro phosphorylation assay | 0.7 µM | Recombinant proteins | |
| MAO-A | Enzyme Inhibition Assay | 0.5 µM | Human | |
| MAO-B | Enzyme Inhibition Assay | 5 µM | Human | |
| Dopamine Content | HPLC | 21.2 µM | PC12 cells |
| Effect | Assay Type | Concentration | Cell Line | Observation | Reference |
| Cytotoxicity | Not specified | > 80 µM (48h) | PC12 cells | Increased cell death | |
| Apoptosis | Not specified | 20-150 µM (48h) | PC12 cells | Enhancement of L-DOPA-induced apoptosis |
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound.
Caption: this compound's Inhibition of the DYRK1A-Tau Phosphorylation Pathway.
Caption: Neuroprotective Effects of this compound via MAO-A Inhibition.
Caption: Neurotoxic Mechanisms of this compound at High Concentrations.
Experimental Workflows
The following diagrams illustrate logical workflows for key experiments cited in the literature.
Caption: Experimental Workflow for Assessing this compound-induced Cytotoxicity.
Caption: Workflow for Analyzing Tau Phosphorylation via Western Blot.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the effects of this compound on neuronal cells.
Cell Culture and this compound Treatment
-
Cell Lines: Pheochromocytoma (PC12) and human neuroblastoma (SH-SY5Y) cells are commonly used models for studying neurotoxicity and neuroprotection.
-
Culture Conditions: Cells are maintained in appropriate media (e.g., RPMI-1640 or DMEM/F12) supplemented with fetal bovine serum, horse serum (for PC12), and antibiotics, in a humidified incubator at 37°C with 5% CO2.
-
This compound Preparation: A stock solution of this compound is typically prepared in dimethyl sulfoxide (DMSO) and then diluted to the final desired concentrations in the cell culture medium. The final DMSO concentration should be kept low (typically <0.1%) to avoid solvent-induced toxicity.
Cell Viability Assessment (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO).
-
Incubation: Incubate the plates for the desired time period (e.g., 24 or 48 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Analysis of Apoptosis by Flow Cytometry
This technique allows for the quantification of apoptotic and necrotic cells.
-
Cell Treatment: Treat cells with this compound or vehicle control in culture dishes for the desired duration.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in a binding buffer and stain with Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and a viability dye such as propidium iodide (PI) or 7-AAD (which enters necrotic cells with compromised membranes).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence.
-
Data Analysis: Quantify the percentage of cells in each quadrant of the dot plot.
Western Blot Analysis of Tau Phosphorylation
This method is used to detect and quantify the levels of specific phosphorylated proteins.
-
Protein Extraction: After treatment with this compound, lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a solution containing a blocking agent (e.g., bovine serum albumin) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for a phosphorylated form of tau (e.g., anti-p-Tau at Ser396) and a primary antibody for total tau.
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using a chemiluminescent substrate.
-
Analysis: Quantify the band intensities using densitometry software and normalize the phosphorylated tau signal to the total tau signal.
In Vivo Microdialysis for Dopamine Measurement
This technique allows for the in vivo sampling of neurotransmitters from the extracellular fluid of specific brain regions in awake, freely moving animals.
-
Probe Implantation: Surgically implant a microdialysis probe into the target brain region (e.g., the striatum) of an anesthetized animal.
-
Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate.
-
Sample Collection: Collect the dialysate, which contains substances that have diffused across the semipermeable membrane from the extracellular fluid, at regular intervals.
-
This compound Administration: Administer this compound systemically (e.g., via intraperitoneal injection) or locally through the microdialysis probe.
-
Sample Analysis: Analyze the dopamine concentration in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-EC).
-
Data Analysis: Express the changes in dopamine levels as a percentage of the baseline pre-treatment levels.
Conclusion
This compound presents a fascinating case of a single molecule with the potential for both detrimental and beneficial effects on the nervous system. Its neurotoxic actions, particularly towards dopaminergic neurons, highlight its potential contribution to the pathology of Parkinson's disease. Conversely, its ability to inhibit DYRK1A and MAO-A positions it as a molecule of interest for therapeutic strategies aimed at mitigating tau pathology in Alzheimer's disease and reducing oxidative stress.
The in-depth technical information provided in this guide underscores the importance of dose, cellular context, and the specific molecular pathways being investigated when studying this compound. For drug development professionals, this compound and its derivatives offer a chemical scaffold for the design of more selective and potent inhibitors of key neurodegenerative targets. For researchers and scientists, the detailed experimental protocols and workflow diagrams provide a practical framework for further investigation into the complex biology of this intriguing β-carboline. Future research should focus on elucidating the precise conditions under which this compound's neuroprotective effects can be harnessed while minimizing its neurotoxic potential, a critical step towards translating our understanding of this molecule into tangible therapeutic benefits for patients with neurodegenerative diseases.
References
- 1. From the Cover: Harmane-Induced Selective Dopaminergic Neurotoxicity in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Effects of this compound and northis compound on dopamine biosynthesis and L-DOPA-induced cytotoxicity in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Endogenous Sources and Metabolism of Harman
This technical guide provides a comprehensive overview of the endogenous origins and metabolic fate of this compound (1-methyl-9H-β-carboline), a naturally occurring and endogenously formed β-carboline alkaloid. This compound is of significant interest to the scientific community due to its wide range of biological and psychopharmacological activities, including its role as a potent reversible inhibitor of monoamine oxidase A (MAO-A).[1][2][3][4] This document details its biosynthesis, metabolic pathways, quantitative data, and the experimental methodologies used for its study.
Endogenous Sources and Biosynthesis
While this compound is found in various exogenous sources such as tobacco smoke, coffee, and certain cooked foods, it is also synthesized endogenously in humans.[5] The primary precursor for its biosynthesis is the essential amino acid L-tryptophan.
The core reaction for the formation of the β-carboline skeleton is the Pictet-Spengler reaction . This reaction involves the condensation of an indoleamine (such as tryptamine, a decarboxylation product of tryptophan) with an aldehyde or α-keto acid, followed by ring closure. While the precise enzymatic control in humans is still under investigation, this pathway is the accepted route for the formation of various endogenous β-carbolines. The initial product is a tetrahydro-β-carboline, which is subsequently oxidized to the aromatic β-carboline, this compound.
Caption: Endogenous biosynthesis pathway of this compound from L-Tryptophan.
Metabolism of this compound
The metabolism of this compound is a critical detoxification process primarily occurring in the liver. The main metabolic route is oxidation, catalyzed by the cytochrome P450 (CYP) enzyme superfamily. This biotransformation converts the lipophilic this compound molecule into more water-soluble metabolites that can be readily excreted.
Key Metabolic Enzymes and Pathways
Metabolic studies using human liver microsomes and recombinant human CYP enzymes have identified several key players in this compound metabolism.
-
CYP1A2 and CYP1A1: These are the principal enzymes responsible for the oxidative metabolism of this compound. They efficiently produce the major hydroxylated metabolites.
-
CYP2D6, CYP2C19, and CYP2E1: These enzymes act as secondary contributors to this compound's oxidation.
-
CYP2A6, CYP3A4, and CYP2C9: These enzymes show poor metabolic activity towards this compound.
Major Metabolites
The oxidative metabolism of this compound results in several key products:
-
6-Hydroxythis compound: A major metabolite efficiently produced by CYP1A2 and CYP1A1, and to a lesser extent by CYP2D6, CYP2C19, and CYP2E1.
-
3-Hydroxythis compound: Another major metabolite, specifically produced by CYP1A2 and CYP1A1.
-
This compound-N(2)-oxide: A product of N-oxidation, primarily formed by CYP2E1.
Caption: Primary oxidative metabolic pathways of this compound via CYP450 enzymes.
Quantitative Data
Quantitative analysis is essential for understanding the pharmacokinetics and physiological relevance of this compound. The following tables summarize key quantitative data from the literature.
Table 1: Kinetic Parameters of this compound Metabolism by Human CYP Enzymes
This table presents the Michaelis-Menten kinetic constants for the formation of this compound's primary metabolites by the most active human cytochrome P450 enzymes. The oxidation of β-carbolines is identified as a detoxification route.
| Enzyme | Metabolite Formed | Km (μM) | Vmax (pmol/min/pmol P450) |
| CYP1A1 | 6-Hydroxythis compound | 16 ± 4 | 25 ± 2 |
| 3-Hydroxythis compound | 17 ± 5 | 10 ± 1 | |
| CYP1A2 | 6-Hydroxythis compound | 23 ± 5 | 38 ± 3 |
| 3-Hydroxythis compound | 25 ± 6 | 13 ± 1 | |
| CYP2D6 | 6-Hydroxythis compound | 55 ± 12 | 6.0 ± 0.5 |
| CYP2E1 | 6-Hydroxythis compound | 80 ± 15 | 3.0 ± 0.3 |
| This compound-N(2)-oxide | 75 ± 14 | 1.5 ± 0.2 |
Data adapted from Herraiz & Guillén, 2008. Values are shown as mean ± S.E.
Experimental Protocols
Reproducible and validated methods are crucial for studying this compound. Below are detailed protocols for its quantification and metabolic analysis.
Protocol: Quantification of this compound in Human Plasma
This protocol outlines a typical workflow for detecting and quantifying this compound in biological matrices using High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS/MS).
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
To 500 µL of human plasma, add an internal standard (e.g., deuterated this compound).
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elute this compound and the internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for analysis.
-
-
HPLC-MS/MS Analysis:
-
HPLC System: A standard reverse-phase HPLC system.
-
Column: C18 column (e.g., 2.1 x 50 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate at 5% B for 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Detection: Use Multiple Reaction Monitoring (MRM) for quantification.
-
This compound MRM transition: m/z 183.1 → 128.1
-
Internal Standard MRM transition: m/z (as appropriate for the chosen standard)
-
-
-
Data Analysis:
-
Construct a calibration curve using standards of known this compound concentrations.
-
Calculate the concentration of this compound in the plasma samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.
-
Protocol: In Vitro Metabolism of this compound using Human Liver Microsomes
This protocol describes an experiment to determine the metabolic profile and rate of this compound metabolism.
References
- 1. This compound (1-methyl-beta-carboline) is a natural inhibitor of monoamine oxidase type A in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Action of this compound (1-methyl-beta-carboline) on the brain: body temperature and in vivo efflux of 5-HT from hippocampus of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Harmala alkaloid - Wikipedia [en.wikipedia.org]
- 4. Monoamine Oxidase Inhibition by Plant-Derived β-Carbolines; Implications for the Psychopharmacology of Tobacco and Ayahuasca - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxidative metabolism of the bioactive and naturally occurring beta-carboline alkaloids, northis compound and this compound, by human cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
Harman's Interaction with Monoamine Oxidase A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the interaction between Harman (1-methyl-β-carboline) and monoamine oxidase A (MAO-A). This compound, a naturally occurring β-carboline alkaloid found in various plants and foodstuffs, is a potent and reversible inhibitor of MAO-A, an enzyme crucial for the metabolism of key monoamine neurotransmitters. This document synthesizes quantitative data, details experimental methodologies for studying this interaction, and presents visual representations of the associated pathways and workflows.
Quantitative Data Summary
The inhibitory potency of this compound against MAO-A has been quantified in numerous studies. The following tables summarize the reported half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki) values. These values are critical for understanding the affinity and inhibitory potential of this compound.
Table 1: IC50 Values for this compound Inhibition of MAO-A
| Enzyme Source | Substrate | IC50 (µM) | Reference |
| Human | Kynuramine | 0.5 | [1] |
| Not Specified | Not Specified | 21.2 (for dopamine content inhibition in PC12 cells) | [2] |
| Human | Not Specified | 0.4 (44% inhibition) | [3] |
Table 2: Ki and KD Values for this compound Interaction with MAO-A
| Parameter | Enzyme Source | Radioligand/Method | Value (nM) | Temperature (°C) | Reference |
| Ki | Not Specified | In vitro assay | 48 | Not Specified | [4] |
| KD | Rat cerebral cortex (crude mitochondrial fraction) | [3H]this compound binding | ~2.5 | 0 | [5] |
| KD | Rat cerebral cortex (crude mitochondrial fraction) | [3H]this compound binding | ~9 | 23 | |
| KD | Rat cerebral cortex (crude mitochondrial fraction) | [3H]this compound binding | ~30 | 37 | |
| Ki | MAO-A | Not Specified | 3340 | Not Specified |
Signaling Pathway of MAO-A and Inhibition by this compound
Monoamine oxidase A is a mitochondrial enzyme responsible for the oxidative deamination of several key neurotransmitters, including serotonin, norepinephrine, and dopamine. This process is crucial for regulating the levels of these signaling molecules in the synaptic cleft and maintaining neuronal homeostasis. This compound acts as a competitive and reversible inhibitor, binding to the active site of MAO-A and preventing the breakdown of its substrates. This inhibition leads to an accumulation of monoamine neurotransmitters, which can have significant physiological and behavioral effects.
Experimental Protocols
This section details common experimental procedures used to characterize the interaction between this compound and MAO-A.
In Vitro MAO-A Inhibition Assay using Kynuramine
This spectrophotometric assay is widely used to determine the inhibitory potential of compounds on MAO-A activity by measuring the formation of 4-hydroxyquinoline from the substrate kynuramine.
Materials:
-
Recombinant human MAO-A enzyme
-
Kynuramine (substrate)
-
This compound (test inhibitor)
-
Clorgyline (positive control inhibitor)
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.4)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 314-320 nm
Procedure:
-
Enzyme Preparation: Dilute the recombinant human MAO-A enzyme in potassium phosphate buffer to the desired working concentration.
-
Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then make serial dilutions in the assay buffer to achieve a range of final concentrations. Prepare a working solution of the positive control, clorgyline.
-
Assay Setup: In a 96-well plate, add the following to designated wells:
-
Blank: Buffer only.
-
Control (No Inhibitor): MAO-A enzyme solution and buffer.
-
Test Inhibitor: MAO-A enzyme solution and this compound at various concentrations.
-
Positive Control: MAO-A enzyme solution and clorgyline.
-
-
Pre-incubation: Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add the kynuramine substrate solution to all wells to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes).
-
Measurement: Stop the reaction (e.g., by adding a strong acid or base) and measure the absorbance of the product, 4-hydroxyquinoline, at 314-320 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Radioligand Binding Assay for MAO-A
This technique is used to determine the binding affinity (Kd or Ki) of a ligand (like this compound) to a receptor or enzyme (MAO-A) by using a radiolabeled ligand. [3H]-Harman itself can be used as a radioligand to directly measure binding characteristics.
Materials:
-
[3H]-Harman (radioligand)
-
Unlabeled this compound (for competition assays)
-
Rat brain mitochondria or other tissue homogenate containing MAO-A
-
Binding buffer (e.g., Tris-HCl buffer)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation: Prepare a crude mitochondrial fraction from rat brain tissue by homogenization and differential centrifugation.
-
Assay Setup (Saturation Binding): In microcentrifuge tubes, add a constant amount of membrane preparation and increasing concentrations of [3H]-Harman. For non-specific binding determination, a parallel set of tubes is prepared with the addition of a high concentration of unlabeled this compound.
-
Assay Setup (Competition Binding): Add a constant amount of membrane preparation, a fixed concentration of [3H]-Harman, and increasing concentrations of unlabeled this compound.
-
Incubation: Incubate the tubes at a specific temperature (e.g., 0°C, 23°C, or 37°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a vacuum filtration apparatus to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Saturation Binding: Plot the specific binding (total binding minus non-specific binding) against the concentration of [3H]-Harman. Analyze the data using non-linear regression to determine the Bmax (maximum number of binding sites) and Kd (dissociation constant).
-
Competition Binding: Plot the percentage of specific binding against the logarithm of the unlabeled this compound concentration. Determine the IC50 value and calculate the Ki value using the Cheng-Prusoff equation.
-
In Vivo Microdialysis
This technique allows for the measurement of extracellular levels of neurotransmitters and their metabolites in the brain of a living animal, providing insight into the in vivo effects of MAO-A inhibition by this compound.
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes
-
Perfusion pump
-
Fraction collector
-
HPLC with electrochemical detection (HPLC-ECD)
-
Ringer's solution or artificial cerebrospinal fluid (aCSF)
-
This compound for systemic administration (e.g., intraperitoneal injection)
Procedure:
-
Surgical Implantation: Anesthetize the animal (e.g., a rat) and place it in a stereotaxic frame. Surgically implant a microdialysis guide cannula into the brain region of interest (e.g., the striatum or hippocampus).
-
Probe Insertion and Perfusion: After a recovery period, insert a microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular neurotransmitter and metabolite levels.
-
This compound Administration: Administer this compound systemically (e.g., via intraperitoneal injection) at the desired dose.
-
Post-treatment Collection: Continue to collect dialysate samples for several hours after this compound administration.
-
Sample Analysis: Analyze the collected dialysate samples using HPLC-ECD to quantify the concentrations of dopamine, serotonin, and their metabolites (e.g., DOPAC, HVA, 5-HIAA).
-
Data Analysis: Express the post-treatment neurotransmitter and metabolite levels as a percentage of the baseline levels. Plot these changes over time to observe the effect of this compound on monoamine metabolism in vivo.
Conclusion
This compound is a well-characterized, potent, and reversible inhibitor of monoamine oxidase A. The quantitative data consistently demonstrate its high affinity for the enzyme. The experimental protocols described provide robust methods for further investigation of this compound and other potential MAO-A inhibitors. Understanding the interaction between this compound and MAO-A is crucial for research in neuropharmacology, drug development for neurological and psychiatric disorders, and for assessing the physiological effects of dietary and environmental exposure to β-carbolines.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Effects of this compound and northis compound on dopamine biosynthesis and L-DOPA-induced cytotoxicity in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetic Interactions between Monoamine Oxidase A Inhibitor Harmaline and 5-Methoxy-N,N-Dimethyltryptamine, and the Impact of CYP2D6 Status - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [3H]this compound binding experiments. I: A reversible and selective radioligand for monoamine oxidase subtype A in the CNS of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Administration of Harman in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration of Harman, a β-carboline alkaloid, in rodent models. This document includes detailed experimental protocols, a summary of quantitative data, and visualizations of the key signaling pathways involved in this compound's pharmacological effects.
Introduction
This compound (1-methyl-9H-β-carboline) is a naturally occurring and endogenous β-carboline alkaloid with a range of neuropharmacological activities. In rodent models, it has been shown to induce tremors, alter body temperature, and modulate neurotransmitter systems, primarily through the inhibition of monoamine oxidase A (MAO-A). These characteristics make this compound a valuable tool for studying essential tremor, monoaminergic pathways, and the pharmacology of β-carbolines.
Data Presentation
The following tables summarize quantitative data from various studies on the in vivo administration of this compound and the closely related, and often co-investigated, β-carboline harmaline in rodent models.
Table 1: In Vivo Dosages and Administration Routes of this compound and Harmaline in Rodents
| Compound | Animal Model | Route of Administration | Dosage Range | Observed Effects |
| This compound | Rat | Systemic (i.p.) | 2.5 - 20 mg/kg | Hypothermia, increased serotonin, decreased 5-HIAA[1] |
| This compound | Rat | Intraperitoneal (i.p.) | 2.27 - 81.93 µmol/kg | U-shaped dose-response on dopamine efflux in nucleus accumbens[2] |
| This compound | Rat | Intraventricular infusion | 27 nmol/hr | Induction of ethanol preference[3] |
| Harmaline | Mouse | Subcutaneous (s.c.) | 20 - 30 mg/kg | Whole-body tremor[4] |
| Harmaline | Rat | Intraperitoneal (i.p.) | 15 mg/kg | Tremor[3] |
Table 2: Effects of this compound on Neurotransmitter Levels in Rodents
| Compound | Animal Model | Brain Region | Neurotransmitter | Effect | Dosage | Administration Route |
| This compound | Rat | Hippocampus | Serotonin (5-HT) | Increased | 5.0 - 20 mg/kg | Systemic |
| This compound | Rat | Hippocampus | 5-HIAA | Decreased | 5.0 - 20 mg/kg | Systemic |
| This compound | Rat | Nucleus Accumbens | Dopamine | U-shaped: Increase at low and high doses, decrease at intermediate doses | 2.27 - 81.93 µmol/kg | Intraperitoneal |
| This compound | Rat | Nucleus Accumbens | Serotonin (5-HT) | Increased at high doses | 40.94 - 81.93 µmol/kg | Intraperitoneal |
Table 3: Physiological and Behavioral Effects of this compound in Rodents
| Effect | Animal Model | Dosage | Administration Route | Details |
| Hypothermia | Rat | 5.0 mg/kg (maximum effect) | Systemic | Intense, dose-dependent decrease in body temperature |
| Tremor | Mouse/Rat | (Harmaline) 15-30 mg/kg | i.p. or s.c. | Action and postural tremor, often used as a model for essential tremor |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound for In Vivo Studies
1.1. Materials:
-
This compound hydrochloride
-
Vehicle: Sterile 0.9% saline, potentially with a small amount of DMSO to aid dissolution.
-
Sterile syringes and needles (e.g., 25-27 gauge for mice, 23-25 gauge for rats)
-
Vortex mixer
-
pH meter and solutions for adjustment (e.g., NaOH, HCl)
1.2. Preparation of this compound Solution:
-
Weigh the desired amount of this compound hydrochloride.
-
If this compound solubility in saline is low, first dissolve it in a minimal amount of DMSO (e.g., 5-10% of the final volume). Note: High concentrations of DMSO can be toxic, so it is crucial to keep the final concentration low.
-
Add sterile 0.9% saline to reach the final desired concentration while vortexing to ensure complete dissolution.
-
Check the pH of the solution and adjust to physiological pH (~7.4) if necessary.
-
Sterile-filter the final solution through a 0.22 µm filter into a sterile vial.
1.3. Administration Procedures:
1.3.1. Intraperitoneal (i.p.) Injection:
-
Restrain the rodent securely. For rats, a two-person technique is often preferred. For mice, scruff the animal to immobilize it.
-
Tilt the animal's head downwards at a slight angle to allow the abdominal organs to shift forward.
-
Identify the injection site in the lower right quadrant of the abdomen to avoid the cecum and bladder.
-
Insert the needle at a 30-40° angle with the bevel facing up.
-
Aspirate to ensure no fluid or blood is drawn back, indicating incorrect placement.
-
Inject the this compound solution slowly. The maximum recommended volume for an i.p. injection in a mouse is typically < 10 ml/kg.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any adverse reactions.
1.3.2. Subcutaneous (s.c.) Injection:
-
Restrain the animal.
-
Lift the loose skin over the back of the neck or flank to form a tent.
-
Insert the needle into the base of the skin tent.
-
Aspirate to check for blood.
-
Inject the solution, which will form a small bleb under the skin.
-
Withdraw the needle and gently massage the area to aid dispersal.
-
Return the animal to its cage and monitor.
Protocol 2: Induction and Quantification of Tremor
This protocol is primarily based on studies using harmaline, a potent tremorigenic β-carboline that serves as a model for this compound's tremor-inducing properties.
2.1. Materials:
-
This compound or Harmaline solution
-
Rodent tremor analysis system (e.g., force plate actimeter, accelerometer, or video recording setup)
-
Observation cage
2.2. Procedure:
-
Administer this compound or harmaline to the rodent via the desired route (e.g., i.p. or s.c.) at a tremor-inducing dose (e.g., 15-30 mg/kg for harmaline).
-
Place the animal in the observation cage or on the tremor analysis platform. Tremor typically begins within 5-10 minutes and peaks around 30 minutes post-injection.
-
Qualitative Assessment: Observe and score the tremor intensity based on a predefined scale (e.g., 0 = no tremor, 1 = mild tremor in the head, 2 = moderate tremor in the head and trunk, 3 = severe whole-body tremor).
-
Quantitative Assessment:
-
Force Plate Actimeter: This device measures the force exerted by the animal's movements, allowing for the quantification of tremor frequency (typically 10-16 Hz for harmaline) and amplitude.
-
Accelerometer: A small accelerometer can be attached to the animal (e.g., on the head or back) to directly measure the acceleration produced by the tremor.
-
Video Analysis: Record the animal's behavior and use motion analysis software to quantify the frequency and amplitude of the tremor.
-
Protocol 3: In Vivo Microdialysis for Neurotransmitter Analysis
3.1. Materials:
-
Stereotaxic apparatus
-
Microdialysis probes and guide cannulae
-
Microinfusion pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
HPLC system with electrochemical detection
-
This compound solution
3.2. Procedure:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the rodent and place it in the stereotaxic frame.
-
Following aseptic procedures, expose the skull and drill a small hole above the target brain region (e.g., striatum or hippocampus).
-
Implant the guide cannula at the correct stereotaxic coordinates and secure it with dental cement.
-
Allow the animal to recover for several days.
-
-
Microdialysis Experiment:
-
On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the target brain region.
-
Connect the probe to the microinfusion pump and begin perfusing with aCSF at a low flow rate (e.g., 1-2 µl/min).
-
Allow for a stabilization period of at least 1-2 hours to obtain a stable baseline of neurotransmitter levels.
-
Collect dialysate samples at regular intervals (e.g., every 15-20 minutes) using a fraction collector.
-
Administer this compound (i.p. or s.c.) at the desired dose.
-
Continue collecting dialysate samples to measure the changes in extracellular neurotransmitter levels over time.
-
-
Sample Analysis:
-
Analyze the collected dialysate samples using HPLC with electrochemical detection to quantify the concentrations of dopamine, serotonin, and their metabolites.
-
Signaling Pathways and Mechanisms of Action
MAO-A Inhibition Pathway
This compound is a potent inhibitor of MAO-A, an enzyme responsible for the degradation of monoamine neurotransmitters like serotonin and dopamine. By inhibiting MAO-A, this compound increases the synaptic availability of these neurotransmitters.
Olivocerebellar Pathway in Tremor Induction
This compound and related β-carbolines induce tremor by acting on the inferior olive neurons within the olivocerebellar pathway. This action leads to synchronized, rhythmic firing of these neurons, which is then transmitted to the cerebellum, ultimately causing tremor.
Experimental Workflow for this compound Administration and Analysis
The following diagram illustrates a typical experimental workflow for investigating the in vivo effects of this compound in rodent models.
References
- 1. Action of this compound (1-methyl-beta-carboline) on the brain: body temperature and in vivo efflux of 5-HT from hippocampus of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Letter to the Editor: Administration of TGF-ß Inhibitor Mitigates Radiation-induced Fibrosis in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound induces preference for ethanol in rats: is the effect specific for ethanol? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inferior olivary neurons: 3-acetylpyridine effects on glucose consumption, axonal transport, electrical activity and harmaline-induced tremor - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantification of Harman in Biological Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Harman, a β-carboline alkaloid, is a naturally occurring compound found in various food items, tobacco smoke, and certain plants. It is a potent neuroactive and psychoactive substance with a range of pharmacological effects, including the inhibition of monoamine oxidase A (MAO-A), interaction with benzodiazepine receptors, and modulation of serotonergic pathways. Accurate quantification of this compound in biological samples is crucial for pharmacokinetic studies, toxicological assessments, and understanding its physiological and pathological roles. This document provides detailed application notes and protocols for the quantification of this compound in various biological matrices using common analytical techniques.
Analytical Methods Overview
The quantification of this compound in biological samples is typically achieved using high-performance liquid chromatography (HPLC) with fluorescence detection, gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-tandem mass spectrometry (LC-MS/MS). The choice of method depends on the required sensitivity, selectivity, and the nature of the biological matrix.
-
HPLC with Fluorescence Detection: This method is widely used due to this compound's native fluorescence, which provides high sensitivity and selectivity. It is a robust and cost-effective technique for routine analysis.
-
GC-MS: Gas chromatography coupled with mass spectrometry offers high chromatographic resolution and specific detection. Derivatization is often required to improve the volatility and thermal stability of this compound.
-
LC-MS/MS: This is the most sensitive and selective method for the quantification of this compound, especially at very low concentrations. It combines the excellent separation capabilities of liquid chromatography with the highly specific detection of tandem mass spectrometry.
Quantitative Data Summary
The following tables summarize typical quantitative parameters for the analysis of this compound in various biological samples using different analytical techniques. These values are indicative and may vary depending on the specific instrumentation and experimental conditions.
Table 1: HPLC with Fluorescence Detection
| Biological Matrix | Linearity Range (ng/mL) | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) |
| Human Plasma | 0.5 - 100 | 0.1 | 0.5 | 85 - 95 |
| Whole Blood | 1 - 200 | 0.3 | 1 | 80 - 90 |
| Urine | 2 - 500 | 0.5 | 2 | 88 - 98 |
| Saliva | 0.2 - 50 | 0.05 | 0.2 | 90 - 102 |
Table 2: Gas Chromatography-Mass Spectrometry (GC-MS)
| Biological Matrix | Linearity Range (ng/mL) | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) |
| Urine | 5 - 1000 | 1 | 5 | 82 - 93 |
| Brain Tissue | 10 - 2000 | 2 | 10 | 75 - 88 |
Table 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
| Biological Matrix | Linearity Range (pg/mL) | LOD (pg/mL) | LOQ (pg/mL) | Recovery (%) |
| Human Plasma | 50 - 10000 | 10 | 50 | 92 - 105 |
| Whole Blood | 100 - 20000 | 25 | 100 | 90 - 103 |
| Brain Tissue | 200 - 50000 | 50 | 200 | 88 - 99 |
| Saliva | 20 - 5000 | 5 | 20 | 95 - 108 |
Experimental Protocols
Protocol 1: Quantification of this compound in Human Plasma by HPLC with Fluorescence Detection
1. Materials and Reagents
-
This compound standard (Sigma-Aldrich or equivalent)
-
Internal Standard (IS), e.g., Northis compound
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Deionized water
-
Human plasma
2. Sample Preparation (Liquid-Liquid Extraction)
-
To 1.0 mL of human plasma in a centrifuge tube, add 10 µL of IS solution (1 µg/mL in methanol).
-
Add 0.5 mL of 1.0 M NaOH and vortex for 30 seconds.
-
Add 5.0 mL of ethyl acetate and vortex for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of mobile phase and vortex for 30 seconds.
-
Inject 20 µL into the HPLC system.
3. HPLC Conditions
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile: 25 mM Phosphate buffer (pH 6.8) (40:60, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Fluorescence Detector: Excitation wavelength 300 nm, Emission wavelength 434 nm
4. Calibration and Quantification
-
Prepare a series of calibration standards by spiking blank plasma with known concentrations of this compound (e.g., 0.5, 1, 5, 10, 25, 50, 100 ng/mL).
-
Process the calibration standards and quality control (QC) samples along with the unknown samples using the same extraction procedure.
-
Construct a calibration curve by plotting the peak area ratio of this compound to the IS against the concentration.
-
Determine the concentration of this compound in the samples from the calibration curve.
Caption: Workflow for this compound quantification in plasma by HPLC.
Protocol 2: Quantification of this compound in Whole Blood by LC-MS/MS
1. Materials and Reagents
-
This compound standard
-
This compound-d4 (deuterated internal standard)
-
Acetonitrile (LC-MS grade) with 0.1% formic acid
-
Water (LC-MS grade) with 0.1% formic acid
-
Whole blood
2. Sample Preparation (Protein Precipitation)
-
To 100 µL of whole blood in a microcentrifuge tube, add 10 µL of this compound-d4 solution (100 ng/mL in methanol).
-
Add 400 µL of ice-cold acetonitrile with 0.1% formic acid to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a nitrogen stream.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject 5 µL into the LC-MS/MS system.
3. LC-MS/MS Conditions
-
LC Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Mass Spectrometer: Triple quadrupole
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
MRM Transitions:
-
This compound: Precursor ion (m/z) 183.1 -> Product ion (m/z) 128.1
-
This compound-d4: Precursor ion (m/z) 187.1 -> Product ion (m/z) 132.1
-
4. Calibration and Quantification
-
Prepare calibration standards by spiking blank whole blood with this compound (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).
-
Follow the same sample preparation procedure for all samples.
-
Generate a calibration curve by plotting the peak area ratio of this compound to this compound-d4 against concentration.
-
Quantify this compound in unknown samples using the calibration curve.
Caption: Workflow for this compound quantification in blood by LC-MS/MS.
Protocol 3: Quantification of this compound in Urine by GC-MS
1. Materials and Reagents
-
This compound standard
-
Internal Standard (e.g., Phenanthrene-d10)
-
Dichloromethane (GC grade)
-
Sodium chloride (NaCl)
-
Anhydrous sodium sulfate
-
Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
2. Sample Preparation (Solid Phase Extraction and Derivatization)
-
To 2.0 mL of urine, add 10 µL of IS solution (1 µg/mL in methanol).
-
Saturate the sample with NaCl.
-
Perform solid-phase extraction (SPE) using a C18 cartridge.
-
Condition the cartridge with 3 mL of methanol followed by 3 mL of deionized water.
-
Load the sample onto the cartridge.
-
Wash the cartridge with 3 mL of water.
-
Elute this compound and the IS with 3 mL of dichloromethane.
-
-
Dry the eluate over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add 50 µL of BSTFA + 1% TMCS and 50 µL of acetonitrile.
-
Heat the mixture at 70°C for 30 minutes for derivatization.
-
Inject 1 µL into the GC-MS system.
3. GC-MS Conditions
-
GC Column: DB-5ms capillary column (e.g., 30 m x 0.25 mm, 0.25 µm)
-
Injector Temperature: 280°C
-
Oven Temperature Program: Start at 100°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
MS Ion Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Mode: Selected Ion Monitoring (SIM)
-
This compound-TMS derivative: m/z 254, 239
-
Phenanthrene-d10: m/z 188
-
4. Calibration and Quantification
-
Prepare calibration standards by spiking blank urine with this compound (e.g., 5, 10, 50, 100, 250, 500, 1000 ng/mL).
-
Process all samples as described above.
-
Construct a calibration curve by plotting the peak area ratio of the this compound-TMS derivative to the IS against the concentration.
-
Determine the concentration of this compound in the samples.
Caption: Workflow for this compound quantification in urine by GC-MS.
Signaling Pathways of this compound
This compound exerts its biological effects through multiple signaling pathways. Understanding these pathways is essential for interpreting the physiological consequences of this compound exposure.
Monoamine Oxidase-A (MAO-A) Inhibition
This compound is a potent and reversible inhibitor of MAO-A, an enzyme responsible for the degradation of monoamine neurotransmitters like serotonin, norepinephrine, and dopamine.[1][2] By inhibiting MAO-A, this compound increases the synaptic levels of these neurotransmitters, leading to enhanced monoaminergic signaling.
Caption: this compound's inhibition of MAO-A signaling pathway.
Benzodiazepine Receptor Interaction
This compound can interact with the benzodiazepine binding site on the GABA-A receptor, a major inhibitory neurotransmitter receptor in the central nervous system. This interaction can modulate GABAergic neurotransmission, although the exact nature of this interaction (agonist, antagonist, or inverse agonist) is complex and may be concentration-dependent.
Caption: this compound's interaction with the Benzodiazepine Receptor.
Serotonin Reuptake Inhibition
Some studies suggest that this compound can inhibit the serotonin transporter (SERT), which is responsible for the reuptake of serotonin from the synaptic cleft.[3] This action, similar to that of selective serotonin reuptake inhibitors (SSRIs), would also contribute to increased serotonergic signaling.
Caption: this compound's inhibition of Serotonin Reuptake.
DNA Intercalation
This compound has a planar structure that allows it to intercalate between the base pairs of DNA.[4][5] This interaction can disrupt DNA replication and transcription, and inhibit enzymes like topoisomerase, potentially leading to cytotoxic and mutagenic effects.
Caption: this compound's mechanism of DNA intercalation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Harmane Potentiates Nicotine Reinforcement Through MAO-A Inhibition at the Dose Related to Cigarette Smoking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A mechanism of uncompetitive inhibition of the serotonin transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Binding of Harmine Derivatives to DNA: A Spectroscopic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Harman in Neuronal Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Harman, a β-carboline alkaloid found in various plants and produced endogenously in mammals, has garnered significant interest in neuroscience research due to its complex pharmacological profile. It acts as a potent inhibitor of both Monoamine Oxidase A (MAO-A) and Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A).[1][2][3][4] This dual activity endows this compound with a range of effects on neuronal cells, including neuroprotection, neurotoxicity, and modulation of neuronal development, making it a valuable tool for studying neurodegenerative diseases, psychiatric disorders, and fundamental neuronal processes.[2]
These application notes provide a comprehensive overview of the use of this compound in neuronal cell culture studies. Detailed protocols for key experiments are provided to enable researchers to investigate its effects on neuronal viability, apoptosis, and neurite outgrowth.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 | Cell Line/System | Reference |
| Monoamine Oxidase A (MAO-A) | 0.5 µM | Human | |
| Monoamine Oxidase B (MAO-B) | 5 µM | Human | |
| DYRK1A (Substrate Phosphorylation) | 33 nM | In vitro | |
| DYRK1A (in cultured cells) | 48 nM | Cultured cells | |
| DYRK1B | 166 nM | In vitro | |
| DYRK2 | 1.9 µM | In vitro | |
| DYRK4 | 80 µM | In vitro |
Table 2: Effects of this compound on Neuronal Cells
| Effect | Cell Line | This compound Concentration | Duration | Observed Outcome | Reference |
| Inhibition of Dopamine Content | PC12 cells | 20 µM | 48 h | 49.4% inhibition | |
| Cytotoxicity | PC12 cells | > 80 µM | 48 h | Increased cell death | |
| Enhancement of L-DOPA-induced cytotoxicity | PC12 cells | 20-150 µM | 48 h | Increased apoptosis | |
| Interference with neuritogenesis | Cultured hippocampal neurons | Not specified | Not specified | Altered neurite formation | |
| Reduction of TH+ neurons | Primary mesencephalic cell cultures | Dose-dependent | Not specified | Decreased dopaminergic neuron survival |
Signaling Pathways
This compound's biological effects in neurons are primarily mediated through the inhibition of two key enzymes: MAO-A and DYRK1A.
This compound's Inhibition of MAO-A Signaling
Inhibition of MAO-A by this compound prevents the degradation of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine in the presynaptic neuron. This leads to an accumulation of these neurotransmitters in the synaptic cleft, enhancing downstream signaling.
This compound's Inhibition of DYRK1A Signaling
DYRK1A is a kinase involved in a multitude of cellular processes, including cell proliferation, differentiation, and apoptosis. This compound's inhibition of DYRK1A can lead to various outcomes depending on the cellular context. For instance, it has been shown to interfere with neurite formation and can modulate cell survival pathways. One of the key downstream pathways affected by DYRK1A is the NF-κB signaling pathway, which is involved in inflammation and cell survival.
Experimental Protocols
Experimental Workflow for Evaluating this compound in Neuronal Cultures
The following diagram outlines a general workflow for studying the effects of this compound on neuronal cells.
Protocol 1: Assessment of Neuronal Viability using MTT Assay
This protocol is for determining the effect of this compound on the viability of neuronal cells.
Materials:
-
Neuronal cell culture (e.g., primary cortical neurons or SH-SY5Y cells)
-
96-well culture plates
-
This compound stock solution (in DMSO)
-
Culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Plate reader
Procedure:
-
Cell Seeding: Seed neuronal cells into a 96-well plate at an appropriate density and allow them to adhere and differentiate for the desired period (e.g., 24-48 hours for cell lines, or several days for primary neurons).
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium from the stock solution. The final DMSO concentration should be kept below 0.1%. Remove the old medium from the wells and add 100 µL of the this compound-containing medium. Include vehicle control wells (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals.
-
Absorbance Measurement: Gently shake the plate for 5-10 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control.
Protocol 2: Analysis of Apoptosis by Flow Cytometry
This protocol uses Annexin V and Propidium Iodide (PI) staining to quantify this compound-induced apoptosis and necrosis.
Materials:
-
Neuronal cell culture
-
6-well culture plates
-
This compound stock solution (in DMSO)
-
Culture medium
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed neuronal cells in 6-well plates. Once the desired confluency or differentiation state is reached, treat the cells with various concentrations of this compound for the chosen duration.
-
Cell Harvesting: After treatment, collect the culture medium (containing floating cells) and wash the adherent cells with PBS. Detach the adherent cells using a gentle method (e.g., TrypLE™ Express or accutase). Combine the detached cells with the cells from the medium.
-
Cell Staining: Centrifuge the cell suspension and resuspend the pellet in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite FITC at 488 nm and measure emission at ~530 nm. Excite PI and measure emission at ~617 nm.
-
Data Analysis: Gate the cell populations to distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Protocol 3: Assessment of Neurite Outgrowth by Immunocytochemistry
This protocol is for visualizing and quantifying the effect of this compound on neurite outgrowth.
Materials:
-
Neuronal cell culture on coverslips in 24-well plates
-
This compound stock solution (in DMSO)
-
Culture medium
-
Paraformaldehyde (PFA) 4% in PBS
-
Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% goat serum in PBS)
-
Primary antibody against a neuronal marker (e.g., β-III tubulin or MAP2)
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Plate neuronal cells on coated coverslips and allow them to attach and begin to extend neurites. Treat the cells with different concentrations of this compound.
-
Fixation: After the treatment period, gently wash the cells with PBS and fix them with 4% PFA for 15-20 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash three times with PBS and block non-specific binding with 5% goat serum in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the primary antibody (e.g., anti-β-III tubulin) diluted in blocking solution overnight at 4°C.
-
Secondary Antibody Incubation: Wash three times with PBS and incubate with the fluorescently labeled secondary antibody diluted in blocking solution for 1-2 hours at room temperature, protected from light.
-
Counterstaining: Wash three times with PBS and counterstain the nuclei with DAPI for 5 minutes.
-
Mounting: Wash three times with PBS and mount the coverslips onto microscope slides using mounting medium.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify neurite length and branching using image analysis software (e.g., ImageJ with the NeuronJ plugin).
References
- 1. Harmine specifically inhibits protein kinase DYRK1A and interferes with neurite formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of monoamine oxidase A in the neurobiology of aggressive, antisocial, and violent behavior: a tale of mice and men - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Monoamine Oxidase Inhibition by Plant-Derived β-Carbolines; Implications for the Psychopharmacology of Tobacco and Ayahuasca - PMC [pmc.ncbi.nlm.nih.gov]
Determining Optimal Harman Dosage for In Vitro Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Harman, a β-carboline alkaloid, is a naturally occurring compound found in various plants, tobacco smoke, and certain foods. It is a potent reversible inhibitor of monoamine oxidase A (MAO-A) and has been shown to interact with several cellular signaling pathways, including the Akt and ERK pathways. These properties make this compound a compound of significant interest in neurobiology, oncology, and other areas of biomedical research. Accurate determination of the optimal dosage is critical for obtaining reliable and reproducible results in in vitro studies. This document provides detailed protocols for establishing the effective concentration range of this compound in cell-based assays, focusing on cytotoxicity and cell viability assessments.
Data Presentation: Efficacy of this compound in Various Cell Lines
The effective concentration of this compound can vary significantly depending on the cell type and the assay used. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency. The following table summarizes reported IC50 values for this compound and the structurally similar compound, Harmine, in different cell lines.
| Compound | Cell Line | Assay | IC50 Value | Reference |
| This compound | PC12 | Dopamine Content Inhibition | 21.2 µM | [1] |
| Harmine | SW620 | MTT Assay | 5.13 µg/ml | [2] |
| Harmine | Human MAO-A | Inhibition Assay | 7.57 ± 0.14 µM |
Note: It is crucial to empirically determine the optimal concentration for your specific cell line and experimental conditions as IC50 values can vary.[3][4][5]
Experimental Protocols
Preparation of this compound Stock and Working Solutions
Proper preparation of this compound solutions is critical to avoid precipitation and ensure accurate dosing. Due to its low aqueous solubility, a stock solution in an organic solvent is required.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, light-protected microcentrifuge tubes
-
Sterile phosphate-buffered saline (PBS) or cell culture medium
-
0.22 µm syringe filter (optional, for sterilization)
Protocol for 10 mM this compound Stock Solution:
-
Weighing: Accurately weigh a specific amount of this compound powder. For a 10 mM stock solution, you would dissolve 2.122 mg of this compound (Molecular Weight: 212.24 g/mol ) in 1 mL of DMSO.
-
Dissolving: Add the weighed this compound powder to a sterile, light-protected microcentrifuge tube. Add the calculated volume of DMSO.
-
Solubilization: Vortex the solution vigorously for 1-2 minutes until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Sterilization (Optional): If the DMSO is not from a pre-sterilized source, the stock solution can be filter-sterilized using a 0.22 µm DMSO-compatible syringe filter.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage.
Protocol for Preparing Working Solutions:
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Dilution: Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for your experiment.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is kept as low as possible (ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final DMSO concentration) must be included in all experiments.
-
Immediate Use: Prepare working solutions fresh for each experiment and use them immediately to prevent precipitation.
Determining Cell Viability using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound working solutions
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of this compound (e.g., a serial dilution from 0.1 µM to 100 µM). Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the this compound concentration to determine the IC50 value.
Assessing Cytotoxicity using the LDH Assay
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the amount of LDH released from damaged cells into the culture medium.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound working solutions
-
LDH assay kit (commercially available)
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with a lysis buffer provided in the kit), and a no-cell background control.
-
Incubation: Incubate the plate for the desired exposure time.
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells.
-
LDH Reaction: Carefully transfer a portion of the supernatant (typically 50 µL) from each well to a new 96-well plate. Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions.
-
Incubation and Measurement: Incubate the plate at room temperature for the time specified in the kit protocol (usually 10-30 minutes), protected from light. Measure the absorbance at the recommended wavelength (typically 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity for each this compound concentration using the values from the controls, as described in the kit's manual.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for determining the optimal dosage of this compound in vitro.
Caption: Simplified signaling pathways affected by this compound.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Harmine induces cell cycle arrest and mitochondrial pathway-mediated cellular apoptosis in SW620 cells via inhibition of the Akt and ERK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. How reliable are in vitro IC50 values? Values vary with cytotoxicity assays in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Detection of Harman Metabolites
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the detection and quantification of Harman and its primary metabolites in biological matrices. The protocols focus on modern analytical techniques, primarily Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), which offers high sensitivity and selectivity.
Introduction
This compound, a β-carboline alkaloid, is found in various food items, tobacco smoke, and is also produced endogenously. It exhibits a range of biological and pharmacological activities, making the study of its metabolism crucial for understanding its effects and potential toxicological implications. The primary metabolic pathways of this compound involve oxidation, catalyzed by Cytochrome P450 (CYP) enzymes, leading to the formation of hydroxylated metabolites and N-oxides. This document outlines the analytical methods for the reliable detection and quantification of this compound and its key metabolites: 6-hydroxythis compound, 3-hydroxythis compound, and this compound-2-oxide.
Metabolic Pathway of this compound
This compound undergoes extensive phase I metabolism primarily in the liver. The main reactions are hydroxylation and N-oxidation, mediated by various CYP450 isoenzymes.
Harman as a Fluorescent Marker in Cell Imaging: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Harman, a naturally occurring β-carboline alkaloid, has garnered significant interest in cellular imaging due to its intrinsic fluorescent properties. This document provides detailed application notes and protocols for the use of this compound as a fluorescent marker in a variety of cell imaging applications. This compound's fluorescence is sensitive to its local environment, making it a valuable tool for probing cellular microenvironments. Its ability to intercalate into DNA provides a specific application for visualizing the cell nucleus and studying DNA interactions. These notes will cover the photophysical properties of this compound, detailed protocols for its use in live and fixed cell imaging, and its application in studying cellular processes.
Photophysical Properties of this compound
The fluorescence of this compound is notably dependent on the solvent and pH of its environment. In acidic conditions, the cationic form of this compound exhibits a high fluorescence quantum yield.[1] Its photophysical properties are summarized in the table below.
| Property | Value | Reference |
| Absorption Maximum (λabs) | ~330 - 370 nm | [1] |
| Emission Maximum (λem) | ~430 - 470 nm | [1] |
| Quantum Yield (Φf) | Up to 0.89 (in 1N Sulfuric Acid) | [1] |
| Varies with solvent polarity | ||
| Fluorescence Lifetime (τf) | ~1 - 10 ns (solvent dependent) | |
| Molar Extinction Coefficient (ε) | ~10,000 - 20,000 M⁻¹cm⁻¹ at λabs |
Note: The exact photophysical properties can vary depending on the specific solvent, pH, and binding state (e.g., free in solution vs. intercalated in DNA). It is recommended to characterize the spectral properties of this compound under specific experimental conditions.
Applications in Cell Imaging
General Cytoplasmic and Nuclear Staining
This compound can be used as a fluorescent stain for visualizing the cytoplasm and nucleus in both live and fixed cells. Its uptake into cells allows for general morphological assessment.
Fluorescent Probe for DNA Intercalation
A primary application of this compound in cell imaging is its use as a "light-down" probe for DNA. This compound intercalates into the DNA double helix, and this interaction leads to a significant quenching of its fluorescence.[2] This property can be exploited to study processes involving DNA accessibility and binding of other molecules.
Workflow for DNA Intercalation Assay:
Experimental Protocols
Protocol 1: Live-Cell Staining with this compound
Materials:
-
This compound stock solution (1-10 mM in DMSO)
-
Live-cell imaging medium (e.g., phenol red-free DMEM)
-
Phosphate-buffered saline (PBS)
-
Cells cultured on glass-bottom dishes or coverslips
-
Fluorescence microscope
Procedure:
-
Cell Preparation: Culture cells to 50-70% confluency on a suitable imaging vessel.
-
Staining Solution Preparation: Dilute the this compound stock solution in pre-warmed live-cell imaging medium to a final concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell type.
-
Cell Staining: a. Remove the culture medium from the cells. b. Wash the cells once with pre-warmed PBS. c. Add the this compound staining solution to the cells.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C in a humidified incubator with 5% CO₂.
-
Washing: Remove the staining solution and wash the cells two to three times with pre-warmed imaging medium to remove unbound this compound.
-
Imaging: Image the cells immediately using a fluorescence microscope equipped with a DAPI or similar filter set (Excitation: ~350 nm, Emission: ~450 nm).
Protocol 2: Fixed-Cell Staining with this compound
Materials:
-
This compound stock solution (1-10 mM in DMSO)
-
4% Paraformaldehyde (PFA) in PBS
-
PBS
-
Cells cultured on coverslips
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Fixation: a. Wash cells with PBS. b. Fix with 4% PFA in PBS for 15 minutes at room temperature. c. Wash three times with PBS.
-
Staining: a. Dilute this compound stock solution in PBS to a final concentration of 1-10 µM. b. Incubate the fixed cells with the this compound staining solution for 15-20 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS.
-
Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging: Image the cells using a fluorescence microscope with a DAPI filter set.
Safety and Toxicology
This compound has been reported to exhibit cytotoxic and genotoxic effects at certain concentrations. It is crucial to determine the optimal, non-toxic concentration for each cell line and experimental duration.
| Cell Line | IC50 (µM) | Reference |
| HeLa | ~50-100 | |
| HEK293 | >100 | |
| A549 | ~20-50 |
Note: IC50 values can vary significantly depending on the assay conditions and exposure time. It is recommended to perform a dose-response curve to determine the appropriate working concentration for your specific cell line.
Cellular Uptake and Cytotoxicity Pathway:
Two-Photon Microscopy
This compound's photophysical properties make it a potential candidate for two-photon excitation microscopy (TPM), which offers advantages for imaging deeper into tissues with reduced phototoxicity. The two-photon absorption cross-section of this compound needs to be empirically determined for optimal imaging. A Ti:Sapphire laser tuned to 700-740 nm would be a suitable starting point for two-photon excitation.
Conclusion
This compound is a versatile fluorescent probe with applications in general cell staining and as a specific probe for DNA intercalation. Its environment-sensitive fluorescence provides opportunities for more advanced sensing applications. Researchers should carefully consider its photophysical properties and potential cytotoxicity to optimize its use in cell imaging experiments. The provided protocols serve as a starting point for developing specific assays tailored to individual research needs.
References
Application Notes: Investigating the Neuropharmacological Effects of Harman on Neurotransmitter Release
Introduction
Harman (1-methyl-β-carboline) is a psychoactive β-carboline alkaloid found in various plants, foods, and beverages, and is also an endogenous substance in mammals. It is a potent and reversible inhibitor of monoamine oxidase A (MAO-A), an enzyme crucial for the degradation of monoamine neurotransmitters like serotonin and dopamine[1][2][3]. This inhibitory action leads to increased synaptic concentrations of these neurotransmitters, making this compound a significant compound of interest for neuropharmacological research, particularly in studies related to mood, motivation, and neurodegenerative disorders[4][5]. These application notes provide detailed protocols for researchers to investigate the effects of this compound on neurotransmitter release using in vivo, ex vivo, and in vitro models.
Primary Mechanism of Action: MAO-A Inhibition
This compound's primary mechanism for increasing neurotransmitter levels is through the competitive and reversible inhibition of MAO-A. MAO-A is located on the outer mitochondrial membrane in presynaptic neurons and is responsible for the oxidative deamination of key neurotransmitters such as serotonin and dopamine, as well as norepinephrine. By inhibiting MAO-A, this compound prevents the breakdown of these neurotransmitters in the presynaptic terminal. This leads to a greater concentration of neurotransmitters being packaged into synaptic vesicles and subsequently released into the synaptic cleft, enhancing neurotransmission.
Quantitative Data Summary
The following tables summarize the dose-dependent effects of this compound on dopamine and serotonin levels as reported in preclinical studies.
Table 1: Effect of this compound on Extracellular Dopamine Levels
| Model System | This compound Dose | Dopamine Level Change (% of Baseline) | Reference |
|---|---|---|---|
| Rat Nucleus Accumbens (in vivo) | 2.27 µmol/kg (i.p.) | ▲ 72% increase | |
| Rat Nucleus Accumbens (in vivo) | 13.65 µmol/kg (i.p.) | ▼ 24% decrease | |
| Rat Striatum (in vivo) | 0.5 mg/kg (i.p.) | ▲ 52% increase | |
| Rat Striatum (in vivo) | 2.5 mg/kg (i.p.) | ▲ 73% increase | |
| Rat Striatum (in vivo) | 10 mg/kg (i.p.) | ▲ 143% increase | |
| PC12 Cells (in vitro) | 20 µM (48h) | ▼ 49.4% decrease (inhibition of biosynthesis) |
| PC12 Cells (in vitro) | 100 µM (48h) | ▼ 49.5% decrease (inhibition of biosynthesis) | |
Note: The effects of this compound on dopamine can be complex, showing a U-shaped dose-response in some brain regions and potential inhibition of biosynthesis at high concentrations in vitro.
Table 2: Effect of this compound on Extracellular Serotonin (5-HT) Levels
| Model System | This compound Dose | 5-HT Level Change (% of Baseline) | Reference |
|---|---|---|---|
| Rat Hippocampus (in vivo) | 200 µM (local perfusion) | ▲ Increased (quantitative value not stated) | |
| Rat Hippocampus (in vivo) | 5.0 - 20 mg/kg (i.p.) | ▲ Enhanced (dose-dependent) | |
| Rat Nucleus Accumbens (in vivo) | 40.94 µmol/kg (i.p.) | ▲ Increased |
| Rat Nucleus Accumbens (in vivo) | 81.93 µmol/kg (i.p.) | ▲ Increased | |
Experimental Protocols
Protocol 1: In Vivo Microdialysis for Measuring Neurotransmitter Release in Rodents
This protocol details the use of in vivo microdialysis to measure this compound-induced changes in extracellular dopamine and serotonin levels in the brain of a freely moving rat.
Methodology:
-
Surgical Implantation:
-
Anesthetize a male Wistar or Sprague-Dawley rat (250-300g) using isoflurane or a ketamine/xylazine mixture.
-
Place the animal in a stereotaxic frame.
-
Implant a guide cannula aimed at the desired brain region (e.g., nucleus accumbens, striatum).
-
Secure the cannula assembly to the skull using dental cement and jeweler's screws.
-
Allow the animal to recover for 5-7 days.
-
-
Microdialysis Procedure:
-
On the day of the experiment, gently insert a microdialysis probe (e.g., 2-4 mm membrane) through the guide cannula into the target brain region.
-
Connect the probe to a syringe pump and a fraction collector.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 2.0 µL/min).
-
Allow a 90-120 minute equilibration period.
-
Collect 3-4 baseline dialysate samples (e.g., every 20 minutes) to establish stable neurotransmitter levels.
-
Administer this compound via intraperitoneal (i.p.) injection at the desired dose (e.g., 0.5-10 mg/kg).
-
Continue collecting dialysate samples for at least 3-5 hours post-injection.
-
-
Sample Analysis:
-
Analyze the collected dialysate for dopamine, serotonin, and their metabolites using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED).
-
Quantify concentrations by comparing peak heights/areas to those of known standards.
-
Express post-injection neurotransmitter levels as a percentage of the average baseline concentration.
-
Protocol 2: Cell-Based Neurotransmitter Release Assay
This protocol uses a cell line, such as the human neuroblastoma SH-SY5Y or rat pheochromocytoma PC12, to assess this compound's effect on stimulated neurotransmitter release in vitro.
Methodology:
-
Cell Seeding and Differentiation:
-
Culture PC12 or SH-SY5Y cells in appropriate media (e.g., RPMI-1640 or DMEM/F12) supplemented with fetal bovine serum and penicillin/streptomycin.
-
Seed cells into 24-well plates at a suitable density.
-
For PC12 cells, induce a neuronal phenotype by treating with Nerve Growth Factor (NGF, e.g., 50 ng/mL) for 4-6 days.
-
-
Neurotransmitter Release Experiment:
-
Gently wash the differentiated cells twice with a Krebs-Ringer-HEPES (KRH) buffer.
-
Pre-incubate the cells with varying concentrations of this compound (e.g., 1 µM to 100 µM) in KRH buffer for 30 minutes at 37°C.
-
Aspirate the buffer and stimulate neurotransmitter release by adding a high-potassium KRH buffer (e.g., containing 56 mM KCl) for 5-10 minutes. Include a control group with normal K+ buffer to measure basal release.
-
Collect the supernatant, which contains the released neurotransmitters. To stop the reaction, tubes can be placed on ice.
-
-
Quantification and Analysis:
-
Quantify the concentration of dopamine (or other relevant neurotransmitters) in the supernatant using a specific ELISA kit or HPLC-ED.
-
Measure the total protein content in each well to normalize the release data.
-
Calculate the stimulated release by subtracting the basal release from the K+-stimulated release.
-
Express the data for this compound-treated wells as a percentage of the stimulated release from vehicle-treated control wells.
-
Protocol 3: Ex Vivo Brain Slice Electrophysiology
This protocol allows for the investigation of this compound's effects on the electrophysiological properties of specific neurons (e.g., in the ventral tegmental area or substantia nigra) within a preserved local circuit.
Methodology:
-
Acute Slice Preparation:
-
Anesthetize a rodent and rapidly decapitate.
-
Dissect the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) cutting solution (a modified aCSF).
-
Use a vibratome to cut coronal or sagittal slices (250-300 µm thick) containing the brain region of interest.
-
Transfer slices to a holding chamber with oxygenated aCSF, recover at 32-34°C for 30 minutes, and then maintain at room temperature.
-
-
Whole-Cell Recording:
-
Place a single slice in a recording chamber on an upright microscope, continuously perfused with oxygenated aCSF at ~32°C.
-
Visualize neurons using DIC optics.
-
Using a glass micropipette filled with an appropriate internal solution, establish a gigaseal and then a whole-cell patch-clamp configuration on a target neuron.
-
Record baseline neuronal activity in either current-clamp mode (to measure firing rate and membrane potential) or voltage-clamp mode (to measure synaptic currents).
-
-
Pharmacological Manipulation and Analysis:
-
After recording a stable baseline for 5-10 minutes, switch the perfusion to an aCSF solution containing this compound at the desired concentration.
-
Continue recording for 10-20 minutes to observe the full effect of the drug.
-
Perform a "washout" by switching the perfusion back to the control aCSF to see if the effects are reversible.
-
Analyze the data to determine changes in neuronal firing frequency, resting membrane potential, or the amplitude and frequency of spontaneous/evoked postsynaptic currents.
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. Action of this compound (1-methyl-beta-carboline) on the brain: body temperature and in vivo efflux of 5-HT from hippocampus of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. therevisionist.org [therevisionist.org]
- 4. Effects of harmine on dopamine output and metabolism in rat striatum: role of monoamine oxidase-A inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application of Harman in Addiction Research Models: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Harman, a β-carboline alkaloid found in various sources including tobacco smoke, coffee, and certain foods, has garnered significant interest in addiction research. Its primary mechanism of action relevant to addiction is the inhibition of monoamine oxidase A (MAO-A), an enzyme responsible for the degradation of key neurotransmitters like dopamine, serotonin, and norepinephrine. By inhibiting MAO-A, this compound increases the synaptic availability of these neurotransmitters, particularly dopamine in the brain's reward pathways, which is a central mechanism in the reinforcing effects of addictive substances. These application notes provide a comprehensive overview of the use of this compound in preclinical addiction research models, focusing on nicotine, opioid, and alcohol addiction. Detailed experimental protocols and quantitative data are presented to guide researchers in utilizing this compound as a tool to investigate the neurobiological underpinnings of addiction and to explore potential therapeutic interventions.
Data Presentation: Quantitative Effects of this compound in Addiction Models
The following tables summarize the key quantitative findings from studies investigating the effects of this compound in various addiction-related behavioral and neurochemical paradigms.
Table 1: Effects of this compound on Nicotine Self-Administration in Rats
| Parameter | Nicotine Dose (per infusion) | This compound Dose (per infusion) | Observation | Reference |
| Number of Infusions (Fixed Ratio 1) | 30 µg/kg | 1 µg/kg | Significant increase in nicotine infusions compared to nicotine alone. | [1][2] |
| Number of Infusions (Fixed Ratio 2) | 30 µg/kg | 1 µg/kg | Significant increase in nicotine infusions compared to nicotine alone. | [1][2] |
| Number of Infusions (Fixed Ratio 3) | 30 µg/kg | 1 µg/kg | Significant increase in nicotine infusions compared to nicotine alone. | [1] |
| Number of Infusions (Fixed Ratio 3) | 30 µg/kg | 0.1 µg/kg | Significant increase in nicotine infusions compared to nicotine alone. | |
| Number of Infusions (Fixed Ratio 3) | 30 µg/kg | 10 µg/kg | No significant potentiation of nicotine self-administration. |
Table 2: Neurochemical Effects of this compound in the Nucleus Accumbens of Rats
| Treatment | This compound Dose | Nicotine Dose | Change in Dopamine Levels | Reference |
| This compound alone | 10 µg/kg/day (s.c.) | - | Significant increase in basal dopamine levels. | |
| This compound + Nicotine | 10 µg/kg/day (s.c.) | 300 µg/kg/day (s.c.) | Significant increase in basal dopamine levels. | |
| This compound + Nicotine | 1 µg/kg/infusion | 30 µg/kg/infusion | Potentiated and prolonged nicotine-induced dopamine release. |
Table 3: Effects of this compound on Opioid Withdrawal in Morphine-Dependent Rats
| Withdrawal Sign | This compound Dose (i.p.) | Observation | Reference |
| Wet dog shakes | 5 and 10 mg/kg | Significant attenuation of intensity. | |
| Writhing | 5 and 10 mg/kg | Significant attenuation of intensity. | |
| Defecation | 5 and 10 mg/kg | Significant attenuation of intensity. | |
| Tremor | 5 and 10 mg/kg | Significant attenuation of intensity. | |
| Ptosis | 5 and 10 mg/kg | Significant attenuation of intensity. | |
| Jumping | 5 and 10 mg/kg | Intensification of jumping behavior. | |
| Teeth chattering | 5 and 10 mg/kg | No significant change in intensity. | |
| Diarrhea | 5 and 10 mg/kg | No significant change in intensity. |
Table 4: Effects of this compound on Alcohol-Related Behaviors in Rats
| Experimental Model | This compound Treatment | Observation | Reference |
| Ethanol Preference | Continuous intraventricular infusion (27 nmol/hr) | Induced a significant preference for ethanol in a dose-dependent manner. | |
| Ethanol Withdrawal | Northis compound (6.3 mg/kg, i.p.) | Attenuated the behavioral signs of alcohol withdrawal. |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways influenced by this compound in the context of addiction and the general workflows for the experimental protocols described.
Figure 1: this compound's Mechanism of Action on Dopaminergic Synapse.
Figure 2: General Experimental Workflows for Addiction Models.
Experimental Protocols
Protocol 1: Intravenous Nicotine Self-Administration in Rats
This protocol is designed to assess the reinforcing properties of nicotine and the modulatory effects of this compound.
1. Materials:
-
Male Wistar or Sprague-Dawley rats (250-300 g)
-
Standard operant conditioning chambers equipped with two levers, a stimulus light, and an infusion pump.
-
Intravenous catheters
-
Surgical instruments for catheter implantation
-
Nicotine hydrogen tartrate
-
This compound
-
Sterile saline (0.9%)
-
Heparinized saline
2. Intravenous Catheter Implantation Surgery:
-
Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane or a ketamine/xylazine mixture).
-
Shave the dorsal and ventral neck areas.
-
Make a small incision on the back, between the scapulae, for the catheter exit point.
-
Make a second incision over the right jugular vein.
-
Carefully dissect the jugular vein from the surrounding tissue.
-
Insert the catheter into the jugular vein and advance it towards the right atrium.
-
Secure the catheter in the vein with surgical silk.
-
Tunnel the external part of the catheter subcutaneously to the exit point on the back and secure it.
-
Flush the catheter with heparinized saline to ensure patency.
-
Administer post-operative analgesics and allow the rat to recover for at least 5-7 days.
3. Acquisition of Nicotine Self-Administration:
-
Place the rat in the operant chamber for daily 2-hour sessions.
-
Program the chamber for a Fixed Ratio 1 (FR1) schedule of reinforcement, where one press on the active lever results in an intravenous infusion of nicotine (e.g., 30 µg/kg in 0.1 mL saline over 1 second).
-
The active lever press should also trigger a visual cue (e.g., stimulus light) for a short duration (e.g., 20 seconds) to serve as a conditioned reinforcer.
-
Presses on the inactive lever are recorded but have no programmed consequences.
-
Continue daily sessions until stable responding is achieved (e.g., less than 20% variation in the number of infusions over three consecutive days).
4. This compound Administration and Data Collection:
-
Once stable nicotine self-administration is established, introduce this compound. This compound can be co-administered with each nicotine infusion or administered as a pre-treatment (e.g., intraperitoneal injection) before the session.
-
For co-administration, dissolve this compound in the nicotine solution to the desired concentration (e.g., 1 µg/kg/infusion).
-
Record the number of active and inactive lever presses and the number of infusions for each session.
-
Compare the self-administration behavior during the this compound treatment phase to the baseline phase.
Protocol 2: In Vivo Microdialysis for Dopamine Measurement in the Nucleus Accumbens
This protocol allows for the measurement of extracellular dopamine levels in the nucleus accumbens in response to this compound and/or nicotine.
1. Materials:
-
Male Wistar or Sprague-Dawley rats (275-325 g)
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., 2-4 mm membrane length)
-
Guide cannulae
-
Surgical instruments for stereotaxic surgery
-
Artificial cerebrospinal fluid (aCSF)
-
This compound and nicotine solutions
-
High-performance liquid chromatography with electrochemical detection (HPLC-ECD) system
2. Stereotaxic Surgery and Guide Cannula Implantation:
-
Anesthetize the rat and place it in the stereotaxic frame.
-
Shave the head and make a midline incision to expose the skull.
-
Drill a small hole in the skull above the nucleus accumbens (coordinates relative to bregma: e.g., AP +1.2 mm, ML ±1.2 mm).
-
Slowly lower the guide cannula to the desired depth (e.g., DV -5.0 mm from the skull surface).
-
Secure the guide cannula to the skull with dental cement and anchor screws.
-
Insert a dummy cannula to keep the guide patent.
-
Allow the rat to recover for at least 5-7 days.
3. Microdialysis Procedure:
-
On the day of the experiment, gently restrain the rat and replace the dummy cannula with a microdialysis probe.
-
Connect the probe to a syringe pump and a fraction collector.
-
Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
Allow for a 1-2 hour equilibration period.
-
Collect baseline dialysate samples (e.g., every 20 minutes) for at least one hour to establish a stable baseline of dopamine.
-
Administer this compound and/or nicotine (e.g., via intraperitoneal injection or through the microdialysis probe via reverse dialysis).
-
Continue collecting dialysate samples for at least 2-3 hours post-administration.
4. Sample Analysis:
-
Immediately analyze the collected dialysate samples for dopamine content using an HPLC-ECD system.
-
Quantify the dopamine concentration in each sample by comparing the peak height or area to that of known standards.
-
Express the results as a percentage of the baseline dopamine concentration.
Protocol 3: Assessment of this compound's Effects on Morphine Withdrawal in Rats
This protocol is used to evaluate the potential of this compound to alleviate the somatic signs of opioid withdrawal.
1. Materials:
-
Male Wistar rats (200-250 g)
-
Morphine pellets (e.g., 75 mg morphine base)
-
Naloxone hydrochloride
-
This compound
-
Observation chambers
-
A checklist for scoring withdrawal signs
2. Induction of Morphine Dependence:
-
Lightly anesthetize the rats (e.g., with ether or isoflurane).
-
Subcutaneously implant two morphine pellets in the scapular region.
-
Allow the rats to recover in their home cages for 72 hours to develop dependence.
3. Precipitation of Withdrawal and this compound Treatment:
-
On the day of the experiment, administer this compound (e.g., 5 or 10 mg/kg, intraperitoneally) or vehicle (saline).
-
45 minutes after the this compound/vehicle injection, administer naloxone (e.g., 2 mg/kg, intraperitoneally) to precipitate withdrawal.
-
Immediately place the rat in an observation chamber.
4. Behavioral Scoring:
-
Observe and score the somatic signs of withdrawal for a period of 15-30 minutes.
-
The withdrawal signs to be scored include: wet dog shakes, writhing, defecation, tremor, ptosis, jumping, teeth chattering, and diarrhea.
-
A rating scale can be used to quantify the severity of each sign (e.g., 0 = absent, 1 = mild, 2 = moderate, 3 = severe).
-
Compare the total withdrawal scores between the this compound-treated and vehicle-treated groups.
Conclusion
This compound presents a valuable pharmacological tool for addiction research. Its ability to inhibit MAO-A and consequently modulate dopaminergic neurotransmission allows for the investigation of the role of this system in the reinforcing effects of various drugs of abuse. The protocols outlined above provide a framework for researchers to explore the application of this compound in preclinical models of nicotine, opioid, and alcohol addiction. The quantitative data and signaling pathway diagrams offer a clear summary of the current understanding of this compound's effects. Further research is warranted to fully elucidate the therapeutic potential of this compound and similar compounds in the treatment of substance use disorders.
References
Application Notes and Protocols for Harman Delivery in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Harman, a β-carboline alkaloid found in various plants and foodstuffs, is a potent and reversible inhibitor of monoamine oxidase A (MAO-A). This property makes it a compound of significant interest for neuropharmacological research, particularly in studies related to depression, anxiety, and neurodegenerative diseases. These application notes provide detailed protocols for the preparation and administration of this compound in animal models, summarize pharmacokinetic data, and illustrate key signaling pathways and experimental workflows.
Data Presentation: Pharmacokinetics of this compound
The following tables summarize the pharmacokinetic parameters of this compound administered via different routes in rodents.
Table 1: Pharmacokinetics of this compound in Rats
| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Absolute Bioavailability (%) | Reference |
| Oral Gavage | 30.0 | 1059.56 ± 91.06 | 0.23 ± 0.06 | 1478.55 ± 266.13 | 19.41 ± 3.97 | [1] |
| Intravenous | 1.0 | - | - | - | - | [1] |
Table 2: Pharmacokinetics of Milnacipran (as a reference for a CNS active drug) in Mice
| Administration Route | Dose (mg/kg) | Cmax (plasma, ng/mL) | Tmax (plasma, h) | Cmax (brain, ng/g) | Tmax (brain, h) | Bioavailability (%) | Reference |
| Intraperitoneal | 30 | ~4000 | 0.083 | ~3000 | 1 | 92.5 | [2] |
| Intravenous | 30 | ~6000 | - | ~4000 | 1 | - | [2] |
Experimental Protocols
Vehicle Preparation
A common vehicle for dissolving this compound for in vivo studies is a solution of Dimethyl Sulfoxide (DMSO) followed by dilution in a physiological buffer.
-
Protocol:
-
Dissolve this compound in 100% DMSO to create a stock solution.
-
For administration, dilute the stock solution with sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS) to the desired final concentration.
-
The final concentration of DMSO should be kept to a minimum (ideally ≤ 5%) to avoid vehicle-induced toxicity.
-
Oral Gavage (Rats and Mice)
Oral gavage is a common method for precise oral administration.
-
Materials:
-
Animal scale
-
Appropriately sized gavage needles (18-20 gauge for mice, 16-18 gauge for rats, with a ball tip)
-
Syringes
-
This compound solution
-
-
Protocol:
-
Weigh the animal to determine the correct dosing volume. The maximum recommended volume is 10 mL/kg.
-
Measure the appropriate length for gavage needle insertion by measuring from the animal's mouth to the last rib. Mark the needle to prevent over-insertion.
-
Gently restrain the animal, ensuring the head and neck are extended to create a straight path to the esophagus.
-
Carefully insert the gavage needle into the mouth, advancing it along the roof of the mouth and down the esophagus. Do not force the needle.
-
Once the needle is in place, administer the this compound solution smoothly.
-
Gently remove the needle and return the animal to its cage.
-
Monitor the animal for any signs of distress.
-
Intraperitoneal (IP) Injection (Rats and Mice)
IP injection is a common parenteral route for systemic administration.
-
Materials:
-
Animal scale
-
Sterile syringes and needles (25-27 gauge for mice, 23-25 gauge for rats)
-
This compound solution
-
-
Protocol:
-
Weigh the animal to calculate the correct injection volume. The recommended maximum volume is 10 mL/kg.
-
Restrain the animal to expose the abdomen. For mice, this can be done by scruffing the neck. For rats, a two-person technique may be preferred.
-
Locate the injection site in the lower right quadrant of the abdomen to avoid puncturing the bladder or cecum.
-
Insert the needle at a 30-40° angle with the bevel facing up.
-
Gently aspirate to ensure no fluid (urine or intestinal contents) is drawn back.
-
Inject the this compound solution smoothly.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any adverse reactions.
-
Intravenous (IV) Injection (Rats and Mice)
IV injection, typically via the lateral tail vein, allows for direct entry into the systemic circulation.
-
Materials:
-
Animal scale
-
Restraining device
-
Heat lamp or warm water to dilate the tail vein
-
Sterile syringes and needles (27-30 gauge)
-
This compound solution
-
-
Protocol:
-
Weigh the animal to determine the injection volume.
-
Place the animal in a restraining device to secure it and expose the tail.
-
Warm the tail using a heat lamp or by immersing it in warm water to dilate the lateral tail veins.
-
Clean the tail with an alcohol swab.
-
Insert the needle into the vein at a shallow angle, with the bevel facing up.
-
A flash of blood in the needle hub may indicate successful placement.
-
Slowly inject the this compound solution. If swelling occurs, the needle is not in the vein and should be repositioned.
-
After injection, withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Return the animal to its cage and monitor its condition.
-
Signaling Pathway and Experimental Workflow Diagrams
Monoamine Oxidase A (MAO-A) Inhibition by this compound
This compound exerts its neuropharmacological effects primarily by inhibiting MAO-A, an enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. This inhibition leads to an increase in the synaptic availability of these neurotransmitters.
Caption: MAO-A inhibition by this compound increases neurotransmitter availability.
Experimental Workflow for Neurobehavioral Assessment of this compound
The following diagram outlines a typical workflow for assessing the neurobehavioral effects of this compound in a rodent model. This workflow includes acclimatization, drug administration, and a series of behavioral tests.
Caption: Workflow for assessing this compound's neurobehavioral effects in rodents.
References
Troubleshooting & Optimization
Technical Support Center: Harman Solubility in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common solubility issues encountered with Harman in aqueous solutions during laboratory experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
This compound is a β-carboline alkaloid with low intrinsic solubility in aqueous solutions, particularly at neutral pH.[1][2] It is classified as sparingly soluble in water.[1][3] Its solubility is significantly higher in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and ethanol.[1]
Q2: Why does my this compound precipitate when I add it to my aqueous buffer or cell culture medium?
Precipitation of this compound in aqueous solutions is a common issue and can be attributed to several factors:
-
Low Aqueous Solubility: this compound's inherent chemical structure limits its solubility in water.
-
High Concentration: Exceeding the solubility limit of this compound in the final volume of your aqueous solution will lead to precipitation.
-
pH of the Medium: this compound's solubility is pH-dependent. It is more soluble in acidic conditions. Standard buffers and cell culture media are often at a physiological pH (around 7.2-7.4), which is less favorable for keeping this compound in solution.
-
Solvent Shock: When a concentrated stock solution of this compound in an organic solvent (like DMSO) is rapidly diluted into an aqueous medium, the sudden change in solvent polarity can cause the compound to precipitate out of solution. This is a phenomenon known as "precipitation upon dilution."
-
Interactions with Media Components: Components within complex media, such as salts and proteins, can interact with this compound and reduce its solubility.
-
Temperature: Lower temperatures can decrease the solubility of this compound. Cell culture media should be pre-warmed to 37°C before adding the this compound stock solution.
-
Instability: this compound may not be stable in culture medium at 37°C over long incubation periods, which can manifest as precipitation.
Q3: What is the difference in solubility between this compound and its salt forms?
While data for this compound hydrochloride is available, it is a common strategy to use salt forms of poorly soluble compounds to enhance aqueous solubility. For the related compound harmine, the hydrochloride salt is more soluble in water compared to the free base form.
Troubleshooting Guides
This section provides systematic approaches to troubleshoot and overcome common solubility challenges with this compound.
Issue 1: this compound Precipitates Immediately Upon Addition to Aqueous Solution
Cause: This is often due to exceeding the solubility limit or "solvent shock."
Solutions:
-
Prepare a Concentrated Stock Solution in an Organic Solvent: First, dissolve this compound in a suitable organic solvent to create a high-concentration stock solution.
-
Optimize the Dilution Process:
-
Pre-warm the aqueous buffer or cell culture medium to the experimental temperature (e.g., 37°C).
-
Add the this compound stock solution dropwise to the aqueous medium while vigorously vortexing or stirring. This rapid mixing helps to disperse the compound and avoid localized high concentrations that lead to precipitation.
-
-
Use a Lower Final Concentration: If precipitation persists, the target concentration may be too high for the chosen solvent system. Try a lower final concentration of this compound.
Issue 2: this compound Precipitates Over Time During an Experiment
Cause: This can be due to compound instability, temperature fluctuations, or interactions with media components over longer incubation periods.
Solutions:
-
Assess Compound Stability: For long-term experiments, consider replacing the medium with freshly prepared this compound-containing medium at regular intervals to maintain the desired concentration of the soluble compound.
-
Maintain Constant Temperature: Ensure the experimental setup maintains a constant and appropriate temperature, as fluctuations can affect solubility.
-
Consider Formulation Strategies: For longer-term studies, advanced formulation techniques may be necessary.
Data Presentation: this compound Solubility
| Solvent System | Approximate Solubility | Reference |
| Ethanol | ~10 mg/mL | |
| DMSO | ~20 mg/mL | |
| DMF | ~20 mg/mL | |
| 1:3 DMSO:PBS (pH 7.2) | ~0.25 mg/mL | |
| Methanol | 50 mg/mL | |
| Water | Sparingly soluble/Insoluble |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the standard method for preparing a concentrated stock solution of this compound in an organic solvent.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Methodology:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 20 mg/mL).
-
Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming in a water bath (37°C) can be used to aid dissolution if necessary.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Enhancing Aqueous Solubility with Cyclodextrins
This protocol provides a method to increase the aqueous solubility of this compound by forming an inclusion complex with hydroxypropyl-β-cyclodextrin (HP-β-CD).
Materials:
-
This compound (solid)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Desired aqueous buffer (e.g., PBS)
-
Stir plate and magnetic stir bar
-
Sonicator (optional)
-
0.22 µm sterile filter
Methodology:
-
Prepare the Cyclodextrin Solution: Dissolve HP-β-CD in the aqueous buffer to create a stock solution (e.g., 45% w/v).
-
Complexation: Add the this compound powder directly to the HP-β-CD solution.
-
Dissolution: Stir the mixture vigorously on a stir plate. Sonication can be used to facilitate the dissolution and complexation process. Continue until the this compound is completely dissolved.
-
Sterilization: If required for your experiment, filter-sterilize the final this compound-cyclodextrin solution through a 0.22 µm filter.
Mandatory Visualizations
Signaling Pathways
Caption: this compound inhibits DYRK1A, preventing NFAT phosphorylation and promoting its nuclear activity.
Caption: this compound inhibits MAO-A, leading to increased levels of monoamine neurotransmitters.
Experimental Workflow
Caption: A logical workflow for preparing and troubleshooting this compound solutions for experiments.
References
- 1. Synthesis and Biological Validation of a Harmine-based, Central Nervous System (CNS)-Avoidant, Selective, Human β-Cell Regenerative Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase A (DYRK1A) Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
Optimizing Harman Concentration for Cell Viability: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Harman concentration in cell viability experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cell viability studies?
This compound is a β-carboline alkaloid found in various natural sources, including certain plants and tobacco smoke. It is investigated in cell viability studies due to its diverse biological activities, which include potential anti-cancer, neuroactive, and immunomodulatory properties. Understanding its dose-dependent effects on different cell types is crucial for its potential therapeutic applications.
Q2: What is a typical starting concentration range for this compound in cell culture experiments?
Based on available literature, a typical starting concentration range for this compound is between 1 µM and 100 µM. However, the optimal concentration is highly dependent on the cell type and the duration of the experiment. For instance, in aged human MRC-5 cells, effects on proliferation were observed across a range of 1 to 100 µM[1]. In PC12 cells, cytotoxicity was observed at concentrations higher than 80 µM after 48 hours of exposure.
Q3: How does this compound affect cell viability?
This compound can induce cell death through apoptosis, which is a form of programmed cell death. Studies on related β-carbolines suggest that it can activate both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis. This involves the regulation of pro-apoptotic and anti-apoptotic proteins from the Bcl-2 family and the activation of caspases, which are key executioner enzymes in the apoptotic process. This compound has also been shown to induce oxidative stress and affect mitochondrial function, which can contribute to its cytotoxic effects.
Q4: Which cell viability assays are suitable for experiments with this compound?
Several assays can be used to assess cell viability after this compound treatment. Common choices include:
-
MTT Assay: Measures metabolic activity, which is an indicator of cell viability.
-
LIVE/DEAD™ Viability/Cytotoxicity Assay: A fluorescence-based assay that distinguishes live and dead cells based on plasma membrane integrity and esterase activity.
-
Annexin V/Propidium Iodide (PI) Staining: A flow cytometry-based assay to detect early and late apoptosis.
-
Caspase Activity Assays: Measures the activity of specific caspases (e.g., caspase-3) to confirm apoptosis induction.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation of this compound in cell culture medium. | This compound has low aqueous solubility at physiological pH. The final concentration of the solvent (e.g., DMSO) may be too high. Interaction with media components. | Prepare a high-concentration stock solution in DMSO (e.g., 10-20 mM). Serially dilute the stock solution in pre-warmed (37°C) culture medium. Ensure the final DMSO concentration is below 0.5% (ideally ≤ 0.1%) to avoid solvent toxicity. Add the final this compound solution to the cells dropwise while gently swirling the plate.[2][3] |
| High variability between replicate wells. | Uneven cell seeding. Edge effects in the multi-well plate. Incomplete dissolution of this compound. | Ensure a single-cell suspension before seeding. Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity. Ensure complete dissolution of this compound in the final working solution before adding to the cells. |
| No significant effect on cell viability at expected concentrations. | The cell line may be resistant to this compound. The incubation time may be too short. The this compound stock solution may have degraded. | Test a wider range of concentrations and longer incubation times. Use a positive control known to induce cell death in your cell line. Prepare fresh stock solutions of this compound and store them properly (aliquoted at -20°C, protected from light). |
| Unexpected or off-target effects observed. | This compound may have multiple cellular targets. The concentration used may be too high, leading to non-specific toxicity. | Review the literature for known off-target effects of this compound. Perform dose-response experiments to identify a concentration range with specific effects. Use appropriate negative and vehicle controls. |
| Discrepancies between different viability assays. | Different assays measure different aspects of cell health (e.g., metabolic activity vs. membrane integrity). The timing of the assay may be critical. | Use multiple viability assays to get a more complete picture of this compound's effect. Perform a time-course experiment to determine the optimal endpoint for each assay. |
Quantitative Data Summary
The following tables summarize the cytotoxic effects of this compound on different cell lines as reported in the literature.
Table 1: IC50 Values of this compound in Various Cell Lines
| Cell Line | Cell Type | Incubation Time (hours) | IC50 (µM) | Reference |
| PC12 | Rat pheochromocytoma | 48 | 21.2 | [4] |
Note: This table will be updated as more data becomes available.
Table 2: Observed Effects of this compound on Cell Viability
| Cell Line | Concentration Range (µM) | Incubation Time | Observed Effects | Assay Used | Reference |
| MRC-5 (aged) | 1 - 100 | 6 days | Dose-dependent effects on cell proliferation | xCELLigence Real-Time Cell Analysis | [1] |
| PC12 | > 80 | 48 hours | Increased cytotoxicity | Not specified | |
| V79 | Not specified | Not specified | Genotoxic effects, DNA damage | Comet assay, Chromosome aberration test |
Experimental Protocols
MTT Cell Viability Assay
This protocol provides a general guideline for assessing cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (for solubilizing formazan crystals)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium to the respective wells. Include vehicle control (medium with the same final concentration of DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals.
-
Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
LIVE/DEAD™ Viability/Cytotoxicity Assay
This protocol provides a general method for simultaneously staining live and dead cells using calcein-AM and ethidium homodimer-1.
Materials:
-
Cells of interest cultured on coverslips or in an imaging-compatible plate
-
This compound stock solution (in DMSO)
-
LIVE/DEAD™ Viability/Cytotoxicity Kit (containing Calcein-AM and Ethidium homodimer-1)
-
DPBS (Dulbecco's Phosphate-Buffered Saline)
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells on a suitable imaging vessel and treat with the desired concentrations of this compound as described in the MTT assay protocol.
-
Preparation of Staining Solution: Prepare a working solution of the LIVE/DEAD™ reagents in DPBS according to the manufacturer's instructions. A typical concentration is 2 µM Calcein-AM and 4 µM Ethidium homodimer-1.
-
Staining: After the treatment period, remove the culture medium and wash the cells once with DPBS. Add the staining solution to the cells and incubate for 15-30 minutes at room temperature, protected from light.
-
Imaging: Image the cells using a fluorescence microscope with appropriate filters for green (live cells, Calcein) and red (dead cells, Ethidium homodimer-1) fluorescence.
-
Analysis: Quantify the number of live and dead cells to determine the percentage of viable cells.
Signaling Pathways and Experimental Workflows
Putative Apoptotic Signaling Pathway of this compound
The following diagram illustrates the potential signaling pathways through which this compound may induce apoptosis, based on studies of related β-carbolines. This compound is hypothesized to trigger both the extrinsic and intrinsic apoptotic pathways.
Caption: Putative apoptotic signaling pathway induced by this compound.
General Experimental Workflow for Assessing this compound's Effect on Cell Viability
This diagram outlines a typical workflow for investigating the dose-dependent effects of this compound on cell viability.
Caption: General workflow for cell viability experiments with this compound.
Logical Troubleshooting Flowchart for this compound Precipitation
This flowchart provides a step-by-step guide to troubleshoot precipitation issues when preparing this compound solutions for cell culture.
Caption: Troubleshooting flowchart for this compound precipitation issues.
References
Technical Support Center: Stability of Harman in Different Buffer Systems
For researchers, scientists, and drug development professionals, ensuring the stability of investigational compounds is critical for obtaining reliable and reproducible experimental results. This guide provides technical support and troubleshooting advice for studies involving Harman, a β-carboline alkaloid, with a focus on its stability in various buffer systems.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy or has precipitates in my aqueous buffer. What is the problem?
A1: The issue is likely related to this compound's low solubility in aqueous solutions rather than chemical instability. This compound is sparingly soluble in neutral aqueous buffers like phosphate-buffered saline (PBS). To improve solubility, it is recommended to first prepare a concentrated stock solution in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. This stock solution can then be diluted to the final desired concentration in your aqueous experimental buffer. Even when using a co-solvent, it is advisable to not store the aqueous solution for more than one day to minimize precipitation and potential degradation.[1] Slightly acidic conditions may also enhance the solubility of this compound.
Q2: What is the difference between solubility and stability?
A2: Solubility refers to the maximum amount of a substance that can dissolve in a solvent at a given temperature and pressure to form a homogeneous solution. Stability, on the other hand, refers to the chemical integrity of the compound over time, resisting degradation into other molecules. A compound can be highly soluble but chemically unstable, or poorly soluble but chemically stable. For this compound, both solubility and stability need to be considered in experimental design.
Q3: What general factors can affect the stability of this compound in my experiments?
A3: Several factors can influence the chemical stability of this compound in a buffer system. These include:
-
pH: The acidity or alkalinity of the buffer can catalyze hydrolytic degradation.
-
Temperature: Higher temperatures typically accelerate the rate of chemical degradation.
-
Light: Exposure to light, particularly UV light, can cause photodegradation.
-
Oxidizing agents: The presence of oxidizing agents can lead to oxidative degradation of the this compound molecule.
-
Buffer components: Some buffer species can directly participate in or catalyze degradation reactions.
Q4: How long can I store this compound in a buffer solution?
A4: It is generally not recommended to store this compound in aqueous buffer solutions for more than 24 hours due to its limited solubility and potential for degradation.[1] For long-term storage, this compound should be stored as a solid at -20°C. If stock solutions in organic solvents like DMSO are prepared, they should also be stored at low temperatures and protected from light.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitate formation upon dilution of DMSO stock in aqueous buffer. | The final concentration of this compound exceeds its solubility limit in the aqueous buffer, even with the presence of a co-solvent. | - Increase the percentage of DMSO in the final solution (ensure it is compatible with your experimental system).- Lower the final concentration of this compound.- Use a solubilizing agent like cyclodextrin. |
| Loss of compound activity over the course of a multi-day experiment. | Chemical degradation of this compound in the experimental buffer. | - Prepare fresh this compound solutions daily.- If the experiment requires longer incubation, conduct a preliminary stability study to determine the degradation rate of this compound under your specific experimental conditions (see Experimental Protocols section).- Consider using a more stabilizing buffer system if a particular component is identified as problematic. |
| Inconsistent results between experimental replicates. | Inconsistent preparation of this compound solutions or variable storage conditions. | - Standardize the protocol for preparing this compound solutions, including the source and age of the solid compound and solvents.- Ensure all aliquots are stored under identical conditions (temperature, light exposure).- Perform a quality control check on the this compound stock solution before use, for example, by measuring its UV absorbance. |
Quantitative Data Summary
The following table provides representative data on the stability of this compound under forced degradation conditions. This data is intended to be illustrative of the expected relative stability under different stressors and should be confirmed experimentally for your specific buffer system and conditions.
| Condition | Buffer System | Stress Agent | Temperature (°C) | Incubation Time (hours) | Hypothetical Half-life (t½) (hours) |
| Acidic | 0.1 M HCl | - | 60 | 24 | ~ 18 |
| Basic | 0.1 M NaOH | - | 60 | 24 | ~ 8 |
| Oxidative | PBS (pH 7.4) | 3% H₂O₂ | 25 | 24 | ~ 12 |
| Thermal | PBS (pH 7.4) | - | 80 | 48 | ~ 30 |
| Photolytic | PBS (pH 7.4) | UV light (254 nm) | 25 | 24 | ~ 5 |
Note: This table presents hypothetical data for illustrative purposes. Actual degradation rates will depend on the specific experimental conditions.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.
1. Materials:
- This compound
- HPLC-grade solvents (e.g., acetonitrile, methanol, water)
- Buffers (e.g., phosphate buffer, citrate buffer)
- Stress agents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
- HPLC system with a UV detector
- pH meter
- Temperature-controlled incubator/water bath
- Photostability chamber
2. Stock Solution Preparation:
- Prepare a concentrated stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent (e.g., DMSO or methanol).
3. Stress Conditions:
- Acid Hydrolysis: Dilute the this compound stock solution in 0.1 M HCl to a final concentration of ~50 µg/mL. Incubate at 60°C.
- Base Hydrolysis: Dilute the this compound stock solution in 0.1 M NaOH to a final concentration of ~50 µg/mL. Incubate at 60°C.
- Oxidative Degradation: Dilute the this compound stock solution in a buffer (e.g., PBS pH 7.4) containing 3% H₂O₂ to a final concentration of ~50 µg/mL. Incubate at room temperature.
- Thermal Degradation: Dilute the this compound stock solution in a neutral buffer (e.g., PBS pH 7.4) to a final concentration of ~50 µg/mL. Incubate at 80°C.
- Photodegradation: Dilute the this compound stock solution in a neutral buffer (e.g., PBS pH 7.4) to a final concentration of ~50 µg/mL. Expose to UV light in a photostability chamber. A control sample should be wrapped in aluminum foil to protect it from light.
4. Sample Analysis:
- At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each stress condition.
- Neutralize the acidic and basic samples.
- Quench the oxidative reaction (e.g., by adding sodium bisulfite).
- Analyze all samples by a validated stability-indicating HPLC method to determine the remaining concentration of this compound and detect the formation of any degradation products.
5. Data Analysis:
- Plot the natural logarithm of the this compound concentration versus time.
- Determine the degradation rate constant (k) from the slope of the line.
- Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: this compound's inhibitory action on the Monoamine Oxidase pathway.
References
Technical Support Center: Identifying Harman Degradation Products in Experiments
For researchers, scientists, and drug development professionals, ensuring the stability and purity of compounds like Harman is critical. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in identifying and understanding the degradation products of this compound that may arise during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common degradation products of this compound observed in experiments?
This compound can degrade under various conditions, leading to a range of products. The most commonly identified degradation products arise from oxidation and metabolic processes. Key degradation products include:
-
6-Hydroxythis compound: This is a major metabolic product formed by the action of cytochrome P450 enzymes, particularly CYP1A2 and CYP1A1.[1] It can also be formed through biotransformation by certain microorganisms like Cunninghamella echinulata.
-
This compound-N-oxide: This is another significant product of oxidative metabolism, primarily produced by the enzyme CYP2E1.[1] Microbial transformation can also lead to the formation of this compound-2-oxide.
-
3-Hydroxythis compound: This is also a major metabolic product, specifically generated by CYP1A2 and CYP1A1 enzymes.[1]
Under forced degradation conditions, such as exposure to heat in the presence of oxygen, oxidative degradation is a primary pathway, though specific product structures from these chemical processes are less commonly detailed in publicly available literature.[2]
Q2: What experimental conditions are known to cause the degradation of this compound?
This compound is susceptible to degradation under several experimental conditions:
-
Metabolic/Enzymatic Conditions: In biological systems, this compound is efficiently metabolized by human cytochrome P450 enzymes into hydroxylated and N-oxidized products.[1]
-
Thermal Stress: Heating this compound, particularly in the presence of oxygen, can lead to significant degradation. For instance, heating in edible oils at temperatures of 150°C and 180°C has been shown to cause substantial loss of this compound.
-
Oxidative Stress: The formation of this compound-N-oxide and hydroxylated derivatives points to oxidation as a key degradation pathway. This can be mimicked in forced degradation studies using oxidizing agents like hydrogen peroxide.
-
Microbial Biotransformation: Certain microorganisms, such as Cunninghamella echinulata, can transform this compound into products like 6-hydroxythis compound and this compound-2-oxide.
Q3: Are the degradation products of this compound biologically active?
While extensive research has been conducted on the biological activities of this compound itself, which include potential anticancer and neuroactive properties, there is limited specific information on the bioactivity of its degradation products. However, the process of metabolism that produces these degradation products is generally considered a detoxification route. It is important to note that even detoxified metabolites can sometimes have their own biological effects or toxicities. For instance, harmine, a closely related β-carboline, has degradation products with altered biological activities. The cytotoxicity of hydroxylated derivatives of other compounds, such as 6-hydroxydopamine, is well-documented and suggests that hydroxylated this compound derivatives could also possess biological activity.
Q4: Which signaling pathways are known to be affected by this compound and its related compounds?
This compound and its analogs, like harmine, have been shown to modulate several key cellular signaling pathways, which are often implicated in cancer and neurological disorders. These include:
-
PI3K/Akt/mTOR Pathway: Harmine has been demonstrated to inhibit this pathway, which is crucial for cell proliferation and survival.
-
ERK Signaling Pathway: Inhibition of the ERK pathway by harmine has also been observed, contributing to its pro-apoptotic effects.
-
Neurotrophin Signaling Pathway: this compound has been shown to upregulate proteins related to the neurotrophin signaling pathway, suggesting a potential role in neuroprotection.
The direct effects of this compound's specific degradation products on these pathways are not as well-characterized.
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC/LC-MS Analysis of this compound
Problem: Your chromatogram shows additional peaks that are not present in your this compound standard.
Possible Cause & Solution:
| Possible Cause | Troubleshooting Steps |
| This compound Degradation | 1. Review Sample Preparation and Storage: Has the sample been exposed to high temperatures, strong light, or oxidizing conditions? this compound is known to degrade under such conditions. Prepare fresh samples and protect them from light and heat. 2. Check Solvent Stability: Ensure the solvents used for sample dissolution and the mobile phase are fresh and of high purity. Certain solvents can promote degradation over time. |
| Contamination | 1. Analyze a Blank Run: Inject a blank sample (solvent without this compound) to check for contaminants from the solvent, glassware, or HPLC system. 2. Clean the HPLC System: If the blank shows peaks, flush the system with appropriate cleaning solvents. |
| Co-eluting Impurities | 1. Optimize HPLC Method: Modify the gradient, mobile phase composition, or column chemistry to improve the separation of this compound from potential impurities that may have been present in the original material. |
Issue 2: Difficulty in Identifying Unknown Degradation Products
Problem: You have confirmed the presence of degradation products but are unable to determine their structures.
Possible Cause & Solution:
| Possible Cause | Troubleshooting Steps |
| Insufficient Data for Structural Elucidation | 1. Utilize High-Resolution Mass Spectrometry (HRMS): Obtain accurate mass data to determine the elemental composition of the degradation products. 2. Perform Tandem Mass Spectrometry (MS/MS): Fragment the degradation product ions to obtain structural information. Compare the fragmentation pattern with that of the parent this compound molecule. 3. Isolate and Analyze by NMR: If the degradation products are present in sufficient quantities, isolate them using preparative HPLC and perform Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural elucidation. |
| Lack of Reference Standards | 1. Synthesize Potential Degradation Products: Based on predicted degradation pathways (e.g., oxidation, hydroxylation), synthesize potential degradation products to use as reference standards for confirmation. |
Experimental Protocols
Protocol 1: General Forced Degradation Study for this compound
This protocol outlines a general approach for conducting forced degradation studies on this compound to intentionally produce and identify potential degradation products.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Methanol, Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC-UV/MS system
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or a suitable solvent at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: To 1 mL of this compound stock solution, add 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: To 1 mL of this compound stock solution, add 1 mL of 0.1 M NaOH. Heat at 60°C for 24 hours.
-
Oxidative Degradation: To 1 mL of this compound stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Transfer a small amount of solid this compound powder to a vial and place it in an oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose a solution of this compound (e.g., 100 µg/mL in methanol:water) to UV light (e.g., 254 nm) and visible light in a photostability chamber.
-
-
Sample Analysis:
-
Before injection, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC-UV/MS method.
-
-
Data Analysis:
-
Calculate the percentage of this compound degradation.
-
Determine the relative peak areas of the degradation products.
-
Use the MS and MS/MS data to propose structures for the major degradation products.
-
Protocol 2: Stability-Indicating HPLC-UV Method for this compound
This protocol provides a starting point for developing an HPLC method to separate this compound from its degradation products. Optimization will likely be required.
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a low percentage of B (e.g., 10%), and gradually increase to a high percentage (e.g., 90%) over 20-30 minutes to elute all components. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at a wavelength where this compound has significant absorbance (e.g., around 235 nm and 285 nm). |
| Injection Volume | 10 µL |
Data Summary
The following table summarizes the known metabolic degradation products of this compound. Quantitative data from forced degradation studies is not widely available in the literature.
| Degradation Product | Formation Condition | Analytical Method | Reference |
| 6-Hydroxythis compound | Metabolic (CYP1A2, CYP1A1), Microbial | LC-MS | |
| This compound-N-oxide | Metabolic (CYP2E1), Microbial | LC-MS | |
| 3-Hydroxythis compound | Metabolic (CYP1A2, CYP1A1) | LC-MS |
Visualizations
Caption: Workflow for Forced Degradation and Analysis of this compound.
Caption: Signaling Pathways Modulated by this compound.
References
- 1. Harmines inhibit cancer cell growth through coordinated activation of apoptosis and inhibition of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Unexpected Results in Harman Assays
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected results when working with harman and related β-carboline alkaloids in various biological assays.
Frequently Asked Questions (FAQs)
Q1: What are "this compound Assays"?
"this compound assays" refer to a range of biological experiments where the β-carboline alkaloid this compound, or its derivatives like northis compound and harmine, are used to investigate their effects on cellular processes. These assays are employed to study phenomena such as cytotoxicity, genotoxicity, cell viability, apoptosis, and telomerase activity.[1][2][3]
Q2: What are the common types of assays in which this compound is used?
This compound and its analogs are frequently utilized in the following types of assays:
-
Cell Viability and Proliferation Assays: To determine the effect of this compound on cell growth and survival.[2]
-
Genotoxicity Assays: Such as sister-chromatid exchange (SCE) assays to assess DNA damage.[1]
-
Apoptosis Assays: To investigate if this compound induces programmed cell death.
-
Cell Cycle Analysis: To determine if this compound causes cell cycle arrest at specific phases.
-
Telomerase Activity Assays: To study the inhibitory effects of this compound on telomerase.
Q3: What are the typical concentrations of this compound used in cell-based assays?
The effective concentration of this compound can vary significantly depending on the cell type and the specific assay. However, based on published studies, a general range can be provided.
| Assay Type | Cell Line | This compound Concentration Range | Reference |
| Cell Viability | MRC-5 | 1 µM - 100 µM | |
| Telomerase Activity | MCF-7 | ~20 µM | |
| Sister-Chromatid Exchange | Human Lymphocytes | Not specified |
It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.
Troubleshooting Guides
Issue 1: High Background Signal in Fluorescence-Based Assays
High background fluorescence can mask the specific signal from your experimental samples, leading to a low signal-to-noise ratio and inaccurate results.
Possible Causes and Solutions:
-
Autofluorescence of this compound: this compound is a fluorescent molecule, which can contribute to background signal.
-
Solution: Always include a "this compound only" control (wells with media and this compound but no cells) to measure its intrinsic fluorescence. Subtract this background from your experimental wells.
-
-
Non-specific Binding of Reagents: Fluorescent dyes or antibodies may bind non-specifically to the plate or cellular components.
-
Solution: Ensure adequate blocking steps are included in your protocol. Optimize the concentration of your fluorescent dyes or antibodies.
-
-
Contaminated Media or Buffers: Phenol red in culture media can contribute to background fluorescence. Bacterial or fungal contamination can also be a source of fluorescence.
-
Solution: Use phenol red-free media for the final assay steps. Ensure all reagents and cell cultures are sterile.
-
Troubleshooting Workflow for High Background Signal:
Workflow for troubleshooting high background signal.
Issue 2: Low or No Signal in Cell Viability Assays
A lack of signal or a very weak signal in cell viability assays can indicate several problems with the experimental setup or the cells themselves.
Possible Causes and Solutions:
-
Incorrect Assay Timing: The incubation time with this compound or the viability reagent may be too short or too long.
-
Solution: Optimize the incubation times for both the this compound treatment and the viability assay reagent. A time-course experiment is recommended.
-
-
Cell Seeding Density: The number of cells seeded may be too low, resulting in a signal that is below the detection limit of the instrument.
-
Solution: Perform a cell titration experiment to determine the optimal seeding density for your cell type and plate format.
-
-
Reagent Degradation: The viability assay reagent may have expired or been stored improperly.
-
Solution: Use a fresh batch of the reagent and ensure it is stored according to the manufacturer's instructions.
-
-
High Cytotoxicity of this compound: The concentration of this compound used may be too high, leading to widespread cell death and a very low viability signal.
-
Solution: Perform a dose-response curve to identify a suitable concentration range for your experiments.
-
Troubleshooting Logic for Low Signal:
Logic for troubleshooting low or no signal in viability assays.
Issue 3: Inconsistent Results Between Replicates
High variability between technical or biological replicates can compromise the reliability of your data.
Possible Causes and Solutions:
-
Pipetting Errors: Inaccurate or inconsistent pipetting can lead to significant variations in cell numbers, reagent volumes, and this compound concentrations.
-
Solution: Ensure your pipettes are calibrated. Use reverse pipetting for viscous solutions. Be consistent with your pipetting technique.
-
-
Uneven Cell Distribution: Cells may not be evenly distributed in the wells, leading to variability in the starting cell number.
-
Solution: Ensure you have a single-cell suspension before seeding. Gently swirl the plate after seeding to ensure even distribution.
-
-
Edge Effects: Wells on the edge of the plate can be prone to evaporation, leading to changes in reagent concentrations.
-
Solution: Avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile water or media to maintain humidity.
-
-
Cell Clumping: Aggregates of cells will lead to inconsistent results.
-
Solution: Ensure complete dissociation of cells during subculturing. Use a cell strainer if necessary.
-
Experimental Protocols
Protocol 1: Cell Viability Assessment using a Resazurin-based Assay
This protocol provides a general framework for assessing the effect of this compound on cell viability.
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a pre-determined optimal density.
-
Incubate for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound in culture media.
-
Remove the old media from the cells and add the media containing different concentrations of this compound.
-
Include a vehicle control (media with the same concentration of the solvent used to dissolve this compound, e.g., DMSO).
-
Incubate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
-
Viability Assay:
-
Prepare the resazurin solution according to the manufacturer's instructions.
-
Add the resazurin solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the fluorescence using a plate reader with the appropriate excitation and emission wavelengths (typically ~560 nm excitation and ~590 nm emission).
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells with media and resazurin only).
-
Normalize the fluorescence of the treated wells to the vehicle control wells.
-
Plot the cell viability against the this compound concentration to generate a dose-response curve.
-
Protocol 2: Apoptosis Detection using Caspase-3/7 Assay
This protocol outlines the steps for detecting apoptosis induced by this compound.
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the Cell Viability protocol.
-
-
Caspase-3/7 Assay:
-
Equilibrate the Caspase-3/7 reagent to room temperature.
-
Add the reagent to each well, including no-cell controls for background measurement.
-
Mix by gentle orbital shaking for 30-60 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
-
Measurement:
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence.
-
Compare the luminescence signal of this compound-treated cells to the vehicle control. An increase in luminescence indicates activation of caspase-3/7 and apoptosis.
-
Signaling Pathway Visualization:
Simplified intrinsic apoptosis pathway potentially activated by this compound.
References
- 1. This compound and northis compound: induction of sister-chromatid exchanges in human peripheral lymphocytes in vitro and interaction with isolated DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The β-carboline alkaloid harmine inhibits telomerase activity of MCF-7 cells by down-regulating hTERT mRNA expression accompanied by an accelerated senescent phenotype - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Oxidative Degradation of Harman In Vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of preventing the oxidative degradation of Harman in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation in my in vitro experiments?
A1: this compound, a β-carboline alkaloid, is susceptible to both enzymatic and non-enzymatic degradation in vitro.
-
Enzymatic Degradation: The primary route of metabolic degradation is through oxidation catalyzed by cytochrome P450 (CYP) enzymes, predominantly found in liver microsomes. Key enzymes involved include CYP1A1, CYP1A2, CYP2D6, CYP2C19, and CYP2E1.[1] These enzymes hydroxylate this compound and can also form N-oxide products.
-
Non-Enzymatic Degradation: this compound can also degrade through auto-oxidation, which can be accelerated by factors such as exposure to light (photodegradation), heat, and reactive oxygen species (ROS) present in the experimental system.[2][3] The composition of your culture media or buffer, including the presence of metal ions, can also influence stability.[1]
Q2: I am observing a rapid loss of this compound in my cell culture experiments. What could be the reason?
A2: Rapid loss of this compound in cell culture can be attributed to several factors:
-
Metabolically Active Cells: If you are using cell lines that express CYP enzymes (e.g., HepG2 cells), they will actively metabolize this compound.
-
Media Components: Some components in cell culture media can promote oxidative degradation.
-
Experimental Conditions: Incubation conditions such as elevated temperature and exposure to ambient light can accelerate degradation.[3]
-
pH of the Medium: The stability of alkaloids like this compound can be pH-dependent. Significant deviations from a neutral pH may affect its stability.
Q3: How can I prevent or minimize the oxidative degradation of this compound in my experiments?
A3: Several strategies can be employed to enhance the stability of this compound in vitro:
-
Use of Antioxidants: The addition of antioxidants to your experimental setup can help quench free radicals and reduce oxidative degradation. Commonly used antioxidants include ascorbic acid (Vitamin C) and α-tocopherol (Vitamin E).
-
Control of Experimental Conditions:
-
Light Protection: Protect your samples from light by using amber-colored tubes or wrapping them in aluminum foil.
-
Temperature Control: Perform incubations at the recommended temperature (typically 37°C for enzymatic assays) and avoid unnecessary exposure to higher temperatures.
-
pH Maintenance: Ensure your buffers and media are properly prepared and maintained at the optimal pH for your experiment, which is typically around 7.4 for physiological relevance.
-
-
Use of CYP Inhibitors: If you need to study the non-metabolic effects of this compound in a metabolically active system, you can use broad-spectrum CYP inhibitors to block its enzymatic degradation.
Q4: Are there any specific antioxidants you recommend for this compound, and at what concentrations?
A4: While specific quantitative data on the effect of antioxidants on this compound stability is limited in the available literature, ascorbic acid and vitamin E are commonly used to prevent the oxidation of various compounds.
-
Ascorbic Acid: A water-soluble antioxidant that can be added to aqueous buffers and cell culture media. A starting concentration in the range of 50-100 µM can be tested.
-
Vitamin E (α-tocopherol): A lipid-soluble antioxidant, which is more suitable for experiments involving lipid-rich environments, such as those with microsomes. Due to its poor water solubility, it is often dissolved in a small amount of ethanol or DMSO before being added to the system.
It is crucial to perform pilot experiments to determine the optimal, non-toxic concentration of any antioxidant for your specific experimental model.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
| Issue | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Precipitation of this compound in aqueous buffer or cell culture medium. | This compound has low aqueous solubility, especially at physiological pH. The final concentration of the organic solvent (e.g., DMSO) used to dissolve this compound may be too high, or the concentration of this compound may exceed its solubility limit. | 1. Optimize Solvent Concentration: Ensure the final DMSO concentration is low (ideally ≤0.1%, and not exceeding 0.5% in most cell lines) to avoid cytotoxicity and precipitation. 2. Prepare Fresh Dilutions: Prepare working solutions of this compound fresh for each experiment by diluting a concentrated stock solution. 3. Gentle Warming & Mixing: Briefly warm the aqueous medium to 37°C and vortex while adding the this compound stock solution to aid dissolution. 4. Sonication: Use a sonicator to help dissolve the compound in the stock solution. 5. Solubility Test: Perform a preliminary solubility test to determine the maximum soluble concentration of this compound in your specific medium. |
| Inconsistent results between experimental replicates. | This can be due to variable degradation of this compound, inconsistent preparation of solutions, or issues with the analytical method. | 1. Standardize Protocols: Ensure consistent timing and conditions for all steps of your experiment. 2. Use Freshly Prepared Solutions: this compound solutions may not be stable for long periods. Prepare fresh dilutions from a frozen stock for each experiment. 3. Incorporate Controls: Always include a time-zero (T0) control (sample taken immediately after adding this compound) to determine the initial concentration. Also, include a control without the metabolic system (e.g., microsomes) to assess non-enzymatic degradation. |
| Interference peaks in LC-MS/MS analysis. | Components from the cell culture media, microsomes, or antioxidants can co-elute with this compound or its metabolites, causing ion suppression or enhancement. | 1. Optimize Chromatographic Separation: Adjust the gradient, flow rate, or column chemistry of your LC method to separate this compound from interfering components. 2. Sample Preparation: Use a robust sample preparation method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to clean up your samples before analysis. 3. Use an Internal Standard: A stable isotope-labeled internal standard for this compound is ideal for correcting for matrix effects. |
| No degradation of this compound observed in a microsomal stability assay. | The microsomal enzymes may be inactive, or the concentration of this compound may be too high, leading to substrate inhibition. The NADPH regenerating system may not be working correctly. | 1. Verify Microsome Activity: Use a positive control compound with a known metabolic profile (e.g., testosterone or midazolam) to confirm the activity of your liver microsomes. 2. Check NADPH System: Ensure all components of the NADPH regenerating system are fresh and have been stored correctly. 3. Optimize this compound Concentration: Test a lower concentration of this compound (e.g., 1 µM) in your assay. |
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability of this compound in Human Liver Microsomes (HLM)
This protocol is designed to assess the rate of metabolic degradation of this compound when incubated with human liver microsomes.
Materials:
-
This compound
-
Human Liver Microsomes (pooled)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate Buffer (100 mM, pH 7.4)
-
Magnesium Chloride (MgCl₂)
-
Acetonitrile (ACN) with an appropriate internal standard for LC-MS/MS analysis
-
96-well plates
-
Incubator shaker set to 37°C
Procedure:
-
Prepare this compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare Working Solution: Dilute the this compound stock solution in phosphate buffer (pH 7.4) to a working concentration (e.g., 100 µM).
-
Prepare Incubation Mixture: In a 96-well plate, prepare the incubation mixture containing:
-
Phosphate Buffer (100 mM, pH 7.4)
-
Human Liver Microsomes (final concentration 0.5 mg/mL)
-
MgCl₂ (final concentration 3 mM)
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes with shaking.
-
Initiate the Reaction: Add the this compound working solution to the incubation mixture to achieve the final desired concentration (e.g., 1 µM). To initiate the metabolic reaction, add the NADPH regenerating system. For a negative control, add an equal volume of phosphate buffer instead of the NADPH system.
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding a cold quenching solution (e.g., 3 volumes of acetonitrile containing an internal standard). The 0-minute time point is taken immediately after adding the NADPH system.
-
Sample Processing: Centrifuge the plate at 4°C to precipitate the proteins.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining concentration of this compound at each time point.
Data Analysis:
-
Plot the natural logarithm of the percentage of this compound remaining versus time.
-
The slope of the linear portion of the curve represents the elimination rate constant (k).
-
Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) in µL/min/mg protein.
Protocol 2: Assessing the Effect of Antioxidants on this compound Stability
This protocol can be adapted from Protocol 1 to evaluate the effectiveness of antioxidants in preventing this compound degradation.
Procedure:
-
Follow steps 1-4 of Protocol 1.
-
Add Antioxidant: Before adding this compound, add the antioxidant of choice (e.g., ascorbic acid or vitamin E) to the incubation mixture at the desired final concentration. Include a control group without the antioxidant.
-
Proceed with steps 5-8 of Protocol 1.
Data Analysis:
-
Compare the half-life and intrinsic clearance of this compound in the presence and absence of the antioxidant to determine its protective effect.
Data Presentation
Table 1: Example Data for this compound Stability in Human Liver Microsomes
| Time (minutes) | % this compound Remaining (Without NADPH) | % this compound Remaining (With NADPH) |
| 0 | 100 | 100 |
| 5 | 98.5 | 85.2 |
| 15 | 95.1 | 60.7 |
| 30 | 90.3 | 35.1 |
| 45 | 88.2 | 18.9 |
| 60 | 85.6 | 9.8 |
Note: This is example data and actual results may vary.
Table 2: Hypothetical Data on the Effect of an Antioxidant on this compound Stability
| Condition | Half-life (t₁/₂) (minutes) | Intrinsic Clearance (CLint) (µL/min/mg) |
| This compound + HLM + NADPH | 18.5 | 37.5 |
| This compound + HLM + NADPH + Antioxidant X | 35.2 | 19.7 |
Note: This is hypothetical data to illustrate the expected trend.
Visualizations
Caption: Metabolic pathway of this compound oxidation by CYP enzymes.
Caption: Workflow for in vitro microsomal stability assay.
Caption: Troubleshooting workflow for this compound in vitro experiments.
References
Technical Support Center: Minimizing Off-Target Effects of Harman in Experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of Harman (1-methyl-β-carboline) in experimental settings. This compound is a naturally occurring beta-carboline alkaloid known for its potent biological activities, primarily as an inhibitor of Monoamine Oxidase A (MAO-A) and Dual-specificity tyrosine-regulated kinase 1A (DYRK1A).[1][2][3][4][5] However, like many small molecules, it can exhibit off-target effects that may confound experimental results. This guide will help you design robust experiments and interpret your data accurately.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target effects of this compound?
A1: this compound's primary and most well-characterized on-target effects are the inhibition of two key enzymes:
-
Monoamine Oxidase A (MAO-A): this compound is a potent and reversible inhibitor of MAO-A, an enzyme responsible for the degradation of neurotransmitters like serotonin and dopamine. This inhibition leads to an increase in the levels of these neurotransmitters in the brain.
-
Dual-specificity tyrosine-regulated kinase 1A (DYRK1A): this compound is a high-affinity inhibitor of DYRK1A, a kinase implicated in various cellular processes, including neuronal development and cell cycle control. Inhibition of DYRK1A by this compound has been shown to affect tau phosphorylation, a process relevant to Alzheimer's disease research.
Q2: What are the known off-target effects of this compound?
A2: Besides its primary targets, this compound has been reported to interact with other molecules, which can lead to off-target effects. These include:
-
Inhibition of other kinases: At higher concentrations, this compound can inhibit other kinases, particularly those closely related to DYRK1A, such as DYRK1B and DYRK2, as well as kinases from the CLK family (CLK1, CLK4).
-
Interaction with receptors: Some studies suggest that beta-carbolines, the class of compounds this compound belongs to, may interact with various receptors in the central nervous system, including serotonin, benzodiazepine, and imidazoline receptors.
-
DNA intercalation: Beta-carboline alkaloids have been reported to intercalate into DNA, which could lead to genotoxic effects, although studies on this compound itself have shown mixed results.
-
Cytochrome P450 Inhibition: Northis compound, a related beta-carboline, has been shown to be a potent inhibitory ligand for steroidogenic cytochromes P450 (CYP11 and CYP17). While this is for a related compound, it suggests a potential for this compound to interact with P450 enzymes.
Q3: How can I minimize off-target effects in my experiments?
A3: Minimizing off-target effects is crucial for obtaining reliable and reproducible data. Here are several strategies:
-
Use the Lowest Effective Concentration: Determine the minimal concentration of this compound required to achieve the desired on-target effect through dose-response experiments. This reduces the likelihood of engaging lower-affinity off-targets.
-
Genetic Approaches: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to specifically knock down or knock out the target protein (e.g., MAO-A or DYRK1A). If the phenotype of the genetic perturbation matches the phenotype observed with this compound treatment, it provides strong evidence for on-target action.
-
Control Experiments: Always include appropriate controls in your experiments. This includes a vehicle control (the solvent used to dissolve this compound, typically DMSO) to account for any effects of the solvent itself.
-
Phenotypic Rescue: In a knockdown or knockout model of your target, a rescue experiment can be performed by reintroducing the target protein. If the addition of this compound no longer produces the same effect in these "rescued" cells, it further validates the on-target activity.
Troubleshooting Guides
Issue 1: Unexpected Cell Toxicity or Reduced Viability
| Possible Cause | Troubleshooting Steps |
| High this compound Concentration | Perform a dose-response curve to determine the IC50 value for cytotoxicity in your specific cell line. Start with a wide range of concentrations (e.g., 0.1 µM to 100 µM) and narrow down to find the optimal non-toxic concentration for your on-target effect. |
| Solvent (DMSO) Toxicity | Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.5%, and even lower for sensitive cell lines). Run a vehicle-only control to assess the effect of DMSO on cell viability. |
| Off-target effects leading to apoptosis or necrosis | At high concentrations, this compound has been shown to induce apoptosis and necrosis. Investigate markers of apoptosis (e.g., caspase activation, PARP cleavage) to determine if this is the mechanism of cell death. Consider using a lower, more specific concentration of this compound. |
| Cell line sensitivity | Different cell lines can have varying sensitivities to this compound. If possible, test your hypothesis in multiple cell lines to ensure the observed effect is not cell-type specific. |
Issue 2: Inconsistent or Non-reproducible Results
| Possible Cause | Troubleshooting Steps |
| This compound Stock Solution Degradation | This compound stock solutions, typically prepared in DMSO, should be stored in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Prepare fresh working solutions from the stock for each experiment. |
| Low this compound Solubility in Aqueous Medium | This compound has low solubility in aqueous solutions. When preparing working solutions in cell culture media, ensure thorough mixing. Visual inspection for precipitation is recommended. |
| Variability in Experimental Conditions | Maintain consistent experimental conditions, including cell density, passage number, incubation time, and media composition. |
| On-target vs. Off-target Effect Ambiguity | Employ the strategies mentioned in FAQ Q3, such as using structurally unrelated inhibitors and genetic controls, to confirm the specificity of your observations. |
Issue 3: Observed Phenotype Does Not Match Expected On-Target Effect
| Possible Cause | Troubleshooting Steps |
| Dominant Off-Target Effect | The observed phenotype might be due to a potent off-target effect. Conduct a literature search for known off-targets of this compound that could explain your results. Consider performing a kinase screen to identify potential off-target kinases. |
| Complex Signaling Pathway Involvement | This compound may be modulating a signaling pathway with complex downstream effects. Map the known signaling pathways affected by this compound (see diagrams below) and investigate key nodes in those pathways to understand the mechanism. |
| Cellular Context | The effect of this compound can be highly dependent on the cellular context, including the expression levels of its targets and off-targets, and the activation state of relevant signaling pathways. |
Data Presentation
Table 1: Reported IC50 Values of this compound and Related Beta-Carbolines
| Compound | Target/Cell Line | IC50 Value | Reference |
| This compound | DYRK1A | ~80 nM - 100 nM | |
| This compound | DYRK1A (in vitro tau phosphorylation) | 0.7 µM | |
| Harmine | DYRK1A | ~100 nM | |
| Harmine | MAO-A | Ki = 0.005 ± 0.0002 µM | |
| Harmine | T98G (glioma) | Submicromolar | |
| Harmine | Hs683 (glioma) | Submicromolar | |
| Harmine | MDA-MB-231 (breast cancer) | Submicromolar | |
| Harmine | A549 (lung cancer) | Submicromolar | |
| Harmine | PANC-1 (pancreatic cancer) | Submicromolar | |
| Harmine | H4 neuroglioma (cytotoxicity) | 12 µM |
Table 2: Cytotoxicity of this compound Alkaloids (LC50 Values from Brine Shrimp Lethality Test)
| Compound | LC50 (µg/mL) | Reference |
| Harmine | 9.88 | |
| Harmane | 23 | |
| Harmaline | 23.74 | |
| Harmalol | 50 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol is adapted from BenchChem's application note.
Materials:
-
This compound powder (high purity)
-
Dimethyl sulfoxide (DMSO), cell culture grade, sterile
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder. For a 20 mM stock solution, weigh 4.246 mg of this compound (MW: 182.22 g/mol ).
-
Dissolving: Add the appropriate volume of sterile DMSO to the this compound powder. For a 20 mM stock, add 1 mL of DMSO to 4.246 mg of this compound.
-
Mixing: Vortex the solution vigorously for 1-2 minutes until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Sterilization (Optional): If the DMSO is not from a sterile-filtered source, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter compatible with DMSO (e.g., PTFE filter).
-
Aliquoting and Storage: Dispense the stock solution into small, single-use aliquots (e.g., 20-50 µL) in sterile, light-protected tubes. Store aliquots at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
Protocol 2: Cell Viability Assay (MTT Assay)
This is a general protocol to assess the cytotoxicity of this compound.
Materials:
-
Cells of interest plated in a 96-well plate
-
This compound stock solution (prepared as in Protocol 1)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium from your stock solution. A common starting range is 0.1 µM to 100 µM. Remove the old medium and add 100 µL of the this compound-containing medium to the respective wells. Include a vehicle control (medium with the same final DMSO concentration as the highest this compound concentration) and a no-treatment control.
-
Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the IC50 value.
Mandatory Visualization
Caption: On-target signaling pathways of this compound.
Caption: Potential off-target signaling pathways of this compound.
Caption: Experimental workflow for minimizing off-target effects.
References
- 1. This compound (1-methyl-beta-carboline) is a natural inhibitor of monoamine oxidase type A in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Selectivity Profiling and Biological Activity of Novel β-Carbolines as Potent and Selective DYRK1 Kinase Inhibitors | PLOS One [journals.plos.org]
- 4. Identification of harmine and β-carboline analogs from a high-throughput screen of an approved drug collection; profiling as differential inhibitors of DYRK1A and monoamine oxidase A and for in vitro and in vivo anti-cancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
Technical Support Center: Addressing Harman-Induced Cytotoxicity in Cell Lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating Harman-induced cytotoxicity in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known cytotoxic effects?
This compound is a β-carboline alkaloid found in various sources, including tobacco smoke and certain foods. It exhibits cytotoxic effects in a range of cell lines, primarily through the induction of apoptosis (programmed cell death) and cell cycle arrest. The cytotoxicity is often dose-dependent and varies between different cell lines.
Q2: What are the primary molecular mechanisms of this compound-induced cytotoxicity?
This compound's cytotoxic activity involves several key cellular mechanisms:
-
Induction of Apoptosis: this compound can trigger the intrinsic (mitochondrial) pathway of apoptosis. This involves modulating the expression of Bcl-2 family proteins, leading to the activation of caspases (like caspase-3 and -9) and subsequent cell death.[1][2]
-
Cell Cycle Arrest: It can cause cell cycle arrest at different phases, such as G1/S or G2/M, depending on the cell type, which prevents cell proliferation and can lead to apoptosis.[1][3]
-
Inhibition of Signaling Pathways: this compound can inhibit critical cell survival and proliferation pathways, including the PI3K/Akt/mTOR and ERK signaling pathways.[1]
-
DNA Damage: Some studies suggest this compound can induce DNA strand breaks, contributing to its genotoxic and cytotoxic effects.
Q3: How do I determine the appropriate concentration of this compound to use in my experiments?
The optimal concentration of this compound is cell-line specific and depends on the experimental endpoint. It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) in your specific cell line. This will establish a quantitative measure of this compound's cytotoxic potential and help you select appropriate concentrations for further mechanistic studies.
Troubleshooting Guides
This section addresses common issues encountered during the investigation of this compound-induced cytotoxicity.
Issue 1: High Variability in Replicate Wells of Cell Viability Assays
High variability between replicate wells can obscure the true cytotoxic effect of this compound.
-
Possible Causes:
-
Inconsistent Cell Seeding: Uneven cell distribution across the plate.
-
Pipetting Errors: Inaccurate dispensing of cells, media, or this compound solution.
-
Edge Effects: Evaporation from wells on the perimeter of the plate.
-
Cell Clumping: Non-uniform cell suspension.
-
-
Solutions:
-
Ensure a single-cell suspension before seeding by proper trypsinization and gentle pipetting.
-
Use calibrated multichannel pipettes and be consistent with your pipetting technique.
-
To minimize edge effects, avoid using the outer wells of the plate or fill them with sterile PBS or media.
-
Visually inspect the plate under a microscope after seeding to confirm even cell distribution.
-
Issue 2: Results Are Not Reproducible Between Experiments
Lack of inter-experiment reproducibility can be a significant challenge.
-
Possible Causes:
-
Cell Passage Number: Using cells at a high passage number can lead to phenotypic and genotypic drift.
-
Reagent Variability: Inconsistent preparation of this compound stock solutions or other reagents.
-
Incubation Time: Variations in the duration of this compound exposure.
-
-
Solutions:
-
Maintain a consistent cell passage number for all experiments and regularly thaw fresh cells from a master stock.
-
Prepare fresh this compound dilutions for each experiment from a well-characterized stock solution. Ensure the solvent (e.g., DMSO) concentration is consistent and non-toxic across all wells.
-
Strictly adhere to the pre-determined incubation times for this compound treatment and assay development.
-
Issue 3: Unexpectedly Low or No Cytotoxicity Observed
-
Possible Causes:
-
This compound Concentration Too Low: The concentrations used may be below the cytotoxic threshold for your specific cell line.
-
This compound Instability: The compound may be unstable in the culture medium over the experimental duration.
-
Incorrect Assay Choice: The chosen viability assay may not be sensitive enough or may be incompatible with this compound.
-
-
Solutions:
-
Perform a broad-range dose-response curve to identify the cytotoxic concentration range.
-
Assess the stability of this compound in your specific cell culture medium over time.
-
Consider using an alternative cytotoxicity assay. For example, if using an MTT assay, which measures metabolic activity, you could try a lactate dehydrogenase (LDH) assay, which measures membrane integrity.
-
Issue 4: Discrepancies Between Different Cytotoxicity Assays
Different assays measure different cellular parameters, which can lead to varied IC50 values.
-
Possible Causes:
-
Mechanism of Action: this compound might affect one cellular process (e.g., mitochondrial respiration measured by MTT) more rapidly or potently than another (e.g., membrane integrity measured by LDH).
-
Assay Interference: this compound may directly interfere with the assay components (e.g., reducing the tetrazolium salt in an MTT assay).
-
-
Solutions:
-
Use at least two different cytotoxicity assays based on different principles to confirm your results.
-
Run appropriate controls to check for any direct interference of this compound with the assay reagents. This can include cell-free wells containing only media and this compound.
-
Data Presentation
Table 1: this compound IC50 Values in Various Cell Lines
| Cell Line | Assay | Incubation Time (h) | IC50 (µM) | Reference |
| PC12 | MTT | 48 | 17.97 (Harmine) | |
| PC12 | - | 48 | 21.2 (this compound) | |
| V79 | Survival | 3 | ~100 (this compound) | |
| SW620 | MTT | 48 | Not specified, dose-dependent inhibition | |
| Melanoma (SK-MEL-28) | - | - | Moderate synergy with Berberine | |
| MCF-7 (Breast Cancer) | - | 48 | Dose-dependent G2/M arrest up to 20 µM | |
| MDA-MB-231 (Breast Cancer) | - | 48 | Dose-dependent G2/M arrest up to 20 µM |
Note: IC50 values can vary significantly based on the specific experimental conditions, including the assay used and the incubation time.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol provides a general framework for assessing cell viability after this compound treatment using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound-containing medium.
-
Include vehicle-only controls (e.g., medium with the same concentration of DMSO used to dissolve this compound) and untreated controls.
-
Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the MTT-containing medium.
-
Add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Use a reference wavelength of 630 nm to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Plot the percentage of viability against the this compound concentration to determine the IC50 value.
-
Protocol 2: Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining
This protocol describes the detection of apoptosis by flow cytometry using Annexin V (to detect early apoptotic cells) and PI (to detect late apoptotic and necrotic cells).
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and treat with the desired concentrations of this compound for the chosen duration.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Add 5 µL of FITC-conjugated Annexin V to 100 µL of the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 10 µL of PI solution (e.g., 50 µg/mL) and incubate for another 5 minutes in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each sample before analysis.
-
-
Flow Cytometry Analysis:
-
Analyze the samples immediately by flow cytometry.
-
FITC signal (Annexin V) is typically detected in the FL1 channel, and PI signal in the FL2 or FL3 channel.
-
Populations to identify:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
Protocol 3: Western Blotting for Signaling Pathway Analysis
This protocol outlines the general steps for analyzing changes in protein expression and phosphorylation in key signaling pathways (e.g., Akt, ERK) following this compound treatment.
-
Cell Lysis:
-
Treat cells with this compound as required.
-
Wash cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Clarify the lysate by centrifugation at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
-
-
Sample Preparation and SDS-PAGE:
-
Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Load the samples onto an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the target protein (e.g., phospho-Akt, total Akt, phospho-ERK, total ERK) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again three times with TBST.
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system or X-ray film.
-
-
Analysis:
-
Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to the total protein levels to determine the effect of this compound on pathway activation.
-
Visualizations
Caption: Experimental workflow for investigating this compound-induced cytotoxicity.
Caption: this compound's inhibitory effects on key cell signaling pathways.
Caption: Troubleshooting flowchart for this compound cytotoxicity experiments.
References
Technical Support Center: Optimizing Harman Treatment
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the incubation time for Harman treatment in their experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during this compound treatment experiments in a question-and-answer format.
Q1: I am not observing the expected level of cytotoxicity or phenotypic effect in my cancer cell line after this compound treatment. What should I do?
A1: If you are not seeing the desired effect, consider the following troubleshooting steps:
-
Increase Incubation Time: The effect of this compound can be time-dependent. Some studies have shown that cell cycle arrest in SGC-7901 cells treated with a related compound, harmaline, becomes more pronounced after 48 hours of incubation.[1] Similarly, effects on protein levels in ATC-derived cell lines were observed at 48 hours.[2] If you are using a shorter incubation period (e.g., 24 hours), try extending it to 48 or even 72 hours.
-
Increase this compound Concentration: The efficacy of this compound is dose-dependent. For example, in A2780 ovarian cancer cells, harmaline showed dose-dependent attenuation of cell viability.[3] If you are using a low concentration, consider performing a dose-response experiment to determine the IC50 value for your specific cell line. Published IC50 values for harmine in BHT-101 and CAL-62 cell lines after 72 hours were 11.7 µM and 22.0 µM, respectively.[2]
-
Check Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to this compound. The A2080 malignant cell line was more sensitive to harmaline (IC50 = 300 µM after 24h) compared to the NIH/3T3 normal mouse cell line (IC50 = 417 µM).[3] It's possible your cell line is less sensitive, requiring higher concentrations or longer incubation times.
-
Verify Compound Integrity: Ensure the this compound compound is of high purity and has been stored correctly to prevent degradation.
Q2: I am observing high levels of cell death in my control (untreated) cells or significant off-target effects. How can I mitigate this?
A2: High background cytotoxicity or off-target effects can confound your results. Here are some strategies to address this:
-
Optimize Seeding Density: Ensure your cells are not overly confluent or too sparse at the time of treatment, as this can affect their health and response to treatment.
-
Reduce Incubation Time: Prolonged incubation can sometimes lead to increased non-specific cell death. Studies on cytotoxicity testing suggest that the most significant increase in cell death often occurs between 24 and 48 hours, with minimal further increase up to 7 days for some compounds. Consider reducing the incubation time to 24 hours if you are using a longer period.
-
Lower this compound Concentration: Off-target effects are often concentration-dependent. Reducing the concentration of this compound may help to minimize these effects while still achieving the desired on-target activity.
-
Serum Concentration: The presence or absence of serum in the culture medium can influence the cytotoxicity of some compounds. Ensure your experimental conditions are consistent and consider if the serum concentration needs optimization.
Q3: My results are inconsistent across experiments. What are the potential sources of variability?
A3: Inconsistent results can be frustrating. Here are some common sources of variability to investigate:
-
Cell Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics and drug sensitivity can change over time with repeated passaging.
-
Reagent Consistency: Ensure all reagents, including cell culture media, serum, and the this compound stock solution, are from the same lot for a given set of experiments.
-
Procedural Variations: Minor variations in incubation times, cell seeding densities, or reagent addition can lead to significant differences in results. Standardize your protocol and adhere to it strictly.
-
Solvent Effects: If you are dissolving this compound in a solvent like DMSO, ensure the final concentration of the solvent in the culture medium is consistent across all wells (including controls) and is at a non-toxic level.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting point for incubation time and concentration for this compound treatment?
A1: Based on published studies, a common starting point for in vitro experiments is an incubation time of 24 to 72 hours with this compound concentrations in the range of 10-50 µM . For example, a 48-hour incubation with 20 µM harmine was used to reduce Twist1 protein levels in ATC cell lines. For cell proliferation assays, a 72-hour incubation with a range of concentrations (e.g., 0.1–100 µM) is often used to determine the IC50.
Q2: How does incubation time affect different cellular assays?
A2: The optimal incubation time can vary depending on the biological process you are investigating:
-
Apoptosis: Induction of apoptosis can often be detected within 24 to 48 hours. For instance, in A2780 cells, apoptosis was measured after 24 hours of treatment with harmaline.
-
Cell Cycle Arrest: Changes in cell cycle distribution may require at least one full cell cycle to become apparent. A 48-hour incubation was shown to induce G2/M arrest in SGC-7901 cells.
-
Protein Expression: Changes in protein levels may require longer incubation times to allow for effects on transcription, translation, and protein degradation. A 48-hour treatment was used to observe a reduction in Twist1 protein.
-
Colony Formation: Assays that measure long-term effects on cell proliferation, such as colony formation in soft agar, require much longer incubation periods, often in the range of 10-15 days.
Q3: What are the known signaling pathways affected by this compound?
A3: this compound has been shown to affect key signaling pathways involved in cancer progression. Notably, it has been reported to drastically reduce the phosphorylation status of Akt (a key component of the PI3K/Akt pathway) after 24 hours of treatment, while the phosphorylation of ERK1/2 kinases (part of the MAPK pathway) was unaffected even after 48 hours in ATC-derived cell lines.
Data Summary Tables
Table 1: Incubation Times and Concentrations of this compound/Harmaline in Various Cell Lines
| Cell Line(s) | Compound | Concentration(s) | Incubation Time(s) | Observed Effect(s) |
| BHT-101, CAL-62 (Anaplastic Thyroid Cancer) | Harmine | 20 µM | 48 h | Reduced Twist1 protein levels |
| BHT-101, CAL-62 | Harmine | 0.1–100 µM | 72 h | Inhibition of cell proliferation (IC50 determined) |
| BHT-101, CAL-62 | Harmine | 50 µM | 10–15 days | Impaired colony formation in soft agar |
| SGC-7901 (Gastric Cancer) | Harmaline (HAR) | 5 µM | 48 h | G2/M cell cycle arrest and apoptosis |
| A2780 (Ovarian Cancer) | Harmaline | 0–2000 µM | 24 h, 48 h | Dose- and time-dependent attenuation of cell viability |
| A2780 | Harmaline | 150 µM, 300 µM | 24 h | Increased apoptosis and necrosis |
| Chinese Hamster Cells | This compound | Nontoxic concentrations | Immediately after UV irradiation | Reduced survival of UV-damaged cells and mutagenesis |
Table 2: IC50 Values for this compound/Harmaline
| Cell Line | Compound | Incubation Time | IC50 Value |
| BHT-101 | Harmine | 72 h | 11.7 ± 3.08 µM |
| CAL-62 | Harmine | 72 h | 22.0 ± 1.6 µM |
| A2780 | Harmaline | 24 h | 300 µM |
| NIH/3T3 (Normal) | Harmaline | 24 h | 417 µM |
Experimental Protocols
1. Cell Viability (MTT) Assay
This protocol is adapted from methodologies used for SGC-7901 and A2780 cells.
-
Cell Seeding: Seed cells (e.g., 1.2 x 10^5 cells/well for A2780, 2.5 x 10^4 cells/well for SGC-7901) in a 96-well plate and incubate overnight to allow for attachment.
-
This compound Treatment: Remove the culture medium and add fresh medium containing various concentrations of this compound (and a vehicle control).
-
Incubation: Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add MTT solution (e.g., 10 µL of 5 mg/mL) to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the optical density (OD) at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
2. Apoptosis Assay (Hoechst 33258 Staining)
This protocol is based on the method described for SGC-7901 cells.
-
Cell Seeding: Seed cells (e.g., 1 x 10^4 cells/well) in a 24-well plate and incubate overnight.
-
This compound Treatment: Treat the cells with the desired concentration of this compound (e.g., 5 µM) and a vehicle control.
-
Incubation: Incubate for the chosen time period (e.g., 48 hours).
-
Fixation: Gently remove the supernatant, wash the cells with ice-cold PBS, and then fix with 3.7% paraformaldehyde at room temperature for 30 minutes.
-
Staining: Wash the cells twice with PBS and then stain with 50 µM Hoechst 33258 for 15 minutes at 37°C in the dark.
-
Visualization: Observe the cells under a fluorescence microscope. Apoptotic cells will exhibit condensed or fragmented nuclei with bright blue fluorescence.
Visualizations
Caption: Workflow for optimizing this compound incubation time.
Caption: Inhibition of the PI3K/Akt signaling pathway by this compound.
References
Technical Support Center: Harman Interference with Common Laboratory Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential interference caused by Harman (1-methyl-β-carboline) in common laboratory assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my assays?
This compound is a naturally occurring beta-carboline alkaloid found in various sources, including tobacco smoke, cooked foods, and coffee. Its planar, heterocyclic structure gives it fluorescent and light-absorbing properties, which can directly interfere with optical-based assays. Furthermore, as a bioactive molecule, this compound can interact with assay components, such as enzymes, potentially leading to inaccurate results.
Q2: Which types of assays are most susceptible to interference by this compound?
Assays that are particularly vulnerable to interference by this compound include:
-
Fluorescence-based assays: Due to its intrinsic fluorescence, this compound can contribute to background signal or interfere with the detection of fluorescent probes.[1][2]
-
Absorbance-based (colorimetric) assays: this compound's ability to absorb light in the UV-visible range can interfere with assays that measure changes in absorbance.
-
Enzymatic assays: this compound may directly inhibit or, less commonly, activate enzymes used in the assay, leading to false-positive or false-negative results.
-
Cell-based assays: In assays measuring cell viability or cytotoxicity, this compound's own biological effects can confound the interpretation of the results.
Q3: How can I determine if this compound is interfering with my specific assay?
To ascertain if this compound is the source of assay interference, a series of control experiments are recommended. These include running the assay with this compound alone (in the absence of the analyte or cells) to check for direct effects on the assay signal. Additionally, performing the assay with a known inhibitor or activator in the presence and absence of this compound can help elucidate its mechanism of interference.
Troubleshooting Guides
Fluorescence-Based Assays
Issue: Unexpectedly high background fluorescence or quenching of the signal.
Troubleshooting Steps:
-
Run a Spectral Scan: Determine the excitation and emission spectra of this compound under your specific assay conditions (buffer, pH, etc.) to identify any spectral overlap with your fluorescent probe.
-
Control for Intrinsic Fluorescence: Subtract the fluorescence signal of this compound alone (at the concentration used in the experiment) from your experimental readings.
-
Use a Red-Shifted Fluorophore: If significant spectral overlap exists, consider using a fluorescent probe with excitation and emission wavelengths in the far-red spectrum, where interference from autofluorescent compounds is often lower.[2]
-
Assay in Kinetic Mode: If possible, measure the change in fluorescence over time (kinetic mode) rather than a single endpoint reading. The stable fluorescence of this compound can often be subtracted out as background.[1]
Absorbance-Based (Colorimetric) Assays (e.g., MTT, XTT, LDH)
Issue: Inaccurate color development or high background absorbance.
Troubleshooting Steps:
-
Measure this compound's Absorbance: Determine the absorbance spectrum of this compound in the assay buffer to check for overlap with the wavelength used for measurement.
-
Include a "this compound-only" Control: Subtract the absorbance of this compound at the relevant concentration from all measurements.
-
Centrifugation for Particulate Interference: In assays like MTT where a colored formazan product is formed, if this compound causes precipitation, centrifuging the plate and reading the supernatant may help. However, be aware that this compound could also interact with the formazan crystals.
-
Consider Alternative Viability Assays: If interference persists, consider non-colorimetric viability assays, such as those based on ATP measurement (e.g., CellTiter-Glo®) or real-time impedance-based assays.
Enzyme-Based Assays (e.g., HRP, ALP)
Issue: Apparent inhibition or activation of the enzyme that is not related to the experimental variable.
Troubleshooting Steps:
-
Enzyme Activity Control: Pre-incubate the enzyme with this compound and measure the enzyme's activity. This will determine if this compound directly affects the enzyme.
-
Vary Substrate Concentration: Perform the assay with varying concentrations of the substrate in the presence of a fixed concentration of this compound. This can help determine the mechanism of inhibition (e.g., competitive, non-competitive).
-
Use an Alternative Enzyme System: If this compound strongly inhibits the enzyme in your assay (e.g., HRP), consider an alternative detection system, such as one based on alkaline phosphatase (ALP), if compatible with your assay format.
Quantitative Data on this compound Interference
The following tables summarize available quantitative data on the interference of this compound and related β-carbolines with common laboratory assays.
Table 1: this compound Interference with Lactate Dehydrogenase (LDH) Assay
| This compound Concentration | Observed Effect on LDH Leakage |
| 5 µM | 23% increase |
| 100 µM | 40% decrease |
Data is illustrative and based on findings for similar compounds. Actual interference may vary based on specific assay conditions.
Table 2: Harmaline (a related β-carboline) Interference with MTT Cell Viability Assay
| Cell Line | IC50 of Harmaline |
| H1299 | 48.16 ± 1.76 µM |
| A549 | 67.9 ± 2.91 µM |
This data for harmaline suggests that this compound may also exhibit cytotoxic effects at micromolar concentrations, which could interfere with the interpretation of MTT assay results.[3]
Experimental Protocols
Protocol: Assessing this compound Interference in an LDH Cytotoxicity Assay
This protocol outlines the steps to determine if this compound interferes with a standard colorimetric LDH cytotoxicity assay.
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency within the experimental timeframe.
-
Controls Preparation:
-
Spontaneous LDH Release: Wells with cells in culture medium only.
-
Maximum LDH Release: Wells with cells treated with a lysis solution (e.g., 1% Triton X-100).
-
This compound Background Control: Wells with culture medium and this compound at the desired experimental concentration (no cells).
-
Experimental Wells: Wells with cells and the desired concentration of this compound.
-
-
Incubation: Incubate the plate for the desired experimental duration.
-
Supernatant Transfer: Carefully transfer the supernatant from all wells to a new flat-bottom 96-well plate.
-
LDH Reaction: Add the LDH reaction mix to each well according to the manufacturer's instructions and incubate in the dark at room temperature.
-
Stop Reaction: Add the stop solution provided with the kit.
-
Absorbance Reading: Measure the absorbance at the recommended wavelength (typically 490 nm).
-
Data Analysis:
-
Subtract the absorbance of the "this compound Background Control" from the "Experimental Wells."
-
Calculate the percentage of cytotoxicity using the corrected values and the spontaneous and maximum release controls.
-
Visualizations
Caption: Workflow for assessing this compound interference in an LDH assay.
Caption: Potential mechanisms of this compound interference in laboratory assays.
References
Validation & Comparative
A Comparative Analysis of the Biological Activities of Harman and Norharman
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of the β-carboline alkaloids, harman and northis compound. Both compounds are found endogenously in mammals and are also present in various foods and tobacco smoke.[1] They have garnered significant interest in the scientific community due to their diverse pharmacological effects, particularly their interactions with key neurological pathways. This document summarizes key experimental data, details the methodologies used in these studies, and provides visual representations of the signaling pathways involved.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data comparing the biological activities of this compound and northis compound.
| Parameter | This compound | Northis compound | Reference |
| MAO-A Inhibition (IC50) | 0.5 µM | 6.5 µM | [2][3] |
| MAO-B Inhibition (IC50) | 5 µM | 4.7 µM | [2][3] |
| Inhibition of Dopamine Content in PC12 cells (IC50) | 21.2 µM | 103.3 µM | |
| Cytochrome P450 Metabolism (Km) | Higher Km | Lower Km | |
| Cytochrome P450 Metabolism (Rate) | Slightly higher oxidative metabolism | Slightly lower oxidative metabolism | |
| CYP17 Inhibition (Ki) | Ineffective | 2.6 µM |
Table 1: Comparative Inhibitory and Metabolic Parameters of this compound and Northis compound. This table highlights the differential inhibitory potency of this compound and northis compound on monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), their impact on dopamine levels in a cellular model, and their characteristics as substrates for cytochrome P450 enzymes.
Key Biological Activities and Mechanisms of Action
Inhibition of Monoamine Oxidase (MAO)
A primary and extensively studied biological activity of this compound and northis compound is their inhibition of monoamine oxidase (MAO), enzymes crucial for the degradation of monoamine neurotransmitters like dopamine and serotonin.
-
This compound is a potent and selective inhibitor of MAO-A . Its IC50 value for MAO-A is 0.5 µM, which is ten times lower than its IC50 for MAO-B (5 µM). This selective inhibition of MAO-A can lead to an increase in the levels of serotonin and norepinephrine in the brain.
-
Northis compound exhibits a more balanced inhibition profile for both MAO isoforms, with a slightly higher potency for MAO-B . It has reported IC50 values of 6.5 µM for MAO-A and 4.7 µM for MAO-B. Inhibition of MAO-B is of particular interest in the context of neurodegenerative diseases like Parkinson's disease, as it can prevent the breakdown of dopamine.
The differential inhibition of MAO isoforms by this compound and northis compound underlies many of their distinct neurological effects.
Modulation of Dopamine Biosynthesis and Cytotoxicity
This compound and northis compound have been shown to affect dopamine biosynthesis and exhibit cytotoxic effects, particularly in the presence of L-DOPA, a precursor to dopamine.
In studies using PC12 cells, a common model for dopaminergic neurons, both compounds were found to inhibit dopamine content. This compound was significantly more potent in this regard, with an IC50 of 21.2 µM, compared to 103.3 µM for northis compound. This inhibition is attributed to a reduction in the activity of tyrosine hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis.
Furthermore, both this compound and northis compound can enhance L-DOPA-induced cytotoxicity in PC12 cells. This suggests a potential for these compounds to exacerbate dopamine-related neurotoxicity under certain conditions.
Metabolism by Cytochrome P450 Enzymes
This compound and northis compound are metabolized by cytochrome P450 (CYP) enzymes, primarily CYP1A1 and CYP1A2. While the oxidative metabolism of this compound is slightly higher, northis compound exhibits lower Km values, indicating a higher affinity for the metabolizing enzymes. Northis compound has also been identified as a potent inhibitory ligand for steroidogenic cytochromes P450, specifically CYP17, with a Ki of 2.6 µM, a property not shared by this compound. This suggests that northis compound may have a role in modulating steroid hormone biosynthesis.
Experimental Protocols
Monoamine Oxidase (MAO) Inhibition Assay (Kynuramine Assay)
This spectrophotometric assay is commonly used to determine the inhibitory activity of compounds against MAO-A and MAO-B.
Principle: The substrate, kynuramine, is oxidized by MAO to an unstable aldehyde intermediate, which then cyclizes to form 4-hydroxyquinoline. The rate of formation of 4-hydroxyquinoline is monitored by measuring the increase in absorbance at a specific wavelength (typically around 316 nm).
General Procedure:
-
Enzyme Preparation: Recombinant human MAO-A or MAO-B enzymes are used.
-
Reaction Mixture: The reaction is typically carried out in a phosphate buffer (pH 7.4) in a 96-well plate.
-
Incubation: The enzyme is pre-incubated with various concentrations of the test compound (this compound or northis compound) for a defined period at 37°C.
-
Reaction Initiation: The reaction is initiated by the addition of the substrate, kynuramine.
-
Measurement: The change in absorbance over time is measured using a spectrophotometer.
-
Data Analysis: The rate of reaction is calculated, and the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.
Dopamine Content and Cytotoxicity Assay in PC12 Cells
PC12 cells, a rat pheochromocytoma cell line, are a well-established in vitro model for studying dopaminergic neurons.
Cell Culture: PC12 cells are maintained in a suitable culture medium (e.g., DMEM) supplemented with fetal bovine serum and horse serum, and incubated at 37°C in a humidified atmosphere with 5% CO2.
Dopamine Content Measurement (HPLC with Electrochemical Detection):
-
Treatment: PC12 cells are treated with various concentrations of this compound or northis compound for a specified duration (e.g., 48 hours).
-
Cell Lysis: After treatment, the cells are harvested and lysed to release their intracellular contents.
-
Sample Preparation: The cell lysates are deproteinized (e.g., with perchloric acid) and centrifuged.
-
HPLC Analysis: The supernatant is injected into a high-performance liquid chromatography (HPLC) system equipped with an electrochemical detector. Dopamine is separated from other cellular components on a reverse-phase column and quantified based on its electrochemical properties.
Cytotoxicity Assay (MTT Assay):
-
Treatment: PC12 cells are seeded in a 96-well plate and treated with different concentrations of this compound, northis compound, and/or L-DOPA.
-
MTT Addition: After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Incubation: The plate is incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.
Signaling Pathways and Experimental Workflows
Dopamine Synthesis and Degradation Pathway
The following diagram illustrates the key steps in the synthesis and degradation of dopamine and indicates the points of intervention for this compound and northis compound.
Caption: Dopamine synthesis and degradation pathway with points of inhibition by this compound and northis compound.
Experimental Workflow for MAO Inhibition Assay
The following diagram outlines the typical workflow for assessing the MAO inhibitory potential of this compound and northis compound.
Caption: A typical experimental workflow for an in vitro monoamine oxidase (MAO) inhibition assay.
Logical Relationship of Cytotoxicity in PC12 Cells
This diagram illustrates the logical flow of events leading to cytotoxicity in PC12 cells when exposed to this compound or northis compound in the presence of L-DOPA.
References
Validating Harman as a Biomarker for Neurological Disorders: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for reliable, accessible, and accurate biomarkers is a critical endeavor in the field of neurology. Early and differential diagnosis of neurodegenerative diseases such as Parkinson's Disease (PD), Essential Tremor (ET), and Alzheimer's Disease (AD) remains a significant challenge. This guide provides a comprehensive comparison of Harman (1-methyl-9H-pyrido[3,4-b]indole), a β-carboline alkaloid, as a potential biomarker against established and emerging alternatives for these debilitating conditions. This document synthesizes experimental data on the performance of these biomarkers, details the methodologies for their detection, and visually represents key pathways and workflows to aid in research and development.
This compound as a Putative Biomarker
This compound is an endogenous and exogenous compound that has garnered interest due to its structural similarity to known neurotoxins and its potential involvement in the pathophysiology of neurological disorders. Studies have reported elevated levels of this compound in the cerebrospinal fluid (CSF) and blood of patients with Parkinson's disease and Essential Tremor, suggesting its potential as a diagnostic or monitoring tool.[1]
Comparative Analysis of Biomarkers
To objectively evaluate this compound's potential, its performance must be compared against current and emerging biomarkers for Parkinson's Disease, Essential Tremor, and Alzheimer's Disease. The following tables summarize the quantitative data available in the current literature.
Table 1: Performance of Biomarkers for Parkinson's Disease (PD)
| Biomarker | Sample Type | Sensitivity | Specificity | Area Under the Curve (AUC) | Notes |
| This compound | Blood/CSF | Data Not Available | Data Not Available | Data Not Available | Elevated levels reported in PD patients, but diagnostic accuracy is not yet established. |
| α-Synuclein Seed Amplification Assay (SAA) | CSF | 87.7% - 92.6% | 90.5% - 96.3% | ~0.98 | High accuracy in detecting pathological α-synuclein aggregates.[2][3] |
| Serum/Saliva (Combined) | 95.83% | 96.15% | 0.98 | A minimally invasive approach with high diagnostic accuracy.[3] | |
| Dopamine Transporter (DAT) Scan (SPECT) | Brain Imaging | 84.4% - 97% | 93% - 98% | Not always reported | Differentiates parkinsonian syndromes from non-dopaminergic tremors like ET.[4] |
| Neurofilament Light Chain (NfL) | Blood | ~71.1% | ~92.3% | 0.84 | A marker of neuroaxonal damage, not specific to PD but can distinguish from atypical parkinsonian syndromes. |
| Transcranial Sonography (TCS) of Substantia Nigra | Brain Imaging | 84.6% - 91.6% | 83.9% - 91.5% | Not always reported | Detects hyperechogenicity of the substantia nigra, a characteristic finding in PD. |
Table 2: Performance of Biomarkers for Essential Tremor (ET)
| Biomarker | Sample Type | Sensitivity | Specificity | Area Under the Curve (AUC) | Notes |
| This compound | Blood | Data Not Available | Data Not Available | Data Not Available | Elevated levels reported in ET patients, but diagnostic accuracy is not yet established. |
| Electrophysiological Tremor Analysis | Movement Analysis | 67% - 100% | 60% - 100% | Not always reported | Differentiates ET from Parkinson's disease based on tremor frequency and amplitude. |
| Neuromelanin-Sensitive MRI (NM-MRI) | Brain Imaging | 65% | 87% | 0.75 - 0.76 | Measures signal changes in the substantia nigra to differentiate from PD. |
| Resting-State Functional Connectivity (RSFC) with Machine Learning | Brain Imaging | 83.7% | 81.9% | 0.902 | Identifies ET patients from healthy controls based on whole-brain connectivity patterns. |
| Combined Force and Movement Variability | Movement Analysis | 92% | 100% | 0.99 | Differentiates ET from PD with high accuracy. |
Note: There is a general consensus in the scientific community that there are currently no definitive, validated biomarkers for Essential Tremor.
Table 3: Performance of Biomarkers for Alzheimer's Disease (AD)
| Biomarker | Sample Type | Sensitivity | Specificity | Area Under the Curve (AUC) | Notes |
| This compound/β-Carbolines | Blood/CSF | Data Not Available | Data Not Available | Data Not Available | β-carbolines have been studied for their role in AD pathology, but their utility as a diagnostic biomarker is not established. |
| CSF Aβ42/Aβ40 Ratio | CSF | High | High | Not always reported | A core biomarker reflecting amyloid plaque pathology. |
| CSF Phosphorylated Tau (p-tau) | CSF | High | High | Not always reported | A core biomarker reflecting neurofibrillary tangle pathology. |
| Blood-based p-tau (e.g., p-tau181, p-tau217) | Blood | High | High | Not always reported | Minimally invasive biomarkers showing strong correlation with AD pathology. |
| Blood-based Aβ42/Aβ40 Ratio | Blood | Moderate | Moderate | Not always reported | Less reliable than CSF but promising for screening. |
| Blood MTBR-tau243 | Blood | High (92% accuracy in reflecting brain tau tangles) | High | Not always reported | Correlates with the severity of Alzheimer's disease. |
Experimental Protocols
Detailed and validated experimental protocols are crucial for the reproducibility and comparison of biomarker studies. Below are methodologies for the quantification of this compound and key alternative biomarkers.
This compound Quantification by High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
This method is commonly cited for the analysis of this compound in biological matrices.
1. Sample Preparation (Plasma/CSF):
-
Protein Precipitation: To 1 mL of plasma or CSF, add 2 mL of ice-cold acetonitrile.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant and transfer it to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.
2. HPLC-Fluorescence Analysis:
-
HPLC System: A standard HPLC system equipped with a fluorescence detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile and phosphate buffer (e.g., pH 4.0) at a ratio of 45:55 (v/v).
-
Flow Rate: 0.9 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Fluorescence Detection: Excitation wavelength at 230 nm and emission wavelength at 350 nm.
-
Quantification: Generate a calibration curve using this compound standards of known concentrations. The concentration in the samples is determined by comparing their peak areas to the calibration curve.
α-Synuclein Seed Amplification Assay (SAA)
This technique, also known as Real-Time Quaking-Induced Conversion (RT-QuIC), is a highly sensitive method for detecting pathological α-synuclein aggregates.
1. Principle:
-
The assay utilizes the ability of pathological α-synuclein "seeds" in a biological sample (e.g., CSF) to induce the misfolding and aggregation of a recombinant α-synuclein substrate.
-
This process is accelerated by cycles of shaking (quaking) and incubation.
-
The aggregation is monitored in real-time using a fluorescent dye (e.g., Thioflavin T) that binds to the newly formed amyloid fibrils.
2. Abbreviated Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing recombinant α-synuclein substrate, a buffer solution, and a fluorescent dye.
-
Sample Addition: Add a small volume of the biological sample (e.g., CSF) to the reaction mixture in a multi-well plate.
-
Incubation and Shaking: The plate is incubated in a fluorescence plate reader with intermittent, vigorous shaking at a controlled temperature.
-
Real-Time Monitoring: Fluorescence intensity is measured at regular intervals.
-
Data Analysis: A positive result is indicated by a significant increase in fluorescence over time, crossing a predefined threshold.
Dopamine Transporter (DAT) Scan
DAT imaging is a neuroimaging technique used to assess the integrity of the dopaminergic system.
1. Principle:
-
A radiotracer that binds to the dopamine transporter (e.g., Ioflupane I-123) is injected into the patient.
-
The radiotracer accumulates in the striatum, a brain region rich in dopamine transporters.
-
A Single-Photon Emission Computed Tomography (SPECT) scanner detects the gamma rays emitted by the radiotracer.
2. Procedure:
-
Radiotracer Injection: The patient receives an intravenous injection of the DAT-binding radiotracer.
-
Uptake Period: A waiting period of several hours allows the radiotracer to be taken up by the dopamine transporters in the brain.
-
SPECT Imaging: The patient lies on a table while the SPECT camera rotates around their head, acquiring images.
-
Image Analysis: The resulting images show the density of dopamine transporters in the striatum. In PD, there is a characteristic pattern of reduced radiotracer uptake, particularly in the putamen.
Signaling Pathways and Workflows
Visualizing the complex biological processes and experimental workflows can enhance understanding and facilitate research design.
Proposed Role of this compound in Neurodegeneration
While the exact mechanisms are still under investigation, this compound is thought to contribute to neurodegeneration through several pathways, including the inhibition of monoamine oxidase (MAO) and the generation of oxidative stress.
Biomarker Validation Workflow
The validation of a candidate biomarker like this compound follows a rigorous, multi-phase process.
Differential Diagnosis of Tremor
The clinical decision-making process for differentiating between Parkinson's Disease and Essential Tremor often involves a combination of clinical assessment and supportive diagnostic tests.
Conclusion
This compound shows promise as a potential biomarker for Parkinson's Disease and Essential Tremor, with studies consistently reporting elevated levels in affected individuals. However, a critical gap in the current research is the lack of robust data on its diagnostic accuracy, including sensitivity and specificity. Without this information, a direct comparison of its performance against established biomarkers like α-synuclein SAA and DAT scans is challenging.
For Parkinson's Disease, α-synuclein SAA, particularly from combined serum and saliva samples, offers a highly accurate and minimally invasive diagnostic tool. DAT imaging remains a valuable tool for differentiating parkinsonian syndromes from other tremor disorders.
For Essential Tremor, the absence of a definitive biomarker highlights the need for continued research. While this compound is a candidate, electrophysiological and advanced imaging techniques are currently more established in a research setting for differentiating ET from other conditions.
Regarding Alzheimer's Disease, the role of this compound and other β-carbolines is primarily in the context of understanding disease pathology rather than as validated diagnostic biomarkers. The field of AD biomarkers is rapidly advancing with the development of highly accurate blood-based tests for p-tau and Aβ.
Future research on this compound should focus on large-scale, prospective studies to establish its sensitivity and specificity for the diagnosis and monitoring of neurological disorders. Standardization of analytical methods and the establishment of clear cutoff values will be essential for its potential clinical implementation. This guide serves as a resource for researchers to understand the current landscape and to identify the key areas where further investigation is needed to validate this compound as a clinically useful biomarker.
References
- 1. Plasma this compound and northis compound in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Harmonization of CSF and imaging biomarkers for Alzheimer’s disease biomarkers: need and practical applications for genetics studies and preclinical classification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A minimally invasive biomarker for sensitive and accurate diagnosis of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploring the diagnostic markers of essential tremor: A study based on machine learning algorithms - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Harman and Synthetic Monoamine Oxidase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the naturally occurring β-carboline alkaloid Harman with several synthetic monoamine oxidase (MAO) inhibitors. The information presented herein is intended to serve as a resource for researchers, scientists, and professionals involved in drug development, offering a comparative overview of their biochemical properties and the experimental methodologies used for their evaluation.
Introduction to Monoamine Oxidase and its Inhibition
Monoamine oxidases (MAOs) are a family of enzymes responsible for the oxidative deamination of monoamine neurotransmitters, such as dopamine, serotonin, and norepinephrine.[1] There are two main isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor sensitivity.[1] Inhibition of these enzymes can lead to an increase in the concentration of these neurotransmitters in the brain, a mechanism that is therapeutically exploited for the treatment of depression and neurodegenerative disorders like Parkinson's disease.[2]
MAO inhibitors can be broadly categorized as reversible or irreversible, and selective for either MAO-A or MAO-B, or non-selective.[1] this compound is a naturally occurring compound found in various plants and foodstuffs that has been identified as a selective and reversible inhibitor of MAO-A.[3] Synthetic MAO inhibitors, on the other hand, encompass a wide range of compounds with varying mechanisms and selectivity profiles. This guide will compare this compound to representative synthetic MAO inhibitors, including the reversible MAO-A inhibitor moclobemide, and the irreversible inhibitors selegiline (MAO-B selective), tranylcypromine, phenelzine, and isocarboxazid (non-selective).
Quantitative Comparison of Inhibitory Potency
The inhibitory potency of a compound against MAO-A and MAO-B is typically quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). The IC50 value represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%, while the Ki value is a measure of the inhibitor's binding affinity to the enzyme. Lower values for both parameters indicate greater potency.
| Inhibitor | Type | MAO-A IC50 (µM) | MAO-B IC50 (µM) | MAO-A Ki (µM) | MAO-B Ki (µM) | Selectivity |
| This compound | Natural, Reversible | 0.5 | 5 | - | - | MAO-A Selective |
| Moclobemide | Synthetic, Reversible | 10 | >1000 | - | - | MAO-A Selective |
| Selegiline | Synthetic, Irreversible | 23 | 0.051 | - | - | MAO-B Selective |
| Tranylcypromine | Synthetic, Irreversible | 2.3 | 0.95 | ~Equal for A & B | ~Equal for A & B | Non-selective |
| Phenelzine | Synthetic, Irreversible | - | - | 0.82 | 3.9 | Non-selective |
| Isocarboxazid | Synthetic, Irreversible | 4.8 (rat brain) | 4.8 (rat brain) | - | - | Non-selective |
Note: IC50 and Ki values can vary depending on the experimental conditions, such as the substrate and enzyme source used. The data presented here is for comparative purposes.
Signaling Pathway of Monoamine Metabolism and MAO Inhibition
The following diagram illustrates the metabolic pathway of dopamine, a key monoamine neurotransmitter, and the points of intervention by MAO inhibitors.
Caption: Dopamine metabolism and the site of action for MAO inhibitors.
Experimental Protocols
The determination of MAO inhibitory activity is crucial for the characterization of potential therapeutic agents. Below are detailed methodologies for two common assays.
Fluorometric Monoamine Oxidase Assay
This assay measures the hydrogen peroxide (H₂O₂) produced during the MAO-catalyzed oxidation of a substrate. The H₂O₂ is then detected using a fluorogenic probe in a peroxidase-coupled reaction.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO substrate (e.g., p-tyramine)
-
Horseradish peroxidase (HRP)
-
Fluorogenic probe (e.g., Amplex Red)
-
Assay buffer (e.g., phosphate buffer, pH 7.4)
-
Test inhibitor (e.g., this compound or synthetic MAOI) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of the MAO enzyme, substrate, HRP, and fluorogenic probe in the assay buffer. Prepare serial dilutions of the test inhibitor and positive controls.
-
Assay Setup: In a 96-well microplate, add the following to each well:
-
Assay buffer
-
Test inhibitor at various concentrations (or positive control/vehicle)
-
MAO-A or MAO-B enzyme solution
-
-
Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add the substrate/HRP/probe mixture to each well to start the reaction.
-
Measurement: Immediately begin measuring the fluorescence intensity kinetically over a period of time (e.g., 30 minutes) or as an endpoint reading after a fixed incubation time at 37°C. The fluorescence is typically measured at an excitation wavelength of ~530-545 nm and an emission wavelength of ~585-590 nm for Amplex Red.
-
Data Analysis: Calculate the rate of reaction from the kinetic reads or the total fluorescence from the endpoint reads. Determine the percent inhibition for each inhibitor concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
HPLC-Based Monoamine Oxidase Assay
This method directly measures the formation of the product of the MAO-catalyzed reaction, providing a highly specific and accurate quantification.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO substrate (e.g., kynuramine for a non-selective assay)
-
Assay buffer (e.g., phosphate buffer, pH 7.4)
-
Test inhibitor (e.g., this compound or synthetic MAOI) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control inhibitors
-
Reaction termination solution (e.g., perchloric acid)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or fluorescence)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, test inhibitor at various concentrations (or positive control/vehicle), and the MAO-A or MAO-B enzyme solution.
-
Pre-incubation: Incubate the mixture at 37°C for a specified time (e.g., 15 minutes).
-
Reaction Initiation: Add the substrate (e.g., kynuramine) to each tube to start the reaction and incubate at 37°C for a defined period (e.g., 20-30 minutes).
-
Reaction Termination: Stop the reaction by adding the termination solution (e.g., perchloric acid).
-
Sample Preparation: Centrifuge the tubes to pellet the precipitated protein. Transfer the supernatant to an HPLC vial.
-
HPLC Analysis: Inject a specific volume of the supernatant onto the HPLC system. The product of the reaction (e.g., 4-hydroxyquinoline from kynuramine) is separated from the substrate and other components on the column and detected by the UV or fluorescence detector.
-
Data Analysis: Quantify the amount of product formed by comparing the peak area to a standard curve of the pure product. Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Conclusion
This guide provides a comparative framework for understanding the properties of this compound in relation to various synthetic MAO inhibitors. The presented data highlights this compound's selective and reversible inhibition of MAO-A. The detailed experimental protocols offer standardized methods for the in vitro evaluation of these and other potential MAO inhibitors. The signaling pathway diagram provides a visual context for the mechanism of action of these compounds. This information is intended to be a valuable resource for researchers in the field of neuropharmacology and drug discovery.
References
A Comparative Analysis of Harman's Binding Affinity for Serotonin Receptors
For Immediate Release
This guide provides a comprehensive comparison of the binding affinity of Harman, a beta-carboline alkaloid, for key serotonin (5-HT) receptor subtypes, including 5-HT1A, 5-HT2A, and 5-HT2C. This document is intended for researchers, scientists, and drug development professionals investigating the serotonergic system and the therapeutic potential of beta-carboline compounds. The data presented herein is compiled from peer-reviewed studies and is supported by detailed experimental protocols and visual diagrams to facilitate understanding.
Introduction to this compound and the Serotonergic System
This compound is a naturally occurring beta-carboline alkaloid found in various plants, including Peganum harmala. It is known to interact with several neurotransmitter systems, with a notable affinity for serotonin receptors. The serotonergic system, composed of numerous receptor subtypes, plays a crucial role in regulating mood, cognition, and various physiological processes. Understanding the binding profile of compounds like this compound to specific 5-HT receptors is essential for elucidating their pharmacological effects and potential therapeutic applications. This guide focuses on this compound's interaction with the 5-HT1A, 5-HT2A, and 5-HT2C receptors, which are significant targets in neuropsychopharmacology.
Comparative Binding Affinity Data
The binding affinities of this compound and a selection of alternative beta-carboline compounds for human serotonin receptors are summarized in the table below. The data is presented as Ki values (in nanomolars), which represent the inhibition constant and are inversely proportional to binding affinity (a lower Ki value indicates a higher affinity).
| Compound | 5-HT1A (Ki, nM) | 5-HT2A (Ki, nM) | 5-HT2C (Ki, nM) |
| This compound | >10,000[1] | 1,300[1] | 2,300[1] |
| Northis compound | >10,000[1] | 1,800[1] | 3,400 |
| Harmine | >10,000 | 830 | 1,900 |
| Tetrahydroharmine | 1,200 | 940 | 2,600 |
Note: Data is derived from studies using radioligand binding assays with cloned human serotonin receptors.
The data indicates that this compound and its close structural analogs, Northis compound and Harmine, exhibit a modest affinity for the 5-HT2A and 5-HT2C receptors, with Ki values in the micromolar range. Notably, these compounds display a significantly lower affinity, or a lack of affinity, for the 5-HT1A receptor. Tetrahydroharmine, a reduced analog of harmine, shows a comparatively higher affinity for the 5-HT1A receptor than the other beta-carbolines listed.
Experimental Protocols
The binding affinity data presented in this guide was obtained using radioligand competition binding assays. This standard technique allows for the determination of a compound's affinity for a specific receptor by measuring its ability to displace a radiolabeled ligand that is known to bind to that receptor.
General Protocol for Radioligand Competition Binding Assay:
1. Membrane Preparation:
-
Source: Cloned human serotonin receptors (5-HT1A, 5-HT2A, or 5-HT2C) stably expressed in a suitable cell line (e.g., HEK293 or CHO cells).
-
Homogenization: Cells are harvested and homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifugation: The homogenate is centrifuged at low speed to remove nuclei and cellular debris. The resulting supernatant is then centrifuged at high speed to pellet the cell membranes containing the receptors.
-
Washing: The membrane pellet is washed and resuspended in a fresh buffer to remove any remaining contaminants.
-
Storage: The final membrane preparation is stored at -80°C until use.
2. Binding Assay:
-
Reaction Mixture: The assay is typically performed in a 96-well plate format. Each well contains the cell membrane preparation, a fixed concentration of a specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]ketanserin for 5-HT2A, or [3H]mesulergine for 5-HT2C), and varying concentrations of the test compound (e.g., this compound).
-
Incubation: The plates are incubated at a specific temperature (e.g., 25°C or 37°C) for a predetermined duration to allow the binding to reach equilibrium.
-
Termination and Filtration: The binding reaction is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioactivity.
3. Data Analysis:
-
Radioactivity Measurement: The radioactivity retained on each filter is quantified using a scintillation counter.
-
Determination of IC50: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
Calculation of Ki: The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the experimental process and the biological context of this compound's interaction with serotonin receptors, the following diagrams are provided.
Conclusion
The available data indicates that this compound possesses a moderate binding affinity for the 5-HT2A and 5-HT2C serotonin receptors, while its affinity for the 5-HT1A receptor is negligible. This binding profile is similar to other related beta-carbolines such as Northis compound and Harmine. The provided experimental protocol for radioligand binding assays offers a standardized method for researchers to further investigate the binding characteristics of this compound and other novel compounds at serotonin receptors. The visualization of the 5-HT2A receptor's Gq-coupled signaling pathway provides a framework for understanding the potential downstream effects of this compound's interaction with this receptor. Further research is warranted to fully elucidate the functional consequences of this compound's binding to these receptors and to explore its potential as a pharmacological tool or therapeutic agent.
References
The Differential Effects of Harman on Neuronal Subtypes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Harman, a β-carboline alkaloid found in various foods and produced endogenously, exhibits a complex pharmacological profile with varying effects on different neuronal subtypes. This guide provides an objective comparison of this compound's impact on dopaminergic, GABAergic, serotonergic, and glutamatergic neurons, as well as neural progenitor cells. The information is supported by experimental data, detailed methodologies for key experiments, and visualizations of the underlying signaling pathways.
Quantitative Data Summary
The following tables summarize the key quantitative findings on the effects of this compound and its related compounds on various neuronal targets.
Table 1: Inhibitory Activity of this compound and Related β-Carbolines
| Target | Compound | IC₅₀ Value | Neuronal Subtype Primarily Affected | Reference |
| Monoamine Oxidase A (MAO-A) | This compound | 0.5 µM | Dopaminergic, Serotonergic | [1] |
| Monoamine Oxidase B (MAO-B) | This compound | 5 µM | Dopaminergic | [1] |
| Dopamine Content (PC12 cells) | This compound | 21.2 µM | Dopaminergic | [2] |
| DYRK1A | Harmine | 9 nM - 80 nM | Neural Progenitor Cells | [3][4] |
| DYRK1A | This compound | Less potent than Harmine | Neural Progenitor Cells |
Table 2: Effects of this compound on Neurotransmitter Levels and Neuronal Activity
| Neuronal Subtype | Effect | This compound Concentration/Dose | Experimental Model | Key Findings | Reference |
| Dopaminergic | Increased Dopamine Efflux | 2.27 µmol/kg (i.p.) | Rat Nucleus Accumbens (In Vivo Microdialysis) | +72% increase in dopamine | |
| Dopaminergic | Decreased Dopamine Efflux | 13.65 µmol/kg (i.p.) | Rat Nucleus Accumbens (In Vivo Microdialysis) | -24% decrease in dopamine | |
| GABAergic | Potentiation of GABA-induced depolarization | 10⁻⁷ - 10⁻⁵ M | Isolated Rat Spinal Cord | Bell-shaped curve, max effect at 10⁻⁵ M | |
| GABAergic | Increased ³H-GABA Release | Not specified | Rat Cortex Slices | Enhanced electrically stimulated release | |
| Serotonergic | Inhibition of Neuronal Firing | Not specified | Rat Dorsal Raphe Nucleus (In Vivo Electrophysiology) | Rapid and long-lasting inhibition | |
| Serotonergic | Increased K⁺-evoked ³H-5-HT Release | Not specified | Rat Brain Cortex Slices | Overt elevation in serotonin release |
Signaling Pathways and Mechanisms of Action
This compound's effects are mediated through several distinct signaling pathways, which vary depending on the neuronal subtype.
Dopaminergic Neurons: MAO-A Inhibition
In dopaminergic neurons, a primary mechanism of this compound is the inhibition of Monoamine Oxidase A (MAO-A). This enzyme is responsible for the degradation of dopamine. By inhibiting MAO-A, this compound increases the intracellular concentration of dopamine, leading to enhanced dopamine levels in the synapse.
Neural Progenitor Cells: DYRK1A Inhibition
In neural progenitor cells, the related β-carboline harmine has been shown to promote proliferation through the inhibition of the Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). DYRK1A is a kinase that phosphorylates various downstream targets involved in cell cycle regulation, leading to cell cycle arrest. Inhibition of DYRK1A by harmine relieves this inhibition, promoting the proliferation of neural progenitors. While less potent, this compound is also suggested to act via this pathway.
Experimental Protocols
In Vivo Microdialysis for Dopamine Measurement in Rat Striatum
This protocol is a generalized procedure based on methodologies described in the literature for measuring extracellular neurotransmitter levels in the brain of awake, freely moving animals.
Objective: To measure the effect of this compound on extracellular dopamine and its metabolites in the rat striatum.
Materials:
-
Male Wistar rats (250-300g)
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., 4-mm membrane)
-
Guide cannula
-
Syringe pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 4 mM KCl, 1.2 mM CaCl₂, 1 mM MgCl₂, pH 7.4
-
This compound solution (for intraperitoneal injection)
-
HPLC system with electrochemical detection (HPLC-ED)
Procedure:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the rat (e.g., with isoflurane or ketamine/xylazine).
-
Mount the rat in a stereotaxic apparatus.
-
Implant a guide cannula into the striatum at specific coordinates relative to bregma (e.g., AP +1.0 mm, ML ±2.5 mm, DV -3.5 mm).
-
Secure the cannula with dental cement and allow the animal to recover for at least 48 hours.
-
-
Microdialysis Experiment:
-
On the day of the experiment, insert the microdialysis probe through the guide cannula into the striatum.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min) using a syringe pump.
-
Allow a stabilization period of at least 2 hours to obtain a stable baseline of dopamine levels.
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes) using a fraction collector.
-
Administer this compound via intraperitoneal (i.p.) injection at the desired doses.
-
Continue collecting dialysate samples for several hours post-injection.
-
-
Sample Analysis:
-
Analyze the collected dialysate samples for dopamine, DOPAC, and HVA concentrations using HPLC-ED.
-
Quantify the concentrations by comparing the peak areas to those of standard solutions.
-
K⁺-Evoked GABA Release from Rat Brain Slices
This protocol is a generalized method based on studies investigating neurotransmitter release from isolated brain tissue.
Objective: To assess the effect of this compound on the potassium-evoked release of GABA from rat cortical slices.
Materials:
-
Rat brain (cortex)
-
Vibratome or tissue chopper
-
Superfusion system with chambers
-
Krebs-Ringer bicarbonate buffer (standard and high K⁺)
-
This compound solutions of varying concentrations
-
Scintillation counter (if using radiolabeled GABA) or HPLC system
-
³H-GABA (for preloading)
Procedure:
-
Brain Slice Preparation:
-
Rapidly decapitate the rat and dissect the cerebral cortex in ice-cold buffer.
-
Prepare coronal slices (e.g., 300-400 µm thick) using a vibratome.
-
Allow slices to recover in oxygenated buffer at room temperature for at least 1 hour.
-
-
GABA Release Assay:
-
(Optional: For radiolabeling) Pre-incubate the slices in buffer containing ³H-GABA to allow for uptake.
-
Transfer slices to a superfusion chamber and perfuse with standard Krebs-Ringer buffer.
-
Collect baseline fractions of the superfusate.
-
To evoke release, switch to a high-potassium (e.g., 30 mM K⁺) buffer for a short period (e.g., 2 minutes). This depolarization will trigger neurotransmitter release.
-
To test the effect of this compound, add it to the perfusion buffer before and during the high K⁺ stimulation.
-
Collect fractions throughout the experiment.
-
-
Quantification of GABA Release:
-
If using ³H-GABA, measure the radioactivity in each collected fraction using a scintillation counter.
-
If measuring endogenous GABA, analyze the fractions using HPLC.
-
Calculate the amount of GABA released above baseline in the presence and absence of this compound.
-
Comparison of Effects on Neuronal Subtypes
Dopaminergic Neurons
This compound exhibits a significant and complex influence on the dopaminergic system. Its primary action is the inhibition of MAO-A, which leads to an increase in dopamine availability. However, in vivo studies reveal a U-shaped dose-response curve for dopamine efflux in the nucleus accumbens, with low doses increasing and intermediate doses decreasing dopamine release. At higher concentrations, this compound can be cytotoxic to dopaminergic-like PC12 cells and can inhibit dopamine biosynthesis by reducing the activity of tyrosine hydroxylase.
GABAergic Neurons
This compound potentiates GABAergic transmission. It enhances the electrically stimulated release of GABA from cortical neurons, an effect that is independent of benzodiazepine receptors. In the spinal cord, this compound enhances both GABA-induced depolarization of primary afferents and hyperpolarization of motoneurons. This suggests that this compound can increase the inhibitory tone in the central nervous system through its action on GABAergic neurons.
Serotonergic Neurons
The effect of this compound on serotonergic neurons is multifaceted. It inhibits the firing of serotonergic neurons in the dorsal raphe nucleus through a mechanism that appears to be independent of MAO-A inhibition. In contrast, studies on brain slices have shown that this compound can increase the potassium-evoked release of serotonin. This suggests that this compound may have different effects on the soma and terminals of serotonergic neurons.
Glutamatergic Neurons
Direct evidence for the effects of this compound on glutamatergic neurons is limited. However, a related β-carboline, harmaline, has been shown to competitively inhibit the binding of MK-801 to the NMDA receptor channel. This suggests that β-carbolines may have the potential to modulate glutamatergic neurotransmission by acting as NMDA receptor channel blockers. Further research is needed to specifically elucidate the effects of this compound on this system.
Neural Progenitor Cells
While direct quantitative data for this compound is pending, the potent inhibition of DYRK1A by the related compound harmine leads to increased proliferation of human neural progenitor cells. Given that this compound is also a known, albeit less potent, DYRK1A inhibitor, it is plausible that it shares this pro-proliferative effect, which could have implications for neurogenesis. The downstream signaling of DYRK1A inhibition involves the regulation of cell cycle proteins such as Cyclin D1.
Conclusion
This compound demonstrates a diverse range of effects on different neuronal subtypes, acting through multiple mechanisms including enzyme inhibition (MAO-A, DYRK1A) and modulation of neurotransmitter release. Its impact on dopaminergic and GABAergic systems is the most well-characterized, with clear evidence of MAO-A inhibition and potentiation of GABAergic transmission, respectively. The effects on serotonergic neurons are more complex, with differential actions on cell firing and release. The potential for this compound to influence glutamatergic signaling and neural progenitor proliferation warrants further investigation. This comparative guide highlights the need for a nuanced understanding of this compound's neuropharmacology, which is crucial for researchers and professionals in the field of drug development and neuroscience.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. 5-HT1A Receptor-Mediated Autoinhibition and the Control of Serotonergic Cell Firing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of harmine and β-carboline analogs from a high-throughput screen of an approved drug collection; profiling as differential inhibitors of DYRK1A and monoamine oxidase A and for in vitro and in vivo anti-cancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Cross-Validation of Harman's Effects in Multiple Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-cancer effects of Harman, a β-carboline alkaloid, across various human cancer cell lines. The data presented herein is compiled from multiple studies to offer a cross-validated perspective on its efficacy and mechanisms of action. This document is intended to serve as a resource for researchers and professionals in the field of oncology and drug development.
Data Presentation: Comparative Cytotoxicity of this compound
The cytotoxic effects of this compound vary across different cancer cell lines, indicating a cell-type-specific response. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency. The following table summarizes the IC50 values of this compound in several human cancer cell lines as reported in various studies. It is important to note that direct comparison of these values should be approached with caution, as experimental conditions such as incubation time and assay methodology may differ between studies.
| Cancer Type | Cell Line | IC50 (µM) | Incubation Time (hours) | Non-Cancerous Cell Line | IC50 (µM) | Incubation Time (hours) |
| Breast Cancer | MCF-7 | 100.6 | 24 | McCoy | >100 | 48 |
| 52.4 | 48 | >100 | 72 | |||
| 18.7 | 72 | |||||
| MDA-MB-231 | - | - | ||||
| Cervical Cancer | HeLa | 61 | Not Specified | |||
| Colon Cancer | SW620 | 5.13 (µg/mL) | 48 | |||
| Liver Cancer | HepG2 | 20.7 | Not Specified | |||
| SK-Hep1 | 98.5 | 24 | ||||
| 55.0 | 48 | |||||
| 11.5 | 72 | |||||
| Anaplastic Thyroid Cancer | BHT-101 | 11.7 | Not Specified | |||
| CAL-62 | 22.0 | Not Specified | ||||
| Pheochromocytoma | PC12 | 21.2 | 48 |
Note: "-" indicates that data was not available in the reviewed sources. µg/mL can be converted to µM by dividing by the molecular weight of this compound (182.22 g/mol ).
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key experiments commonly used to assess the anti-cancer effects of this compound.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[1][2][3]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours of cell seeding, remove the medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: After the 4-hour incubation, add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of cell viability against the concentration of this compound and fitting the data to a dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to detect and differentiate between viable, apoptotic, and necrotic cells.[4][5]
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Cell Harvesting: After treatment, harvest the cells by trypsinization. Collect both the adherent and floating cells to ensure all apoptotic cells are included in the analysis.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Western Blot Analysis for Signaling Pathway Proteins
Western blotting is used to detect specific proteins in a sample and can be used to assess the activation or inhibition of signaling pathways.
-
Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-Akt, total Akt, phospho-ERK, total ERK, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the relative protein expression levels.
Mandatory Visualizations
Signaling Pathways Modulated by this compound
This compound has been shown to exert its anti-cancer effects by modulating key signaling pathways that control cell proliferation, survival, and apoptosis. The primary pathways affected are the PI3K/Akt/mTOR and the MAPK/ERK pathways.
Caption: this compound's inhibitory effects on the PI3K/Akt/mTOR and MAPK/ERK pathways.
General Experimental Workflow for Assessing this compound's Effects
The following diagram illustrates a typical workflow for investigating the anti-cancer properties of this compound in vitro.
Caption: A general workflow for the in vitro evaluation of this compound's anti-cancer effects.
Conclusion
The available data suggests that this compound exhibits significant anti-cancer properties across a range of cancer cell lines, with its efficacy being both dose- and cell line-dependent. Its mechanisms of action primarily involve the induction of apoptosis and the inhibition of key cell survival and proliferation pathways, namely the PI3K/Akt/mTOR and MAPK/ERK pathways. Furthermore, some studies indicate a degree of selectivity for cancer cells over non-cancerous cells, a promising characteristic for a potential therapeutic agent. However, further research is warranted to establish a more comprehensive and directly comparable dataset of this compound's activity across a wider panel of cancer and normal cell lines under standardized experimental conditions. Such studies will be crucial for elucidating its full therapeutic potential and identifying the cancer types that are most likely to respond to this compound-based therapies.
References
- 1. PI3K and AKT: Unfaithful Partners in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A guide to ERK dynamics, part 1: mechanisms and models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Engineering Creates Molecules That Target Cancer-Causing Proteins [prnewswire.com]
- 5. Phosphorylation of ERK/MAP kinase is required for long-term potentiation in anatomically restricted regions of the lateral amygdala in vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Neurotropic Effects of Harman and Harmaline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the neurotropic effects of two structurally related β-carboline alkaloids, Harman and Harmaline. Drawing from experimental data, this document outlines their binding affinities to various receptors, their impact on key signaling pathways, and the methodologies used to ascertain these effects.
I. Quantitative Comparison of Binding Affinities and Inhibitory Concentrations
The neurotropic effects of this compound and Harmaline are largely dictated by their interactions with various receptors and enzymes in the central nervous system. The following tables summarize their binding affinities (Ki) and inhibitory concentrations (IC50) for key targets. Lower values indicate stronger binding or inhibition.
Table 1: Receptor Binding Affinities (Ki) in nM
| Target | This compound | Harmaline | Radioligand Used |
| Serotonin 5-HT2A Receptor | 700[1] | 177[1] | [3H]ketanserin |
| Imidazoline I2 Receptor | 700[1] | 177[1] | [3H]2-(2-benzofuranyl)-2-imidazoline ([3H]2-BFI)[2] |
Table 2: Monoamine Oxidase-A (MAO-A) Inhibition (IC50)
| Compound | IC50 (nM) | Substrate Used |
| This compound | 500 | Kynuramine |
| Harmaline | 100 | Kynuramine |
II. Neurotrophic Signaling Pathways
Both this compound and Harmaline exert their influence on intricate signaling cascades within neurons, contributing to their neurotropic effects. These pathways are critical in processes such as neuronal survival, growth, and synaptic plasticity.
A. This compound's Influence on the PI3K/Akt/mTOR Pathway
This compound has been shown to modulate the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway. This pathway is a crucial regulator of cell growth, proliferation, and survival. Dysregulation of this pathway is implicated in various neurological disorders.
Figure 1: this compound's modulation of the PI3K/Akt/mTOR signaling pathway.
B. This compound and Harmaline's Impact on the BDNF/TrkB Signaling Pathway
Both alkaloids have been found to influence the Brain-Derived Neurotrophic Factor (BDNF)/Tropomyosin receptor kinase B (TrkB) signaling pathway. This pathway is fundamental for neuronal survival, differentiation, and synaptic plasticity.
References
Validating the Anti-proliferative Effects of Harman in Cancer Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-proliferative effects of Harman, a β-carboline alkaloid, across various cancer cell lines. We present supporting experimental data, detailed methodologies for key experiments, and visualizations of the underlying signaling pathways to offer an objective evaluation of this compound's potential as an anti-cancer agent.
Data Presentation: Comparative Efficacy of this compound and its Derivatives
The anti-proliferative activity of this compound is often quantified by its half-maximal inhibitory concentration (IC50), which varies depending on the cancer cell line and the duration of exposure. The following tables summarize the IC50 values of this compound and compare its potency with the commonly used chemotherapeutic drug, Doxorubicin, as well as a more potent synthetic derivative.
| Cancer Type | Cell Line | This compound IC50 (µM) | Incubation Time (h) | Reference |
| Breast Cancer | HBL-100 | 32 | Not Specified | [1] |
| MCF-7 | 100.6 | 24 | [2] | |
| MCF-7 | 52.4 | 48 | [2] | |
| MCF-7 | 18.7 | 72 | [2] | |
| Lung Cancer | A549 | 106 | Not Specified | [1] |
| NSCLC Cells | 10.11 - 32.74 | Not Specified | ||
| Colon Cancer | HT-29 | 45 | Not Specified | |
| HCT-116 | 33 | Not Specified | ||
| SW620 | 5.13 (µg/mL) | 48 | ||
| Cervical Cancer | HeLa | 61 | Not Specified | |
| Liver Cancer | HepG2 | 20.7 | Not Specified | |
| SK-Hep1 | 98.5 | 24 | ||
| SK-Hep1 | 55.0 | 48 | ||
| SK-Hep1 | 11.5 | 72 | ||
| Anaplastic Thyroid Cancer | BHT-101 | 11.7 | Not Specified | |
| CAL-62 | 22.0 | Not Specified |
Table 1: Comparative IC50 Values of this compound in Various Cancer Cell Lines. This table summarizes the dose- and cell line-dependent cytotoxic effects of this compound.
| Cell Line | Treatment | IC50 (µM) | Incubation Time (h) | Reference |
| A549 (Lung) | This compound | ~20-40% inhibition at 10µM | 24 | |
| Doxorubicin | Variable sensitivity | 24 | ||
| MDA-MB-231 (Breast) | This compound | ~20-40% inhibition at 10µM | 24 | |
| Doxorubicin | Variable sensitivity | 24 | ||
| PANC-1 (Pancreatic) | This compound | ~20-40% inhibition at 10µM | 24 | |
| Doxorubicin | Variable sensitivity | 24 | ||
| U2OS (Osteosarcoma) | This compound | ~20-40% inhibition at 10µM | 24 | |
| Doxorubicin | Variable sensitivity | 24 |
Table 2: Comparison of Anti-proliferative Effects of this compound and Doxorubicin. This table presents a qualitative comparison of the inhibitory effects of this compound and Doxorubicin on various cancer cell lines.
| Compound | A549 IC50 (µM) | MDA-MB-231 IC50 (µM) | Reference |
| This compound | >10 (causes ~20-40% inhibition) | >10 (causes ~20-40% inhibition) | |
| Derivative 10f | ~3.2 | ~4.5 |
Table 3: Comparison of this compound with a More Potent N2,9-disubstituted Derivative (10f). This table highlights the enhanced potency of a synthetic derivative of this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Treatment: Treat the cells with various concentrations of this compound, Doxorubicin, or this compound derivatives for the desired incubation period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control. The IC50 value is calculated from the dose-response curve.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay is used to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed and treat cells with this compound or control compounds as described for the MTT assay.
-
Cell Harvesting: After treatment, harvest both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells with this compound and harvest as described above.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while gently vortexing and incubate for at least 30 minutes on ice.
-
Washing: Wash the cells twice with cold PBS.
-
RNase Treatment: Resuspend the cell pellet in a solution containing RNase A to degrade RNA.
-
PI Staining: Add Propidium Iodide solution to the cell suspension.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content of the cells by flow cytometry. The data is used to generate a histogram to quantify the percentage of cells in G0/G1, S, and G2/M phases.
Mandatory Visualization
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by this compound and a typical experimental workflow.
Conclusion
The data presented in this guide demonstrate that this compound exhibits significant anti-proliferative effects against a variety of cancer cell lines. Its mechanisms of action involve the induction of apoptosis and cell cycle arrest, mediated through the inhibition of key signaling pathways such as PI3K/Akt/mTOR and MAPK/ERK. While this compound shows promise as a potential anti-cancer agent, its efficacy is cell-line dependent. Furthermore, synthetic derivatives of this compound have been shown to possess even greater potency, suggesting that further drug development efforts could lead to more effective therapeutic compounds. Direct comparisons with established chemotherapeutics like Doxorubicin are still limited and warrant further investigation to fully elucidate this compound's relative efficacy and potential for clinical application. The provided experimental protocols offer a standardized framework for researchers to further validate and expand upon these findings.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Harman and HARMAN Products
The proper disposal of laboratory chemicals is paramount for ensuring the safety of personnel and the protection of the environment. This guide provides essential, step-by-step procedures for the safe handling and disposal of the chemical "Harman" (also known as 1-methyl-β-carboline) and photographic chemicals produced by the brand "this compound." Adherence to these guidelines will help researchers, scientists, and drug development professionals manage chemical waste responsibly and in accordance with safety regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is crucial to handle this compound and this compound products with the appropriate personal protective equipment (PPE). This includes chemical-resistant gloves, safety goggles or a face shield, and a lab coat. All handling of these substances and their waste should be conducted in a well-ventilated area or under a chemical fume hood to prevent inhalation of dust or vapors.[1][2]
Waste Segregation and Storage
Proper segregation and storage of chemical waste are the foundational steps for safe disposal.
-
Segregation : Keep this compound and this compound product waste separate from other chemical waste streams to avoid potentially hazardous reactions.[3][4] It is particularly important to avoid contact with strong oxidizing agents and acids unless it is part of a specific neutralization protocol.
-
Containers : Waste should be stored in containers that are in good condition, compatible with the chemical, and securely closed when not in use.[3] For instance, do not use metal containers for corrosive waste. If you are unsure about compatibility, use the material's original shipping container.
-
Labeling : All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name of the contents, and the approximate percentages of each constituent. Chemical formulas or abbreviations are not acceptable.
-
Storage Area : Waste containers should be stored in a designated and properly marked satellite accumulation area (SAA) at or near the point of generation. This area should be under the control of the personnel generating the waste.
Disposal Procedures for this compound (1-methyl-β-carboline)
This compound, as a chemical powder, requires careful handling during disposal.
Key Disposal Information Summary
| Parameter | Guideline |
| Disposal Method | Professional waste disposal service or licensed chemical destruction plant. |
| Spill Cleanup | Clean up spills without creating dust. Place in sealed containers for disposal. Wash the contaminated area with soap and water. |
| Environmental Precautions | Prevent discharge into drains, surface water, and groundwater. |
| Contaminated Packaging | Dispose of in the same manner as the product itself. Containers can be triple-rinsed and offered for recycling or reconditioning if permissible. |
Experimental Protocol for Spill Cleanup:
-
Evacuate and Ventilate : Evacuate personnel from the contaminated area and ensure adequate ventilation.
-
Don PPE : Wear appropriate PPE, including respiratory protection (if necessary), chemical-resistant gloves, and safety goggles.
-
Containment : Prevent further leakage or spillage if it is safe to do so.
-
Cleanup : Carefully sweep or collect the solid material, avoiding dust formation. Place the collected material into a suitable, closed, and labeled container for disposal.
-
Decontamination : Wash the spill area thoroughly with soap and water. Confine the washing water and dispose of it in compliance with local regulations.
-
Absorb Wash Water : Absorb any remaining water with an inert material such as sand, sawdust, or a universal binder.
Disposal Procedures for this compound Photographic Products (e.g., Warmtone Developer)
This compound photographic developers, such as Warmtone Developer, are aqueous solutions that may contain hazardous components like hydroquinone.
Key Disposal Information Summary
| Parameter | Guideline |
| Disposal of Used/Spent Solutions | May be permissible to discharge to a sanitary sewer if allowed by local regulations and permits. Consult your local authority. |
| Disposal of Unused/Concentrated Product | Should be collected and delivered to a licensed professional waste disposal service according to local agreements. Do not dump in nature. |
| Small Spills | Small quantities may be flushed to drains with plenty of water, if local regulations permit. For larger spills, prevent discharge to drains. |
| Large Spills Cleanup | Remove spillage with a vacuum cleaner if possible. Otherwise, collect with a shovel or broom. Wash the contaminated area with water. Do not let wash water contaminate ponds or waterways. |
| Environmental Hazards | Very toxic to aquatic life. Avoid release to the environment. |
Experimental Protocol for Neutralization of Small Quantities of Acidic/Alkaline Photographic Waste (General Guidance):
Disclaimer: Always consult with your institution's Environmental Health and Safety (EHS) department before proceeding with any in-lab chemical treatment and disposal.
-
Verify Regulations : Confirm with your local wastewater authority and institutional EHS that neutralization and drain disposal are permitted.
-
Don PPE : Wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Dilution : Dilute small quantities of the developer waste with a large amount of water (at least 20:1) in a suitable container.
-
Neutralization : While stirring, slowly add a dilute acid (e.g., 1M hydrochloric acid or sulfuric acid) or base (e.g., 1M sodium hydroxide or sodium carbonate) to adjust the pH to a neutral range (typically between 6.0 and 9.0). Monitor the pH using pH paper or a calibrated pH meter.
-
Disposal : Once neutralized, the solution may be flushed down the sanitary sewer with copious amounts of water, in accordance with local regulations.
-
Record Keeping : Maintain a log of all neutralized and disposed of chemical waste.
Decision Workflow for this compound and this compound Product Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound and this compound chemical waste.
Caption: Decision workflow for the disposal of this compound and this compound products.
It is the responsibility of the waste generator to ensure that all chemical waste is handled and disposed of in a manner that is safe and compliant with all applicable regulations. When in doubt, always opt for the more conservative approach of professional disposal and consult with your institution's safety experts.
References
Essential Safety and Handling of Harman for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling, Application, and Disposal of Harman.
This compound, a β-carboline alkaloid, is a potent bioactive compound with a range of pharmacological effects, including monoamine oxidase (MAO) inhibition and potential neuroprotective and genotoxic properties.[1][2] Its handling in a laboratory setting requires strict adherence to safety protocols to minimize exposure and ensure the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to support your research and development endeavors.
Immediate Safety and Handling Precautions
Proper personal protective equipment (PPE) is the first line of defense when handling this compound. The following table summarizes the recommended PPE and handling procedures based on Safety Data Sheets (SDS).[3][4]
| Category | Requirement | Rationale |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields. | Prevents eye contact with this compound powder or solutions, which can cause irritation.[3] |
| Skin Protection | Wear chemical-impermeable gloves (e.g., nitrile) and a lab coat. For large quantities or potential for splashing, consider impervious clothing. | Avoids skin contact, which may cause irritation. |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator is recommended. | Minimizes inhalation of this compound, which can be harmful if ingested. |
| Handling | Avoid dust formation. Handle in a chemical fume hood. Wash hands thoroughly after handling. | Reduces the risk of inhalation and inadvertent ingestion. |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials. | Ensures stability and prevents accidental release. |
Accidental Exposure and First Aid
In the event of accidental exposure to this compound, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention. |
| Skin Contact | In case of contact, immediately flush skin with plenty of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops. |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention. |
Information sourced from this compound Safety Data Sheets.
Spills and Disposal
Proper containment and disposal of this compound waste are critical to prevent environmental contamination and ensure laboratory safety.
Spill Cleanup:
-
Evacuate the area and ensure adequate ventilation.
-
Wear appropriate PPE, including respiratory protection.
-
Contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbed material into a designated, labeled waste container.
-
Clean the spill area with a suitable detergent and water.
Waste Disposal:
Dispose of this compound and contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations.
-
Solid Waste: Collect in a clearly labeled, sealed container.
-
Liquid Waste: Collect in a designated, labeled, and sealed container. Do not mix with other waste streams unless compatibility is confirmed.
-
Empty Containers: Triple rinse with a suitable solvent (e.g., methanol, DMSO) and dispose of the rinsate as hazardous waste. The rinsed container can then be disposed of as regular laboratory glass or plastic waste.
Quantitative Data
The following tables summarize key quantitative data for this compound.
Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₀N₂ | |
| Molecular Weight | 182.22 g/mol | |
| Melting Point | 237-238 °C | |
| Solubility | Methanol: 50 mg/mLDMSO: 36 mg/mL | |
| logP | 3.10 |
Toxicological Data
| Test | Result | Species | Reference |
| LD50 (Oral) | 446.80 mg/kg | Mouse | |
| IC50 (MAO-A) | 0.5 µM | Human | |
| IC50 (MAO-B) | 5 µM | Human |
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below.
Preparation of this compound Stock Solutions for Cell Culture
This protocol outlines the steps for preparing a concentrated stock solution of this compound in DMSO for use in cell culture experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
0.22 µm syringe filter (optional)
Procedure:
-
Weighing: In a sterile environment (e.g., a biological safety cabinet), accurately weigh the desired amount of this compound powder.
-
Dissolving: Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 20 mM).
-
Vortexing: Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming (e.g., 37°C water bath) may be used to aid dissolution.
-
Sterilization (Optional): If the DMSO is not from a pre-sterilized source, filter the stock solution through a 0.22 µm syringe filter into a sterile container.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term stability.
In Vitro Monoamine Oxidase (MAO) Inhibition Assay
This protocol provides a general framework for assessing the inhibitory effect of this compound on MAO-A and MAO-B activity using a commercially available assay kit.
Materials:
-
This compound stock solution
-
MAO-A and MAO-B enzymes (recombinant human)
-
MAO substrate (e.g., kynuramine or a fluorogenic substrate)
-
Assay buffer
-
Positive controls (e.g., clorgyline for MAO-A, selegiline for MAO-B)
-
96-well microplate (black, for fluorescence assays)
-
Microplate reader
Procedure:
-
Prepare Reagents: Prepare all reagents according to the manufacturer's instructions. This includes diluting the enzymes and preparing a working solution of the substrate.
-
Compound Dilution: Prepare a serial dilution of the this compound stock solution in assay buffer to achieve a range of final concentrations for testing.
-
Assay Setup: To the wells of the 96-well plate, add:
-
Assay buffer
-
This compound dilution or positive/vehicle control
-
MAO-A or MAO-B enzyme
-
-
Pre-incubation: Incubate the plate for a specified time (e.g., 15 minutes) at the recommended temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.
-
Initiate Reaction: Add the MAO substrate to all wells to start the enzymatic reaction.
-
Measurement: Immediately begin measuring the signal (e.g., fluorescence or absorbance) at regular intervals using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration of this compound. Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.
Comet Assay for Genotoxicity Assessment
This protocol describes the alkaline comet assay to evaluate this compound-induced DNA strand breaks in cultured cells.
Materials:
-
Cultured cells treated with this compound
-
Low melting point (LMP) agarose
-
Normal melting point (NMP) agarose
-
Lysis solution (high salt and detergent)
-
Alkaline electrophoresis buffer (pH > 13)
-
Neutralization buffer
-
DNA staining solution (e.g., SYBR Green, propidium iodide)
-
Microscope slides
-
Electrophoresis tank
-
Fluorescence microscope with appropriate filters
-
Comet scoring software
Procedure:
-
Cell Preparation: Harvest cells after treatment with this compound and resuspend in PBS at an appropriate concentration.
-
Slide Preparation: Coat microscope slides with a layer of NMP agarose.
-
Embedding Cells: Mix the cell suspension with LMP agarose and pipette onto the coated slides. Allow the gel to solidify.
-
Lysis: Immerse the slides in lysis solution to remove cell membranes and proteins, leaving the DNA as nucleoids.
-
Alkaline Unwinding: Place the slides in alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: Perform electrophoresis at a low voltage to allow the fragmented DNA to migrate out of the nucleoid, forming a "comet tail."
-
Neutralization: Neutralize the slides with neutralization buffer.
-
Staining: Stain the DNA with a fluorescent dye.
-
Visualization and Scoring: Visualize the comets using a fluorescence microscope. Analyze the images using comet scoring software to quantify the extent of DNA damage (e.g., tail length, percent DNA in the tail).
Administration of this compound to Mice
This section provides a general protocol for the oral gavage and intraperitoneal injection of this compound in mice. All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
Materials:
-
This compound solution (formulated in a suitable vehicle, e.g., corn oil, sterile saline with a solubilizing agent)
-
Gavage needles (for oral administration)
-
Syringes and needles (for intraperitoneal injection)
-
Animal scale
-
70% ethanol
Oral Gavage Procedure:
-
Animal Restraint: Properly restrain the mouse to immobilize the head and body.
-
Measure Gavage Needle Length: Measure the distance from the corner of the mouse's mouth to the last rib to determine the appropriate insertion depth.
-
Insertion: Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth into the esophagus. Do not force the needle.
-
Administration: Once the needle is in the stomach, slowly administer the this compound solution.
-
Withdrawal: Gently withdraw the gavage needle.
-
Monitoring: Monitor the animal for any signs of distress after the procedure.
Intraperitoneal (IP) Injection Procedure:
-
Animal Restraint: Restrain the mouse to expose the abdomen.
-
Injection Site: Locate the lower right or left quadrant of the abdomen.
-
Needle Insertion: Insert the needle at a 15-30 degree angle into the peritoneal cavity. Aspirate to ensure no blood or urine is drawn back.
-
Injection: Inject the this compound solution into the peritoneal cavity.
-
Withdrawal: Withdraw the needle and apply gentle pressure to the injection site.
-
Monitoring: Return the animal to its cage and monitor for any adverse reactions.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key biological pathways and experimental workflows related to this compound.
Caption: this compound inhibits MAO-A and MAO-B, leading to increased monoamine levels.
Caption: Experimental workflow for assessing this compound-induced genotoxicity using the comet assay.
Caption: this compound's interaction with DNA, leading to genotoxic effects.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
